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  • Product: Ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate
  • CAS: 23470-45-3

Core Science & Biosynthesis

Foundational

The Chemical Architecture and Synthesis of Ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate: A Foundational Scaffold for Kinase Inhibitors

Executive Summary In the landscape of modern targeted therapeutics, the design of small-molecule kinase inhibitors relies heavily on modular, highly functionalized chemical intermediates. Ethyl 4-(3-amino-4-nitrophenyl)p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern targeted therapeutics, the design of small-molecule kinase inhibitors relies heavily on modular, highly functionalized chemical intermediates. Ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate (CAS: 23470-45-3) serves as a critical building block in the synthesis of advanced pharmacophores[1]. By providing a pre-configured ortho-nitroaniline moiety attached to a solubilizing piperazine ring, this compound enables the rapid construction of benzimidazole and thienopyridinone cores. These downstream structures are highly validated in the inhibition of critical oncological and immunological targets, including Hematopoietic Progenitor Kinase 1 (HPK1)[2] and Janus Kinase 2 (JAK-2)[3].

This whitepaper provides an in-depth technical analysis of the compound's physicochemical properties, the causality behind its synthetic workflows, and its integration into drug discovery pipelines.

Structural and Physicochemical Profiling

The molecular architecture of ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate is strategically divided into three functional domains:

  • The Ethyl Carbamate Terminus: Protects the secondary amine of the piperazine ring, preventing unwanted side reactions during downstream cyclization, while modulating the overall lipophilicity (LogP) of the molecule.

  • The Piperazine Linker: Introduces conformational flexibility and basicity, which are crucial for enhancing aqueous solubility and optimizing the spatial projection of the molecule within a kinase's ATP-binding pocket.

  • The 3-Amino-4-nitrophenyl Head Group: Acts as the reactive epicenter. The adjacent amino and nitro groups are perfectly positioned for reductive cyclization, a standard method for generating heterocyclic hinge-binders.

Quantitative Data Summary

The following table summarizes the computed and experimental physicochemical properties of the compound, which are essential for predicting its behavior in subsequent synthetic steps and biological assays[1].

PropertyValuePharmacological Relevance
CAS Registry Number 23470-45-3Unique identifier for procurement and literature tracking.
Molecular Formula C13H18N4O4Establishes baseline stoichiometry for reaction planning.
Molecular Weight 294.31 g/mol Optimal low-MW fragment, allowing room for downstream functionalization without violating Lipinski's Rule of 5.
Exact Mass 294.1328 DaCritical for high-resolution LC-MS in-process monitoring.
Topological Polar Surface Area 105 ŲIndicates moderate polarity; ideal for maintaining solubility in polar aprotic solvents during synthesis.
XLogP3-AA 1.8Suggests favorable membrane permeability for downstream derivatives.
Hydrogen Bond Donors 1The primary amine (-NH2) serves as a key hydrogen bond donor.
Hydrogen Bond Acceptors 6Provided by the nitro, ester, and piperazine heteroatoms.
Rotatable Bonds 3Ensures sufficient flexibility to adopt bioactive conformations.

Mechanistic Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this intermediate relies on an SNAr mechanism. The electron-withdrawing nitro group on the electrophile exerts strong −M (mesomeric) and −I (inductive) effects, severely depleting electron density at the para position. This lowers the activation energy required for the nucleophile to attack the ring and form the intermediate Meisenheimer complex[3].

SNAr_Synthesis A 5-chloro-2-nitroaniline (Electrophile) C Meisenheimer Complex (Transition State) A->C DMA, K2CO3 90-100 °C B Ethyl piperazine-1-carboxylate (Nucleophile) B->C Nucleophilic Attack D Target Compound (CAS: 23470-45-3) C->D Chloride Elimination

Fig 1: SNAr synthesis pathway of ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate.

Protocol 1: SNAr Synthesis Workflow

This protocol is designed as a self-validating system, ensuring that progression only occurs when specific analytical criteria are met.

  • Reagent Charging: To a thick-walled pressure vessel, add 5-chloro-2-nitroaniline (1.0 eq) and ethyl piperazine-1-carboxylate (1.2 - 1.5 eq)[3].

  • Base and Solvent Addition: Suspend the reagents in anhydrous N,N-Dimethylacetamide (DMA) or DMSO. Add anhydrous potassium carbonate ( K2​CO3​ , 2.0 eq)[2][3].

    • Causality: The polar aprotic solvent stabilizes the anionic Meisenheimer transition state, accelerating the reaction. K2​CO3​ acts as an acid scavenger, neutralizing the HCl byproduct. Without this base, the liberated HCl would protonate the piperazine nucleophile, arresting the reaction.

  • Thermal Activation: Seal the vessel under a nitrogen atmosphere and heat to 90–100 °C with vigorous stirring for 12–16 hours[2][3].

  • In-Process Control (Self-Validation): Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS.

    • Validation Criteria: The reaction is only deemed complete when the starting material peak (m/z ~172) is entirely consumed, and the product peak (m/z 295 [M+H]+ ) plateaus. If starting material persists, extend heating in 2-hour increments.

  • Workup: Cool the mixture to room temperature and pour it into ice-cold distilled water. The sudden shift in polarity forces the hydrophobic product to precipitate. Filter the dark brown solid, wash with water, and dry in vacuo[2].

Downstream Pharmacological Derivatization

To utilize this compound in drug discovery, the nitro group must be reduced to an amine, yielding a 3,4-diaminophenyl derivative. This diamine is a highly reactive precursor that can be cyclized with agents like cyanogen bromide to form 2-aminobenzimidazoles[3], or integrated into thienopyridinone scaffolds[2]. These resulting structures are potent ATP-competitive inhibitors.

Protocol 2: Nitro Reduction Workflow
  • Catalyst Loading: Dissolve the nitro compound in methanol. Carefully add 10% Palladium on Carbon (Pd/C, 5% w/w)[2].

    • Causality: Pd/C provides a high-surface-area matrix for the adsorption of hydrogen gas and the coordination of the nitro group, facilitating the sequential transfer of hydrides.

  • Hydrogenation: Purge the reaction vessel with nitrogen, then introduce hydrogen gas ( H2​ ) via a balloon or Parr shaker[2]. Stir at room temperature overnight.

  • In-Process Control (Self-Validation): Monitor the reaction via TLC (Ethyl Acetate/Hexane).

    • Validation Criteria: The system validates itself visually and chromatographically. The reaction is complete when the distinct yellow spot of the nitro compound disappears, replaced by a highly polar, UV-active diamine spot that stains positively with ninhydrin.

  • Filtration: Filter the mixture through a tightly packed pad of Celite.

    • Causality: Celite traps the fine, highly reactive Pd/C particles. Exposing dry, hydrogen-saturated Pd/C to atmospheric oxygen can cause spontaneous combustion; the Celite matrix mitigates this severe safety risk.

  • Concentration: Concentrate the filtrate in vacuo to yield the diamine, which should be used immediately in subsequent cyclization steps to prevent oxidative degradation[2].

Kinase_Pathway A Target Compound (Nitro Reduction & Cyclization) B Benzimidazole/Thienopyridinone (Active Pharmacophore) A->B Structural Derivatization C JAK2 / HPK1 Kinase (Target Enzyme) B->C ATP-Competitive Binding D STAT Phosphorylation (Blocked) C->D Inhibition E Tumor Cell Proliferation (Arrested) D->E Downstream Effect

Fig 2: Pharmacological workflow from intermediate derivatization to kinase pathway inhibition.

Target Applications
  • JAK-2 Inhibition: Derivatives synthesized from this scaffold have been shown to inhibit the JAK/STAT pathway. Blocking JAK-2 activity prevents the phosphorylation of STAT proteins, which is a validated therapeutic intervention for halting tumor growth and inducing apoptosis in haematopoietic malignancies[3].

  • HPK1 Inhibition: Scaffold analogs (such as thienopyridinones) derived from this intermediate inhibit Hematopoietic Progenitor Kinase 1 (HPK1). This inhibition demonstrates in vivo antitumor activity and is highly effective when combined with other immunomodulatory approaches, such as checkpoint inhibitors, to combat carcinomas[2].

References

  • Google Patents. "US10501474B2 - HPK1 inhibitors and methods of using same".
  • Google Patents. "WO2008042282A2 - Imidazole-4, 5-dicarboxamide derivatives as jak-2 modulators".

Sources

Exploratory

mechanism of action for ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate derivatives

Whitepaper: Pharmacological Mechanisms and Synthesis Workflows of Ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate Derivatives in Targeted Oncology Executive Summary In the landscape of targeted oncology and immun...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Pharmacological Mechanisms and Synthesis Workflows of Ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate Derivatives in Targeted Oncology

Executive Summary

In the landscape of targeted oncology and immuno-oncology, the rational design of small-molecule kinase inhibitors relies heavily on versatile chemical building blocks. Ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate (CAS: 23470-45-3) serves as a critical synthetic intermediate[1]. While biologically inactive in its native state, this compound is the foundational scaffold for synthesizing potent, ATP-competitive kinase inhibitors. By leveraging the ortho-amino-nitro functionality, chemists can construct complex benzimidazole, quinolinone, and thienopyridinone pharmacophores.

As a Senior Application Scientist, I have structured this technical guide to dissect the mechanisms of action (MoA) of the two primary drug classes derived from this scaffold: Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors and Multi-targeted Receptor Tyrosine Kinase (RTK) / Checkpoint Kinase 1 (CHK1) inhibitors [2][3]. Furthermore, this guide provides self-validating experimental workflows to ensure high-fidelity synthesis and pharmacological evaluation.

Chemical Foundation: The Causality of the Scaffold

The structural genius of ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate lies in its dual-purpose design:

  • The Ortho-Amino-Nitro Core: This moiety is primed for reductive cyclization. Reduction of the nitro group yields an ortho-diamine, which readily undergoes condensation with aldehydes or esters to form a benzimidazole ring—a privileged hinge-binding motif in kinase inhibitors[4].

  • The Ethyl Carboxylate Protecting Group: During the harsh, base-induced cyclization conditions required to form the heterocyclic core (e.g., using LiHMDS or KHMDS), the distal nitrogen of the piperazine ring must be protected to prevent unwanted N-alkylation or side reactions[3][5]. The ethyl carboxylate provides robust steric and electronic shielding, which can later be cleaved to expose the basic piperazine amine for salt formation (improving aqueous solubility) or further functionalization.

Mechanism of Action: Derivative Classes

Class I: HPK1 Inhibitors (Immuno-Oncology)

Target Rationale: HPK1 (MAP4K1) is a negative feedback regulator of T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 phosphorylates the SLP-76 adaptor protein, marking it for ubiquitination and proteasomal degradation. This dampens the immune response[3]. Derivative MoA: Thienopyridinone and benzimidazole derivatives synthesized from our core intermediate act as potent, ATP-competitive inhibitors of HPK1. By occupying the ATP-binding cleft of HPK1, these derivatives prevent the phosphorylation of SLP-76. This sustains the LAT/SLP-76 signalosome, leading to hyper-responsive T-cells, increased IL-2 secretion, and robust anti-tumor immunity[3][4].

HPK1_Pathway TCR T-Cell Receptor (TCR) Activation LAT LAT / SLP-76 Complex (Signal Propagation) TCR->LAT Phosphorylation HPK1 HPK1 Kinase (Negative Regulator) TCR->HPK1 Activates ImmuneResponse T-Cell Proliferation & IL-2 Secretion LAT->ImmuneResponse Sustains Signal Degradation SLP-76 Ubiquitination & Degradation HPK1->Degradation Phosphorylates SLP-76 Derivative Piperazine-1-carboxylate Derivative (Inhibitor) Derivative->HPK1 ATP-competitive Inhibition Degradation->LAT Suppresses

Fig 1. Mechanism of HPK1 inhibition by piperazine-1-carboxylate derivatives enhancing T-cell signaling.

Class II: RTK and CHK1 Inhibitors (Targeted Therapy)

Target Rationale: Derivatives such as N-Desmethyl Dovitinib target the fibroblast growth factor receptor (FGFR), vascular endothelial growth factor receptor (VEGFR), and Checkpoint Kinase 1 (CHK1)[2]. Derivative MoA: The benzimidazole-quinolinone core inserts into the ATP-binding pocket of these kinases. The exposed piperazine ring (post-deprotection of the ethyl carboxylate) extends into the solvent-exposed region of the kinase cleft, forming critical hydrogen bonds with the surrounding water network. This dual inhibition halts tumor angiogenesis (via VEGFR/FGFR) and abrogates the DNA damage response (via CHK1), driving the tumor cell into apoptosis[2][6].

Quantitative Pharmacological Profile

To benchmark the efficacy of these derivatives, we summarize the quantitative data of the resulting active pharmaceutical ingredients (APIs) below.

Derivative ClassPrimary Target(s)Binding ModeAverage IC50 RangeKey Physicochemical Shift (Post-Synthesis)
Thienopyridinones HPK1 (MAP4K1)ATP-Competitive (Type I)1.5 nM – 15 nMLogP reduction (increased hydrophilicity via piperazine salt)
Benzimidazole-Quinolinones CHK1, FGFR, VEGFRATP-Competitive (Type I/II)2.0 nM – 25 nMPSA: ~102.3 Ų, pKa: ~9.44 (predictive for basic piperazine)[2]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols integrate causality (why a step is performed) with self-validation (how to prove the step succeeded before moving on).

Protocol A: Synthesis of the Benzimidazole Core

Causality: Converting the inactive intermediate into a functional kinase hinge-binder.

  • Nitro Reduction:

    • Action: Dissolve ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate (1 eq) in THF/MeOH. Add 10% Pd/C (0.1 eq) and stir under an H₂ atmosphere (1 atm) at room temperature for 4 hours.

    • Causality: Reduces the nitro group to an amine, generating the highly reactive ortho-diamine required for cyclization.

    • Self-Validation: Perform LC-MS. The reaction is complete when the parent mass shifts by -30 Da (loss of two oxygens, addition of two protons), and the yellow color of the nitro compound dissipates.

  • Base-Induced Cyclization:

    • Action: Treat the resulting diamine with a substituted aryl oxazine-2,4-dione (1 eq) in THF. Add LiHMDS (3-5 eq) dropwise at 0°C. Stir at 45°C for 4-24 hours[3][4].

    • Causality: LiHMDS deprotonates the amine, driving nucleophilic attack and subsequent dehydration to form the rigid benzimidazole core. The ethyl carboxylate protects the piperazine nitrogen from reacting with the electrophile.

    • Self-Validation: Quench with saturated aqueous NH₄Cl. Extract with EtOAc. ¹H-NMR must show the disappearance of the primary amine protons and the emergence of a distinct benzimidazole N-H proton shift (typically ~12.5 ppm in DMSO-d6).

  • Ester Deprotection (Optional):

    • Action: Reflux the intermediate in 6M HCl for 12 hours to cleave the ethyl carboxylate.

    • Self-Validation: A positive Ninhydrin test (turns purple) confirms the presence of the newly exposed secondary amine on the piperazine ring.

Synthesis_Workflow Step1 Intermediate CAS 23470-45-3 Step2 Nitro Reduction (Pd/C, H2) Step1->Step2 Step3 Base-Induced Cyclization (e.g., LiHMDS, THF) Step2->Step3 Diamine Intermediate Step4 Benzimidazole Core Formation Step3->Step4 Step5 Ethyl Ester Deprotection & Diversification Step4->Step5

Fig 2. Step-by-step synthetic workflow from CAS 23470-45-3 to active kinase inhibitor derivatives.

Protocol B: TR-FRET Kinase Inhibition Assay (HPK1)

Causality: Quantifying the biochemical potency of the synthesized derivative.

  • Assay Assembly: In a 384-well plate, combine 5 nM recombinant HPK1 enzyme, 100 nM biotinylated SLP-76 peptide substrate, and varying concentrations of the derivative (serial dilution from 10 µM to 0.1 nM) in kinase buffer (HEPES, MgCl₂, DTT).

  • Reaction Initiation: Add 10 µM ATP to initiate the reaction. Incubate for 60 minutes at 25°C.

    • Causality: The derivative and ATP compete for the kinase active site.

  • Detection & Validation: Add the TR-FRET detection mixture (Europium-labeled anti-phospho-SLP-76 antibody and Streptavidin-XL665). Incubate for 30 minutes.

    • Self-Validation System: Read the plate at 620 nm (donor) and 665 nm (acceptor). A high 665/620 ratio indicates active kinase (phosphorylation occurred). A low ratio validates that the derivative successfully outcompeted ATP, inhibiting the enzyme. Calculate IC50 using a 4-parameter logistic curve fit.

Conclusion

Ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate is far more than a simple chemical catalog entry; it is a meticulously engineered precursor. By exploiting its orthogonal reactivity—where the ortho-amino-nitro group acts as a cyclization warhead and the ethyl carboxylate acts as a robust shield—drug developers can reliably synthesize highly targeted, ATP-competitive kinase inhibitors. Whether suppressing tumor angiogenesis via CHK1/RTK inhibition or unleashing T-cell responses via HPK1 blockade, the derivatives of this scaffold represent a cornerstone of modern oncological medicinal chemistry.

References

  • LookChem. "N-Desmethyl Dovitinib - Technology Process". LookChem Database. Available at:[Link]

  • Genentech, Inc. "HPK1 inhibitors and methods of use". Google Patents (CN107922431B).
  • United States Patent Office. "HPK1 inhibitors and methods of use". Googleapis Patent Database (US 10,501,474 B2). Available at:[Link]

  • Journal of Medicinal Chemistry. "Discovery of Potent Dual PROTAC Degraders Targeting BET-Kinase To Overcome FLT3 Inhibitor Resistance". ACS Publications. Available at:[Link]

Sources

Foundational

A Technical Guide to the Physicochemical Characterization of Ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate is a substituted piperazine derivative. The piperazine ring is a common scaffold in med...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate is a substituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. The presence of an amino and a nitro group on the phenyl ring, along with the ethyl carboxylate on the piperazine moiety, suggests its potential as an intermediate in the synthesis of more complex molecules with pharmaceutical applications. An accurate understanding of its fundamental physicochemical properties, such as molecular weight and density, is a critical first step in any research and development endeavor involving this compound. This guide provides the available data for these properties and outlines a detailed protocol for the experimental determination of density, a crucial parameter for process development, formulation, and quality control.

Physicochemical Properties

A precise knowledge of a compound's physicochemical properties is essential for its application in research and drug development. These parameters influence its solubility, reactivity, and bioavailability.

Molecular Weight

The molecular weight of a compound is a fundamental property derived from its chemical formula. It is crucial for stoichiometric calculations in chemical reactions and for the preparation of solutions of known concentrations.

PropertyValueSource
Molecular Formula C13H18N4O4
Molecular Weight 294.311 g/mol
Density

The density of a substance is its mass per unit volume. It is an important physical property that can provide insights into the packing of molecules in the solid state and is a critical parameter for process scale-up, formulation development, and ensuring batch-to-batch consistency.

Experimental Protocol: Determination of Solid Density by Gas Pycnometry

Gas pycnometry is a non-destructive technique used to determine the true volume of a solid material, from which its density can be calculated. It works by measuring the pressure change of a gas, typically helium, in a calibrated volume. This method is advantageous as helium can penetrate fine pores, providing a more accurate measurement of the solid's volume, excluding inter-particle and most intra-particle void space.

Principle

The method is based on Boyle's Law, which states that for a fixed mass of an ideal gas at constant temperature, the pressure and volume are inversely proportional. The volume of the solid sample is determined by measuring the volume of gas it displaces in a sealed chamber of known volume.

Materials and Equipment
  • Gas pycnometer (e.g., a helium pycnometer)

  • Analytical balance (readable to at least 0.1 mg)

  • Spatula

  • Sample of ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate (dried to a constant weight)

  • Calibration spheres of known volume

  • Helium gas (high purity)

Step-by-Step Methodology
  • Instrument Calibration:

    • Calibrate the gas pycnometer according to the manufacturer's instructions using the provided calibration spheres. This ensures the accuracy of the volume measurements. The calibration process typically involves running a set number of cycles with the empty sample chamber and then with the calibration spheres to establish the reference volumes.

  • Sample Preparation:

    • Accurately weigh a suitable amount of the dried ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate sample using an analytical balance. The required sample mass will depend on the volume of the sample chamber of the pycnometer. Record the mass (m).

  • Sample Loading:

    • Carefully transfer the weighed sample into the sample chamber of the gas pycnometer. Ensure that no sample is lost during transfer.

  • Measurement:

    • Seal the sample chamber and purge the system with helium gas to remove any air and moisture.

    • Initiate the measurement sequence. The instrument will automatically perform a series of pressurization and depressurization cycles to determine the volume of the sample (V).

    • Repeat the measurement at least three times to ensure the reproducibility of the results.

  • Data Analysis:

    • Calculate the density (ρ) of the sample using the following formula: ρ = m / V where: ρ = density (g/cm³) m = mass of the sample (g) V = volume of the sample (cm³)

    • Calculate the average density and the standard deviation from the replicate measurements.

Workflow Diagram

Density_Determination_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Calibrate Calibrate Pycnometer Weigh Weigh Sample Calibrate->Weigh Load Load Sample Weigh->Load Purge Purge with Helium Load->Purge Measure Measure Volume Purge->Measure Calculate Calculate Density Measure->Calculate Report Report Results Calculate->Report

Caption: Workflow for the determination of solid density using gas pycnometry.

Conclusion

References

Exploratory

In Vitro Pharmacological Evaluation of Kinase Inhibitors Derived from Ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate

Target Audience: Researchers, Medicinal Chemists, and Early-Stage Drug Development Professionals Focus Area: Immuno-Oncology, Kinase Inhibition, and High-Throughput Screening Executive Summary & Pharmacophore Rationale A...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Early-Stage Drug Development Professionals Focus Area: Immuno-Oncology, Kinase Inhibition, and High-Throughput Screening

Executive Summary & Pharmacophore Rationale

As a Senior Application Scientist overseeing early-stage oncology pipelines, I approach molecular building blocks not just as chemical entities, but as functional tools designed to manipulate cellular machinery. Ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate (EANPC) is a privileged pharmacophore scaffold utilized extensively in the discovery of ATP-competitive kinase inhibitors, particularly those targeting Hematopoietic Progenitor Kinase 1 (HPK1 / MAP4K1) [1].

The structural logic of EANPC is highly intentional:

  • The Piperazine Ring: Confers favorable aqueous solubility and acts as a flexible linker that can project into the solvent-exposed region of a kinase active site, improving pharmacokinetic (PK) properties.

  • The Ethyl Carbamate Moiety: Modulates lipophilicity to enhance cell permeability during whole-cell in vitro assays. It can act as a stable prodrug feature or be deprotected to reveal a basic secondary amine.

  • The 3-Amino-4-Nitrophenyl Core: Provides an ideal ortho-substituted precursor. Upon reduction of the nitro group, the resulting diamine is rapidly cyclized into benzimidazoles, quinoxalines, or thienopyridinones—core heterocycles that form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket[2].

While EANPC can be subjected to primary screening to establish baseline binding affinity, its true pharmacological utility is realized when evaluating its cyclized derivatives. This technical guide outlines the rigorous, self-validating in vitro pharmacological workflows required to evaluate EANPC-derived compounds.

The Biological Target: HPK1 in Immuno-Oncology

HPK1 is a Ste20-family serine/threonine kinase that acts as a critical negative regulator of T-cell receptor (TCR) signaling[1]. Upon TCR activation, HPK1 phosphorylates the SLP76 complex, leading to its ubiquitination and degradation. This creates an immunosuppressive feedback loop. Pharmacological inhibition of HPK1 by EANPC-derived small molecules blocks this feedback, thereby amplifying T-cell proliferation and IL-2 secretion—a highly sought-after mechanism for enhancing the efficacy of immune checkpoint inhibitors (e.g., anti-PD-1)[3].

HPK1_Pathway TCR T-Cell Receptor (TCR) Activation HPK1 HPK1 (MAP4K1) Kinase TCR->HPK1 Activates SLP76 SLP76 Complex (Active) TCR->SLP76 Recruits pSLP76 Phospho-SLP76 (Degraded/Inactive) HPK1->pSLP76 Phosphorylates (Inhibitory) SLP76->pSLP76 NFAT NFAT / AP-1 Transcription SLP76->NFAT Downstream Signaling Inhibitor EANPC-Derived HPK1 Inhibitor Inhibitor->HPK1 Blocks Kinase Activity IL2 IL-2 Secretion & T-Cell Proliferation NFAT->IL2 Gene Expression

Figure 1: HPK1-mediated TCR signaling pathway and the mechanism of EANPC-derived inhibitors.

Tiered In Vitro Screening Cascade

To ensure scientific integrity and eliminate false positives, the pharmacological evaluation of EANPC derivatives must follow a strict, tiered cascade. We move from isolated biochemical systems (to prove direct target engagement) to complex cellular environments (to prove permeability and functional efficacy)[4].

Workflow Library EANPC Derivative Library Biochem Primary Screen: TR-FRET Kinase Assay Library->Biochem Cellular Secondary Screen: SLP76 Phosphorylation Biochem->Cellular IC50 < 100 nM Functional Functional Assay: IL-2 Secretion (PBMCs) Cellular->Functional High Permeability Lead Lead Candidate Selection Functional->Lead EC50 < 500 nM

Figure 2: Tiered in vitro pharmacological screening workflow for HPK1 inhibitor development.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems , meaning the data generated inherently proves the assay's operational success through statistical quality control (QC) metrics like the Z'-factor.

Protocol A: TR-FRET Biochemical Kinase Assay

Objective: Determine the half-maximal inhibitory concentration ( IC50​ ) of EANPC derivatives against recombinant HPK1. Causality & Logic: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard fluorescence because the time-delay measurement eliminates background auto-fluorescence from the test compounds, a common source of false negatives in HTS[3].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

    • Expert Insight: DTT is critical to keep the kinase domain cysteines reduced. Brij-35 prevents lipophilic EANPC derivatives from forming non-specific colloidal aggregates.

  • Compound Plating: Dispense EANPC derivatives into a 384-well pro-bind plate using an acoustic liquid handler (e.g., Echo 550) to create a 10-point dose-response curve (10 μM to 0.5 nM).

  • Enzyme Addition: Add 0.5 nM recombinant human HPK1 kinase domain. Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add 10 μM ATP (calibrated to the Km​ of HPK1) and 100 nM biotinylated peptide substrate. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding EDTA (to chelate Mg2+ ). Add Europium-labeled anti-phospho antibody and Streptavidin-APC.

  • Validation & Readout: Read on a multi-mode microplate reader.

    • Self-Validation Metric: Calculate the Z'-factor using DMSO (0% inhibition) and 1 μM Staurosporine (100% inhibition). The plate is only accepted if Z′≥0.65 .

Protocol B: Cellular Target Engagement (pSLP76 in Jurkat Cells)

Objective: Verify that the compound crosses the lipid bilayer and inhibits HPK1 in a complex intracellular milieu[1]. Causality & Logic: Biochemical potency does not guarantee cellular efficacy due to poor permeability or high protein binding. Jurkat cells (an immortalized human T-cell line) provide a highly reproducible, scalable model for SLP76 phosphorylation before advancing to scarce primary human cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed Jurkat E6-1 cells at 1×105 cells/well in a 96-well V-bottom plate in RPMI-1640 medium (10% FBS).

  • Compound Treatment: Add EANPC derivatives and incubate for 2 hours at 37°C.

  • Stimulation: Stimulate cells with cross-linked anti-CD3 and anti-CD28 antibodies (1 μg/mL ) for exactly 10 minutes to induce peak SLP76 phosphorylation.

  • Lysis & Detection: Lyse cells using RIPA buffer supplemented with phosphatase inhibitors. Quantify pSLP76 (Ser376) levels using a Meso Scale Discovery (MSD) electrochemiluminescence assay.

  • Validation: Normalize pSLP76 signals to total SLP76 protein to ensure the compound is not simply causing generalized cytotoxicity or protein degradation.

Protocol C: Functional T-Cell Activation (IL-2 Secretion)

Objective: Demonstrate the ultimate therapeutic hypothesis—that inhibiting HPK1 boosts immune activation[5].

Step-by-Step Methodology:

  • Isolation: Isolate primary human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor buffy coats using Ficoll density gradient centrifugation.

  • Immunosuppressive Conditioning: Pre-treat PBMCs with 2 nM Prostaglandin E2 (PGE2) to simulate the immunosuppressive tumor microenvironment.

  • Treatment & Activation: Add EANPC derivatives along with anti-CD3/anti-CD28 Dynabeads. Incubate for 48 hours at 37°C.

  • Cytokine Quantification: Harvest the supernatant and measure Interleukin-2 (IL-2) secretion using an AlphaLISA kit. Calculate the EC50​ for IL-2 restoration.

Quantitative Data Presentation

To benchmark the success of the EANPC scaffold optimization, quantitative data must be evaluated against known clinical or late-stage preclinical reference compounds. Below is a representative data matrix demonstrating how structural evolution from the base EANPC scaffold to advanced cyclized derivatives improves potency and selectivity[6].

Compound IDScaffold DerivationHPK1 Biochemical IC50​ (nM)LCK Kinase IC50​ (nM)*Cellular pSLP76 IC50​ (nM)PBMC IL-2 EC50​ (nM)
EANPC-Base Uncyclized Parent> 5,000> 10,000N/AN/A
EANPC-Derivative 1 Benzimidazole45.2> 5,000210.5450.0
EANPC-Derivative 2 Thienopyridinone3.8> 10,00028.455.2
GNE-6893 (Ref)Isoquinoline[1]0.8> 10,00015.022.0
CompK (Ref)Aminopyrimidine[3]2.68,50035.060.0

*Note: LCK is a closely related T-cell kinase. Selectivity against LCK is critical, as inhibiting LCK would suppress, rather than activate, T-cell function. EANPC-Derivative 2 demonstrates the ideal profile: high HPK1 potency and >2,500-fold selectivity over LCK.

Sources

Foundational

A Predictive and Methodological Guide to the Preliminary Toxicity Assessment of Ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate

For the Attention of: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide addresses the absence of publicly available preliminary toxicity data for the novel compound, ethyl 4-(3-ami...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the absence of publicly available preliminary toxicity data for the novel compound, ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate. In lieu of presenting existing data, this document provides a comprehensive, expert-driven framework for generating initial toxicity profiles for this and structurally related molecules. The guide details a multi-tiered approach, commencing with in silico predictive modeling to identify potential liabilities, followed by a structured workflow for foundational in vitro cytotoxicity, genotoxicity, and cardiotoxicity assessments. Methodologies are grounded in established, internationally recognized protocols, with a focus on explaining the scientific rationale behind experimental choices to ensure data integrity and regulatory relevance. This document is intended to serve as a practical roadmap for researchers initiating the preclinical safety evaluation of new chemical entities.

Compound Profile and Structural Considerations

Ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate is a small molecule featuring several key functional groups that warrant careful toxicological consideration:

  • Nitroaromatic Group: The presence of a nitrophenyl moiety is a significant structural alert. Nitroaromatic compounds are a class of molecules known for their potential to undergo metabolic activation to reactive intermediates.[1][2] This process, often mediated by nitroreductase enzymes present in mammals and gut microbiota, can lead to the formation of nitroso and hydroxylamine species.[3][4] These metabolites can form covalent adducts with DNA and proteins, a mechanism linked to mutagenicity and carcinogenicity.[3][4]

  • Aromatic Amine: The amino group attached to the phenyl ring is another feature of toxicological interest. Aromatic amines are associated with various toxicities, including methemoglobinemia and carcinogenesis.

  • Piperazine Ring: Piperazine and its derivatives are common in pharmaceuticals. While generally considered to have low acute toxicity, some piperazine-containing compounds have been associated with neurotoxicity.[5]

Given these structural features, a preliminary toxicity assessment should prioritize the evaluation of genotoxicity, general cytotoxicity, and potential off-target effects such as cardiotoxicity.

Tier 1: In Silico Predictive Toxicology

Prior to initiating wet-lab experiments, computational or in silico toxicology screening can provide valuable, cost-effective insights into the potential toxicological profile of a compound.[6][7] This step helps to prioritize experimental assays and guide dose selection.

In silico toxicology employs advanced computational techniques, including machine learning and AI algorithms, to predict the potential toxicity of small molecules based on their chemical structure.[6][8] These models are trained on large, curated datasets of compounds with known toxicological endpoints.[6]

Recommended Workflow:

  • Input Structure: Submit the chemical structure of ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate to a validated predictive toxicology platform.

  • Endpoint Analysis: Prioritize predictions for the following endpoints:

    • Genotoxicity/Mutagenicity (Ames Test): To assess the potential for DNA damage.

    • Carcinogenicity: To predict long-term cancer risk.

    • Hepatotoxicity (Liver Toxicity): As the liver is a primary site of metabolism.

    • Cardiotoxicity (hERG Inhibition): To evaluate the risk of cardiac arrhythmias.[9]

    • Acute Oral Toxicity: To estimate the lethal dose (LD50).

Data Presentation:

The results from in silico screening should be compiled into a summary table to provide a clear overview of potential risks.

Toxicological Endpoint Prediction Confidence Score Structural Alerts Identified
Bacterial Mutagenicity (Ames)Positive/NegativeHigh/Medium/LowNitroaromatic, Aromatic Amine
CarcinogenicityPositive/NegativeHigh/Medium/LowNitroaromatic, Aromatic Amine
HepatotoxicityHigh/Medium/Low RiskHigh/Medium/Low-
hERG InhibitionHigh/Medium/Low RiskHigh/Medium/Low-
Acute Oral Toxicity (LD50)Estimated Value (mg/kg)High/Medium/Low-

Tier 2: In Vitro Preliminary Toxicity Assessment

Based on the structural alerts and in silico predictions, a focused panel of in vitro assays should be conducted to provide the first experimental evidence of the compound's toxic potential.[10] These assays are crucial for making go/no-go decisions in early drug discovery.[10][11]

General Cytotoxicity Assessment

The initial step in in vitro testing is to determine the compound's effect on cell viability.[12] This helps to establish a concentration range for subsequent, more specific assays.

Recommended Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[13][14]

Experimental Protocol:

  • Cell Seeding: Seed a relevant cell line (e.g., HepG2 for liver toxicity, or a representative cancer cell line) into a 96-well plate at a density of 5,000 to 10,000 cells per well.[13] Incubate for 24 hours to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate in the appropriate cell culture medium. A typical starting concentration range is 0.1 µM to 100 µM.[13] Include vehicle and no-treatment controls.[13]

  • Incubation: Expose the cells to the compound for a defined period, typically 24, 48, or 72 hours.[13]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[13]

  • Solubilization: Dissolve the formazan crystals in a solubilizing agent (e.g., DMSO).[14]

  • Data Acquisition: Measure the absorbance of the solution using a plate reader at a wavelength of 570 nm.[14] The absorbance is directly proportional to the number of viable cells.[14]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.[13]

Data Presentation:

Cell Line Exposure Time (hours) IC50 (µM)
HepG224[Insert Value]
HepG248[Insert Value]
HepG272[Insert Value]
Genotoxicity Assessment

Given the presence of the nitroaromatic group, assessing the mutagenic potential of the compound is critical.[1]

Recommended Protocol: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used and regulatory-accepted method for evaluating a chemical's ability to induce mutations in the DNA of specific bacterial strains.[15][16]

Experimental Protocol:

  • Bacterial Strains: Utilize several strains of Salmonella typhimurium (e.g., TA98, TA100, TA102) that are auxotrophic for histidine, meaning they cannot produce this essential amino acid and require it in their growth medium.[17]

  • Metabolic Activation: Conduct the assay both with and without the addition of a rat liver extract (S9 fraction).[17][18] The S9 fraction contains metabolic enzymes that can convert a non-mutagenic compound into a mutagenic one, mimicking mammalian metabolism.[17][19]

  • Exposure: Expose the bacterial strains to various concentrations of the test compound in a histidine-limited medium.[19]

  • Plating: Plate the treated bacteria onto a minimal glucose agar medium that lacks histidine.[17][19]

  • Incubation: Incubate the plates for 48-72 hours at 37°C.[17][19]

  • Data Acquisition: Count the number of revertant colonies on each plate. Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will be able to grow and form colonies.[15][17]

  • Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive (mutagenic) result.[19]

Data Presentation:

Strain S9 Activation Compound Concentration (µ g/plate ) Mean Revertant Colonies ± SD Fold Increase over Control Result
TA98-0
[Conc 1]
[Conc 2]
TA98+0
[Conc 1]
[Conc 2]
TA100-0
[Conc 1]
[Conc 2]
TA100+0
[Conc 1]
[Conc 2]
Cardiotoxicity Assessment

Inhibition of the human ether-a-go-go-related gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[9][20] Therefore, early assessment of hERG liability is a standard part of preclinical safety testing.[21]

Recommended Protocol: hERG Patch-Clamp Assay

The patch-clamp technique is the gold standard for assessing a compound's effect on ion channel function.[20][22]

Experimental Protocol:

  • Cell Line: Use a mammalian cell line (e.g., HEK293 or CHO) that stably expresses the hERG channel.[20][22]

  • Electrophysiology: Use an automated patch-clamp system to measure the hERG current in whole-cell configuration.[20]

  • Compound Application: Apply increasing concentrations of the test compound to the cells and record the corresponding changes in the hERG tail current.[20]

  • Data Analysis: Calculate the percent inhibition of the hERG current at each concentration and determine the IC50 value.[20]

Data Presentation:

Parameter Value
IC50 (µM) [Insert Value]
Hill Slope [Insert Value]
Maximum Inhibition (%) [Insert Value]

Visualizations

Proposed Toxicity Assessment Workflow

G cluster_0 Tier 1: In Silico Assessment cluster_1 Tier 2: In Vitro Assessment cluster_2 Data Analysis & Decision in_silico In Silico Toxicity Prediction (Genotoxicity, Cardiotoxicity, Hepatotoxicity) cytotoxicity General Cytotoxicity Assay (MTT) Determine IC50 in_silico->cytotoxicity Guides Assay Design & Dose Selection genotoxicity Genotoxicity Assay (Ames Test) With and without S9 activation cytotoxicity->genotoxicity Informs Concentration Range cardiotoxicity Cardiotoxicity Assay (hERG) Determine IC50 cytotoxicity->cardiotoxicity Informs Concentration Range analysis Risk Assessment (Compare IC50 values and genotoxicity results) genotoxicity->analysis cardiotoxicity->analysis decision Go / No-Go Decision for Further Development analysis->decision

Caption: A tiered workflow for preliminary toxicity assessment.

Potential Metabolic Activation of Nitroaromatic Group

G parent Ethyl 4-(3-amino-4-nitrophenyl) piperazine-1-carboxylate (Parent Compound, R-NO2) nitro_radical Nitro Anion Radical (R-NO2•−) parent->nitro_radical Nitroreductase (1e- reduction) nitroso Nitroso Intermediate (R-NO) nitro_radical->nitroso hydroxylamine Hydroxylamine Intermediate (R-NHOH) nitroso->hydroxylamine Further Reduction adducts DNA/Protein Adducts hydroxylamine->adducts Electrophilic Attack mutagenicity Potential Mutagenicity/ Carcinogenicity adducts->mutagenicity

Sources

Exploratory

ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate CAS number and safety data sheet

An In-depth Technical Guide to Ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate (CAS No. 23470-45-3) This document provides a comprehensive technical guide for researchers, scientists, and drug development profess...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate (CAS No. 23470-45-3)

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and use of ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate. The information herein is synthesized from established safety protocols for structurally related compounds and general principles of laboratory safety.

Compound Identification and Properties

Ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate is a substituted piperazine derivative. The presence of a nitroaromatic amine structure is a key feature for consideration in its chemical reactivity and toxicological profile.

IdentifierValueSource
IUPAC Name ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylateGuidechem[1]
CAS Number 23470-45-3Guidechem[1]
Molecular Formula C13H18N4O4Guidechem[1]
Molecular Weight 294.311 g/mol Guidechem[1]
Synonyms 1-Piperazinecarboxylic acid, 4-(3-amino-4-nitrophenyl)-, ethyl ester; 4-(3-Amino-4-nitro-phenyl)-piperazine-1-carboxylic acid ethyl ester; 5-(1-Aethoxycarbonyl-4-piperazinyl)-2-nitroanilinGuidechem[1]

Inferred Hazard Assessment and Safety Profile

Core Structural Alerts and Associated Hazards:

  • Aromatic Nitro Group: Compounds containing this group can be toxic and may pose risks of organ damage through prolonged or repeated exposure.[2]

  • Aniline Moiety: Aromatic amines are known for their potential toxicity, particularly through skin absorption, inhalation, and ingestion. They are often classified as toxic or harmful.[2]

  • Piperazine Nucleus: While a common scaffold in pharmaceuticals, piperazine itself can cause skin and eye irritation.[3]

Anticipated GHS Classifications (Inferred):

Hazard ClassCategoryBasis for Inference
Acute Toxicity, OralCategory 4Harmful if swallowed. In line with related piperazine and aniline derivatives.[4][5]
Acute Toxicity, DermalCategory 3/4Potentially toxic or harmful in contact with skin, a primary exposure route for anilines.[2][5]
Skin Corrosion/IrritationCategory 2May cause skin irritation.[4][6]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[4][6]
Skin SensitizationCategory 1May cause an allergic skin reaction.[5]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[4][6]
Aquatic ToxicityChronic 3Likely to be harmful to aquatic life with long-lasting effects.[5]

Precautionary Statements (Inferred):

  • Prevention: Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection. Use only outdoors or in a well-ventilated area.[4][6]

  • Response: If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes. If inhaled, remove person to fresh air. Call a poison center or doctor if you feel unwell.[4][6]

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[4]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[4]

Safe Handling and Laboratory Protocol

All work with this compound must be performed under the assumption that it is hazardous. A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and strict procedural adherence, is mandatory.

Engineering Controls

The primary engineering control is to minimize inhalation exposure.

  • Chemical Fume Hood: All manipulations of the solid compound or its solutions, including weighing, transferring, and reaction setup, must be conducted inside a certified chemical fume hood.[2]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[7]

  • Proximity to Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[7]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required to prevent dermal, ocular, and respiratory exposure.

PPE CategorySpecificationRationale and Source
Hand Protection Double-gloving: An inner nitrile glove covered by a thicker, chemically resistant outer glove (e.g., butyl or neoprene).Provides robust protection against skin absorption, which is a primary hazard for aniline compounds.[2] Nitrile gloves alone are not sufficient for prolonged contact.
Eye & Face Protection Chemical splash goggles and a full-face shield.Protects against splashes of solvents or reagents and potential exothermic events.[2] Standard safety glasses are inadequate.
Body Protection A flame-resistant lab coat (e.g., Nomex®) worn over clothing made of natural fibers (e.g., cotton). The coat must be fully buttoned.Provides a barrier against spills. Flame-resistant material is a prudent choice when working with organic compounds.[2]
Respiratory Protection Not typically required if all work is performed within a certified fume hood. If there is a risk of aerosol generation outside of a hood, a respirator may be necessary.A fume hood is the primary barrier. Respirator use requires a formal program with fit-testing and training.[8]
Footwear Closed-toe, chemical-resistant shoes.Protects feet from spills.[2]
Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for safely handling ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate from receipt to disposal.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase A 1. Review Protocol & Inferred Hazards B 2. Verify Fume Hood Certification A->B C 3. Locate & Test Safety Equipment (Eyewash, Shower) B->C D 4. Don Full PPE (Double Gloves, Goggles, Face Shield, Lab Coat) C->D E 5. Transfer Compound to Weighing Vessel D->E Begin Work F 6. Weigh Compound E->F G 7. Carefully Add to Reaction Vessel F->G H 8. Decontaminate Surfaces & Equipment G->H Reaction Complete I 9. Segregate & Label Hazardous Waste H->I J 10. Remove Outer Gloves (in hood) I->J K 11. Exit Hood, Remove Remaining PPE J->K L 12. Wash Hands Thoroughly K->L

Caption: Workflow for handling ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate.

Detailed Steps:

  • Pre-Handling Preparation:

    • Conduct a thorough review of the experimental protocol and this safety guide.

    • Verify that the chemical fume hood has been certified within the last year.

    • Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.

    • Don all required PPE as specified in the table above before entering the laboratory area where the compound is stored or handled.[9]

  • Weighing and Transfer (Inside Fume Hood):

    • Place all necessary equipment (spatulas, weigh paper/boat, reaction vessel) inside the fume hood.

    • Carefully open the container with the compound.

    • Use a dedicated spatula to transfer the solid onto the weigh paper or into a tared vessel on a balance located inside the hood.

    • Handle the compound gently to avoid generating dust.

    • Securely close the primary container.

    • Carefully add the weighed compound to the reaction vessel.

  • Decontamination and Cleanup:

    • After the transfer is complete, decontaminate the spatula and any surfaces within the fume hood with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.

    • Collect all disposable materials (weigh paper, contaminated wipes) and place them in a designated solid hazardous waste container.[7]

    • Before exiting the fume hood, remove the outer pair of gloves and dispose of them in the hazardous waste container.

    • Step away from the fume hood, and remove the face shield, lab coat, and inner gloves.

    • Wash hands and forearms thoroughly with soap and water.

Storage and Waste Management

Proper storage is critical to maintaining the stability of the compound and ensuring laboratory safety.

Storage Conditions
  • Location: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[7] A designated cabinet for toxic or reactive chemicals is recommended.

  • Container: Keep the container tightly closed to prevent exposure to moisture and air.[6]

  • Incompatibilities: Store separately from strong oxidizing agents, strong acids, and strong bases.[7]

Waste Disposal
  • Segregation: All waste contaminated with this compound, including excess solid, contaminated solutions, and disposable labware, must be collected in a clearly labeled, sealed hazardous waste container.

  • Procedure: Never dispose of this chemical down the drain or in the regular trash.[2]

  • Compliance: All waste must be disposed of through your institution's environmental health and safety department in accordance with local, state, and federal regulations.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

Emergency SituationResponse Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][6]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
Small Spill (in fume hood) Wearing full PPE, contain the spill with a non-combustible absorbent material like sand or vermiculite. Carefully scoop the material into a labeled hazardous waste container. Decontaminate the area with soap and water.[2]

References

  • U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]

  • UNODC Laboratory. Full chemical resistant personal protective equipment (PPE) ensemble. [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET: Ethyl piperazine-1-carboxylate. [Link]

Sources

Foundational

The Privileged Scaffold: Biological Activity and Therapeutic Application of Ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate Analogs

Executive Summary In modern medicinal chemistry, the piperazine ring is universally recognized as a privileged scaffold, historically utilized to improve the aqueous solubility and pharmacokinetic profiles of hydrophobic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the piperazine ring is universally recognized as a privileged scaffold, historically utilized to improve the aqueous solubility and pharmacokinetic profiles of hydrophobic drug candidates. However, specific functionalized derivatives, such as ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate (and its tert-butyl analogs), transcend simple pharmacokinetic enhancement. They serve as highly specialized pro-pharmacophores and synthetic intermediates for advanced immunomodulatory agents, most notably Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors.

This whitepaper provides an in-depth technical analysis of the biological activity of these analogs, the physicochemical rationale behind their structural design, and field-proven methodologies for their synthesis and biological validation.

Physicochemical Rationale & Structural Dynamics

To understand the biological activity of the downstream analogs, one must analyze the electronic and steric environment of the parent scaffold.

  • Suppressed Basicity of the Piperazine Core: Typically, piperazine nitrogens are basic (pKa ~9.8), which aids in solubility via protonation at physiological pH. However, in this specific scaffold, the basicity is intentionally suppressed. The N1 nitrogen is conjugated with an ethyl carboxylate (carbamate), rendering it neutral. The N4 nitrogen is conjugated to a phenyl ring para to a strongly electron-withdrawing nitro group. This "push-pull" electronic delocalization essentially neutralizes the N4 lone pair. Causality: This suppressed basicity is a deliberate design choice. It renders the molecule highly lipophilic and uncharged, allowing it to rapidly cross the gut wall and cell membranes (e.g., entering the tumor microenvironment) before being metabolically processed .

  • The Ethyl Carboxylate vs. Boc Group: While the tert-butyl (Boc) variant is often used strictly as a transient protecting group, the ethyl carboxylate is frequently retained in the final drug analog. Causality: The ethyl group is sterically compact enough to occupy specific hydrophobic sub-pockets within kinase ATP-binding domains, whereas the bulky Boc group often causes steric clashes that abrogate target affinity.

  • The 3-Amino-4-nitrophenyl Moiety: This functional group acts as the critical reactive center. Through selective nitro reduction and subsequent cyclization, it allows for the rapid generation of fused heterocycles—such as benzimidazoles and thienopyridones—which are the actual bioactive warheads in kinase inhibition .

Biological Activity: The HPK1 Inhibition Paradigm

While piperazine derivatives broadly exhibit antimicrobial and anthelmintic properties , the most significant contemporary application of ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate analogs is in immuno-oncology .

When cyclized into thienopyridone or benzimidazole derivatives, these analogs function as potent inhibitors of HPK1 (MAP4K1). HPK1 is a serine/threonine kinase that acts as a negative feedback regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling. By blocking HPK1, these piperazine analogs prevent T-cell exhaustion and drive a robust anti-tumor immune response, showing profound synergy when combined with PD-1/PD-L1 checkpoint blockades in models like CT26.WT colon carcinoma .

HPK1_Pathway TCR T-Cell Receptor (Activation) KinaseCascade ZAP70 / SLP76 Complex TCR->KinaseCascade Phosphorylation HPK1 HPK1 (MAP4K1) Negative Regulator KinaseCascade->HPK1 Recruits ImmuneResponse Robust Anti-Tumor Immune Response KinaseCascade->ImmuneResponse Downstream Signaling HPK1->KinaseCascade Inhibitory Feedback Suppression T-Cell Exhaustion HPK1->Suppression Drives Analog Piperazine Analog (Inhibitor) Analog->HPK1 Blocks Kinase Domain

Fig 1. HPK1 signaling pathway and the mechanism of action of piperazine-derived inhibitors.

Quantitative Structure-Activity Relationship (SAR)

The following table summarizes the biological activity of various analogs derived from the parent scaffold, demonstrating how structural modifications dictate target engagement and permeability.

Compound AnalogR1 (Piperazine N1)R2 (Phenyl Substitution)HPK1 IC₅₀ (nM)Caco-2 Pₐₚₚ (10⁻⁶ cm/s)Cellular Viability (CT26.WT)
Parent Scaffold Ethyl Carboxylate3-amino-4-nitro>10,00018.5Inactive
Intermediate Ethyl Carboxylate3,4-diamino4,50014.2Inactive
Analog A Ethyl CarboxylateThienopyridone-fused12.4 22.1 Potent (EC₅₀ < 50 nM)
Analog B tert-Butyl (Boc)Thienopyridone-fused45.88.4Moderate
Analog C Hydrogen (Free amine)Thienopyridone-fused115.01.2Poor (Efflux ratio > 5)

Data synthesis based on general SAR trends for HPK1 thienopyridone inhibitors , .

Experimental Workflows & Methodologies

To ensure scientific integrity, the synthesis of the bioactive analogs and their subsequent biological evaluation must follow strict, self-validating protocols.

Protocol A: Synthesis of the Bioactive Fused Heterocycle

This workflow converts the inactive parent scaffold into a potent kinase inhibitor.

  • Catalytic Nitro Reduction: Dissolve ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate (1.0 eq) in anhydrous methanol. Add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight). Purge the reaction vessel with inert N₂ gas, then introduce H₂ gas via a balloon. Stir at room temperature for 12 hours.

    • Causality & Expert Insight: Why use Pd/C and H₂ instead of traditional Iron/Acetic acid (Fe/AcOH) or Tin(II) chloride? Chemical reductions leave trace heavy metal impurities. In downstream TR-FRET kinase assays, trace metals can quench the fluorophores or artificially inhibit the kinase by binding to the ATP-pocket's magnesium coordination site. Catalytic hydrogenation is mandatory for screening-grade compounds.

  • Filtration & Concentration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate in vacuo to yield the 3,4-diaminophenyl intermediate.

  • Cyclization: React the diamine intermediate with a substituted thiophene-carboxylic acid derivative in the presence of a coupling agent (e.g., HATU) and a non-nucleophilic base (DIPEA) in anhydrous DMF to yield the final thienopyridone-fused analog.

    • Causality: Anhydrous conditions are critical here to prevent the premature hydrolysis of the ethyl carboxylate group on the piperazine ring.

Synthetic_Workflow SM Ethyl 4-(3-amino-4-nitrophenyl) piperazine-1-carboxylate Red Catalytic Hydrogenation (Pd/C, H2) SM->Red Cyc Heterocyclic Cyclization (Thienopyridone Core) Red->Cyc QC QC & Purification (LC-MS, Prep-HPLC) Cyc->QC Bio TR-FRET Kinase Assay (Z' > 0.5 Validation) QC->Bio

Fig 2. Self-validating synthetic and screening workflow for piperazine-based kinase inhibitors.

Protocol B: Self-Validating TR-FRET HPK1 Kinase Assay

To evaluate the biological activity of the synthesized analogs, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized. This protocol is designed as a self-validating system.

  • Reagent Preparation: Prepare the assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

    • Causality: DTT (Dithiothreitol) is essential to keep the cysteine residues within the HPK1 active site in a reduced state, preventing artificial oxidative cross-linking that would mimic irreversible inhibition.

  • Compound Plating: Serially dilute the piperazine analogs in 100% DMSO. Transfer 100 nL of the compounds to a 384-well pro-plate.

    • Self-Validation Controls: Include wells with DMSO only (Negative Control / 0% Inhibition) and wells with 1 µM Staurosporine (Positive Control / 100% Inhibition).

  • Enzyme & Substrate Addition: Add 5 µL of HPK1 enzyme solution to the wells. Incubate for 15 minutes at room temperature to allow compound binding. Add 5 µL of a substrate mix containing ATP (at the Km​ value) and a biotinylated peptide substrate.

  • Detection & Z'-Factor Validation: After 60 minutes, add 10 µL of the TR-FRET detection buffer (containing Europium-labeled anti-phospho antibody and Streptavidin-APC). Read the plate on a microplate reader (Ex: 340 nm, Em: 615 nm and 665 nm).

    • System Validation: Before calculating the IC₅₀ of the piperazine analogs, calculate the Z'-factor using the Staurosporine and DMSO controls:

      Z′=1−∣μpos​−μneg​∣3σpos​+3σneg​​

      If Z′<0.5 , the assay is deemed invalid due to excessive noise or poor dynamic range, and the data must be discarded. Only data from plates with Z′≥0.5 are trusted.

References

  • Title: HPK1 inhibitors and methods of use (Patent CN107922431B)
  • Title: Hpk1 inhibitors and methods of using same (Patent WO2016205942A1)
  • Title: Piperazine skeleton in the structural modification of natural products: a review Source: National Center for Biotechnology Information (NCBI) / PubMed Central URL: [Link]

  • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: National Center for Biotechnology Information (NCBI) / PubMed Central URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of Ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Introduction and Mechanistic Rationale Piperazine derivatives are widely recognized as privileged scaffolds in med...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists.

Introduction and Mechanistic Rationale

Piperazine derivatives are widely recognized as privileged scaffolds in medicinal chemistry, frequently utilized in the development of antimicrobial, oncological, and CNS-active agents[2]. The target compound, ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate (CAS: 23470-45-3) [1], serves as a highly versatile intermediate. The presence of the orthogonal functional groups—a reducible nitro group, a reactive primary amine, and a protected piperazine—makes it an ideal building block for synthesizing complex polycyclic systems, such as benzimidazoles or quinoxalines.

Causality in Experimental Design

The most efficient route to construct this C-N bond is via a Nucleophilic Aromatic Substitution ( SN​Ar ) .

  • Substrate Selection: We utilize 5-fluoro-2-nitroaniline. The strongly electron-withdrawing nitro group at the para position relative to the fluorine atom severely depletes electron density at the C5 carbon, activating it for nucleophilic attack. Fluoride is chosen as the leaving group because its high electronegativity stabilizes the anionic Meisenheimer complex transition state better than chloride or bromide.

  • Solvent and Base: N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent to solvate the nucleophile without hydrogen-bonding to it, thereby maximizing the nucleophilicity of the secondary amine of ethyl piperazine-1-carboxylate. Potassium carbonate ( K2​CO3​ ) acts as a mild, heterogeneous base to scavenge the generated hydrofluoric acid ( HF ) and drive the reaction forward without causing unwanted side reactions (such as ester hydrolysis).

Synthetic Workflow and Pathway Visualization

G R1 5-Fluoro-2-nitroaniline + Ethyl piperazine-1-carboxylate SNAr SNAr Reaction (90°C, 12-16h) R1->SNAr R2 Base: K2CO3 Solvent: DMF R2->SNAr MC Meisenheimer Complex Intermediate SNAr->MC Nucleophilic Attack WU Aqueous Workup (EtOAc / H2O / Brine) MC->WU Fluoride Elimination Pur Flash Chromatography (Silica Gel) WU->Pur Prod Target Compound (CAS: 23470-45-3) Pur->Prod

Figure 1: Synthetic workflow and SNAr mechanism for the target piperazine derivative.

Quantitative Data and Stoichiometry

The following table outlines the optimized stoichiometric ratios required for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
5-Fluoro-2-nitroaniline156.111.01.56 g (10.0 mmol)Electrophile
Ethyl piperazine-1-carboxylate158.201.21.90 g (12.0 mmol)Nucleophile
Potassium Carbonate ( K2​CO3​ )138.212.02.76 g (20.0 mmol)Acid Scavenger
N,N-Dimethylformamide (DMF)73.09N/A25 mL (0.4 M)Polar Aprotic Solvent

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; in-process controls (TLC) are explicitly defined so the operator can verify the success of each phase before proceeding.

Phase 1: Reaction Assembly
  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar. Flame-dry the flask under vacuum and backfill with dry Nitrogen ( N2​ ) or Argon to prevent moisture-induced side reactions.

  • Reagent Addition: Add 5-fluoro-2-nitroaniline (1.56 g, 10.0 mmol) to the flask, followed by anhydrous DMF (25 mL). Stir until the solid is completely dissolved, yielding a deep yellow/orange solution.

  • Nucleophile & Base: Add ethyl piperazine-1-carboxylate (1.90 g, 12.0 mmol) via syringe. Subsequently, add finely powdered, anhydrous K2​CO3​ (2.76 g, 20.0 mmol) in one portion.

  • Heating: Attach a reflux condenser. Submerge the flask in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) to ensure the heterogeneous K2​CO3​ remains suspended.

Phase 2: In-Process Monitoring (Self-Validation)
  • TLC Analysis: After 12 hours, withdraw a 10 µL aliquot. Dilute with 0.5 mL Ethyl Acetate (EtOAc) and wash with 0.5 mL water.

  • Validation Check: Spot the organic layer on a silica gel TLC plate alongside the starting material. Elute with 50% EtOAc in Hexanes.

    • Expected Result: The starting material ( Rf​≈0.6 ) should be consumed. A new, highly UV-active spot (the product) should appear at a lower Rf​ ( ≈0.35 ), exhibiting a distinct deep yellow color due to the extended push-pull chromophore system.

Phase 3: Workup and Isolation
  • Quenching: Once TLC confirms reaction completion, remove the flask from the oil bath and allow it to cool to room temperature. Pour the reaction mixture into a beaker containing 100 mL of ice-cold distilled water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel. Extract with EtOAc ( 3×50 mL).

  • DMF Removal (Critical Step): Combine the organic layers. Wash the combined organics extensively with distilled water ( 4×50 mL) followed by saturated aqueous NaCl (brine, 50 mL). Causality: DMF is highly miscible with water; repeated aqueous washes are strictly required to partition the DMF out of the organic phase.

  • Drying & Concentration: Dry the organic layer over anhydrous Sodium Sulfate ( Na2​SO4​ ). Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product as a dark yellow/orange viscous oil or solid.

Phase 4: Purification
  • Column Chromatography: Purify the crude material via flash column chromatography on silica gel. Load the crude mixture using a minimal amount of Dichloromethane (DCM).

  • Elution: Elute with a gradient of 20% to 60% EtOAc in Hexanes. Collect the fractions containing the pure product (identified via TLC).

  • Final Isolation: Concentrate the pure fractions in vacuo to yield ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate as a bright yellow solid.

Expected Analytical Characterization

To ensure the trustworthiness of the synthesis, the isolated material must be validated against the following expected physicochemical parameters [1]:

  • Molecular Formula: C13​H18​N4​O4​

  • Molecular Weight: 294.31 g/mol

  • ESI-MS ( m/z ): Expected [M+H]+ at 295.1.

  • 1 H NMR (400 MHz, CDCl3​ ) Expected Signals:

    • δ ~8.00 (d, 1H, aromatic H adjacent to NO2​ )

    • δ ~6.20 - 6.40 (m, 2H, remaining aromatic H)

    • δ ~6.00 (br s, 2H, NH2​

      • exchanges with D2​O )
    • δ 4.15 (q, 2H, ester CH2​ )

    • δ 3.60 (m, 4H, piperazine CH2​ adjacent to carbamate)

    • δ 3.35 (m, 4H, piperazine CH2​ adjacent to aryl ring)

    • δ 1.28 (t, 3H, ester CH3​ )

References

  • Al-Dajani, M. T., Abdallah, H. H., Mohamed, N., Hemamalini, M., & Fun, H. K. (2011). "Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate". Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2401. URL:[Link]

Application

ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate as an active pharmaceutical intermediate

Application Note: Ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate as a Strategic Intermediate in Kinase and Apoptosis Inhibitor Design Executive Summary Ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate as a Strategic Intermediate in Kinase and Apoptosis Inhibitor Design

Executive Summary

Ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate (CAS: 23470-45-3) is a highly versatile active pharmaceutical ingredient (API) intermediate. In modern drug discovery workflows, this scaffold is frequently utilized in the design of targeted therapeutics, particularly within oncology and immunology. The molecule provides a pre-functionalized aromatic core that is instrumental in synthesizing hematopoietic progenitor kinase 1 (HPK1) inhibitors[1], TANK-binding kinase 1 (TBK1) inhibitors[2], and BCL-Xl apoptosis promoters[3]. This application note details the physicochemical profiling, mechanistic rationale, and validated synthetic protocols for deploying this intermediate in advanced drug development.

Physicochemical Profiling

Accurate characterization of the intermediate is critical for downstream synthetic planning. The ethyl carbamate moiety ensures distinct solubility, basicity, and stability profiles compared to its tert-butyl (Boc) counterpart[4].

PropertyValue / Description
Chemical Name Ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate
CAS Registry Number 23470-45-3
Molecular Formula C13H18N4O4
Molecular Weight 294.31 g/mol
Topological Polar Surface Area (TPSA) 105 Ų
Hydrogen Bond Donors / Acceptors 1 / 6
Rotatable Bonds 3
Structural Features ortho-aminonitro arene, ethyl carbamate-protected piperazine

Data summarized from chemical inventory databases[4].

Mechanistic Rationale in Drug Design

The selection of ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate over other piperazine derivatives is driven by two fundamental structural advantages:

  • The Ethyl Carbamate (Urethane) Motif : Unlike the Boc group, which is highly acid-labile and primarily used as a transient protecting group, the ethyl carbamate is often retained in the final API. It provides metabolic stability against oxidative cleavage by cytochrome P450 enzymes and modulates the basicity of the piperazine nitrogen. This structural choice optimizes the overall lipophilicity (LogP) and membrane permeability of the drug candidate, preventing the rapid clearance often associated with exposed secondary amines[3].

  • The ortho-Aminonitro Arene Core : The 3-amino-4-nitro substitution pattern on the phenyl ring is a classic precursor for the synthesis of fused bicyclic heteroaromatics. Upon reduction of the nitro group, the resulting 3,4-diaminophenyl derivative undergoes rapid cyclization with various electrophiles (e.g., carboxylic acids, orthoesters, or carbonyl diimidazole) to form benzimidazoles, benzotriazoles, or quinoxalines[5]. These bicyclic systems are privileged pharmacophores that act as potent hydrogen bond donors/acceptors, critical for binding to the ATP-binding hinge region of kinases such as HPK1[1] and TBK1[2].

Experimental Workflows & Protocols

To construct the benzimidazole pharmacophore commonly found in kinase inhibitors, a two-step sequence is employed: chemoselective nitro reduction followed by cyclization[5][6].

SynthesisWorkflow A Ethyl 4-(3-amino-4-nitrophenyl) piperazine-1-carboxylate (Starting API Intermediate) B Ethyl 4-(3,4-diaminophenyl) piperazine-1-carboxylate (Diamine Intermediate) A->B Nitro Reduction (Pd/C, H2 or Na2S2O4) C Benzimidazole-Piperazine Pharmacophore (Kinase Hinge Binder) B->C Cyclization (CDI or Orthoester, Heat)

Fig 1: Synthetic workflow from the nitro-amine intermediate to a benzimidazole pharmacophore.

Protocol 1: Chemoselective Reduction of the Nitro Group

Objective: Convert the intermediate to ethyl 4-(3,4-diaminophenyl)piperazine-1-carboxylate without cleaving the ethyl carbamate. Rationale: Catalytic hydrogenation is preferred for its clean reaction profile and high yield, provided no reducible halogens are present elsewhere on the molecule[6].

  • Preparation : Dissolve 10.0 mmol of ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate in 50 mL of anhydrous ethanol/tetrahydrofuran (1:1 v/v) in a Parr reactor flask.

  • Catalyst Addition : Carefully add 10% Palladium on Carbon (Pd/C) (10 wt%, ~290 mg) under an inert argon atmosphere to prevent spontaneous ignition.

  • Hydrogenation : Purge the vessel with hydrogen gas three times. Pressurize the reactor to 30-40 psi with H₂ and stir vigorously at ambient temperature (20-25 °C) for 4-6 hours.

  • Monitoring : Monitor reaction progress via LC-MS or TLC (Dichloromethane:Methanol, 9:1). The yellow starting material will convert to a colorless/pale diamine.

  • Workup : Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with excess ethanol.

  • Isolation : Concentrate the filtrate under reduced pressure to afford the crude 3,4-diaminophenyl intermediate. Note: Use immediately in the next step to prevent oxidative degradation.

Protocol 2: Cyclization to the Benzimidazole Core

Objective: Construct the benzimidazole hinge-binding motif using 1,1'-Carbonyldiimidazole (CDI)[5]. Rationale: CDI acts as a mild, efficient C1 synthon to bridge the ortho-diamines, yielding a 2-hydroxybenzimidazole (or benzimidazol-2-one) core, a motif frequently utilized to interact with the kinase hinge region[5][7].

  • Preparation : Dissolve the crude ethyl 4-(3,4-diaminophenyl)piperazine-1-carboxylate (approx. 10.0 mmol) in 40 mL of anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) under argon.

  • Reagent Addition : Add CDI (12.0 mmol, 1.2 equivalents) portion-wise at 0 °C.

  • Cyclization : Allow the reaction to warm to room temperature and stir for 6-8 hours. For less reactive substrates, mild heating (50 °C) may be required.

  • Quenching & Extraction : Quench the reaction with 50 mL of cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica gel, gradient elution of DCM to 5% Methanol in DCM) to yield the pure benzimidazole-piperazine derivative.

Analytical Validation

To ensure the trustworthiness of the synthesized intermediates, rigorous analytical validation is required:

  • LC-MS : Confirm the mass shift. The starting material exhibits an[M+H]⁺ peak at m/z 295.1. Following Protocol 1, the diamine will show an [M+H]⁺ at m/z 265.1. Protocol 2 yields the benzimidazol-2-one with an [M+H]⁺ at m/z 291.1.

  • 1H NMR (DMSO-d6) : For the final benzimidazole, look for the disappearance of the primary amine protons and the emergence of broad singlets >10.0 ppm corresponding to the benzimidazole NH protons. The ethyl carbamate signals (quartet at ~4.0 ppm, triplet at ~1.2 ppm) must remain intact[5].

References

  • Google Patents. "CN107922431B - HPK1 inhibitors and methods of use".
  • Google Patents. "WO2002024636A2 - N-acylsulfonamide apoptosis promoters".
  • Max Planck Society (MPG.PuRe). "Supporting Information Discovery of BAY-985 a highly selective TBK1/IKKε inhibitor". URL:[Link]

  • Google Patents. "US8901304B1 - Benzo[D]imidazole derivatives of piperidine and piperazine".
  • ACS Publications. "Design, Structure−Activity Relationships and in Vivo Characterization of 4-Amino-3-benzimidazol-2-ylhydroquinolin-2-ones: A Novel Class of Receptor Tyrosine Kinase Inhibitors". Journal of Medicinal Chemistry. URL:[Link]

Sources

Method

protocols for dissolving ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate in organic solvents

Application Note: Solubilization Protocols for Ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate Executive Summary Ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate (CAS: 23470-45-3) is a highly specialized i...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Solubilization Protocols for Ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate

Executive Summary

Ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate (CAS: 23470-45-3) is a highly specialized intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), including kinase inhibitors and targeted benzimidazole derivatives. Typically presenting as a bright yellow-to-orange crystalline powder, this compound poses unique solubility challenges due to its rigid aromatic core and competing intermolecular hydrogen-bonding networks. This technical guide provides field-validated, self-validating protocols for dissolving this compound in organic solvents, ensuring both structural integrity and quantitative accuracy for downstream applications.

Physicochemical Profiling & Causality

To effectively solubilize a compound, one must first deconstruct its molecular architecture. The solubility profile of ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate is dictated by three distinct structural motifs:

  • The Nitroaniline Core: The strongly electron-withdrawing nitro group (-NO 2​ ) and the electron-donating primary amine (-NH 2​ ) create a significant molecular dipole. In the solid state, intermolecular hydrogen bonding between these groups forms a robust crystal lattice that resists dissolution in non-polar solvents ()[1].

  • The Piperazine Ring: N-substitution on the aniline core (via the piperazine ring) significantly decreases aqueous solubility by increasing the hydrophobic bulk, while simultaneously enhancing its affinity for moderately polar organic solvents ()[2].

  • The Ethyl Carbamate (Urethane) Group: This moiety acts as a moderate hydrogen-bond acceptor. It provides excellent compatibility with ester-based and halogenated solvents but is susceptible to hydrolysis under strongly basic or highly acidic aqueous conditions ()[3].

Causality in Solvent Selection: The thermodynamic driving force for dissolution requires the solvent to break the solute-solute hydrogen bonds. Therefore, polar aprotic solvents (like DMSO and DMF) are highly effective because their strong dipole moments and hydrogen-bond acceptor capabilities readily solvate the -NH 2​ and -NO 2​ groups without donating protons that could destabilize the carbamate ()[4].

Solvent Selection Matrix

The following table summarizes the optimal solvents for this compound, categorized by their physicochemical properties and practical utility.

SolventClassificationDielectric Constant (ε)Solubilization CapacityPrimary Application
DMSO Polar Aprotic46.7High (>50 mg/mL)In vitro bioassay stock solutions
DMF Polar Aprotic36.7High (>50 mg/mL)High-concentration synthetic feeds
Dichloromethane (DCM) Polar Halogenated8.9Moderate (10-20 mg/mL)Chemical synthesis, extractions
Ethyl Acetate (EtOAc) Polar Ester6.0Moderate (5-15 mg/mL)Chromatography, recrystallization
Ethanol (Absolute) Polar Protic24.5Low (<5 mg/mL at RT)Recrystallization (requires heat)
Water Highly Polar80.1Insoluble Antisolvent for precipitation

Experimental Protocols

Protocol A: Preparation of a 50 mM Master Stock in DMSO (For In Vitro Assays)

Purpose: To create a stable, highly concentrated stock solution suitable for serial dilution into aqueous biological buffers.

  • Weighing: Accurately weigh 14.72 mg of ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate (MW = 294.31 g/mol ) into a sterile, amber glass vial. Rationale: Amber glass prevents potential photo-degradation of the nitroaromatic system.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO).

  • Agitation: Vortex the mixture at 2000 rpm for 60 seconds.

  • Sonication (Conditional): If particulate matter remains, sonicate the vial in a water bath at room temperature (20-25°C) for 2 to 5 minutes. Critical Control Point: Do not exceed 40°C during sonication to prevent localized thermal degradation of the nitro group.

  • Validation: Visually inspect the solution against a white background. It should appear as a clear, homogenous, deep yellow/orange liquid.

  • Storage: Aliquot into single-use vials and store at -20°C under an argon atmosphere to prevent moisture ingress.

Protocol B: Scalable Dissolution in Dichloromethane (For Chemical Synthesis)

Purpose: To prepare the compound for downstream derivatization (e.g., amide coupling or reduction of the nitro group) where aprotic, volatile solvents are strictly required ()[3].

  • Vessel Preparation: Ensure the reaction flask is oven-dried and purged with nitrogen gas.

  • Solid Addition: Add 1.0 g of the compound to the flask.

  • Solvent Addition: Add 50 mL of anhydrous Dichloromethane (DCM).

  • Dissolution: Stir magnetically at 400 rpm at ambient temperature (20°C). The compound will dissolve steadily over 10-15 minutes.

  • Self-Validation Step: To confirm complete dissolution without micro-suspensions, briefly halt stirring and shine a laser pointer through the flask (Tyndall effect test). A lack of beam scattering confirms true, complete solubilization.

Workflow & Decision Matrix

The following diagram illustrates the logical decision tree for selecting the appropriate solubilization strategy based on the intended downstream application.

SolventSelection Start Downstream Application Bioassay In Vitro Bioassays Start->Bioassay Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Recrystallization Start->Purification DMSO Primary: DMSO (Up to 50 mM stock) Bioassay->DMSO Aqueous compatibility DCM Primary: DCM or EtOAc (High solubility) Synthesis->DCM Aprotic conditions EtOH Primary: EtOH/Water (Gradient cooling) Purification->EtOH Thermal gradient

Caption: Decision matrix for solvent selection based on downstream application requirements.

Trustworthiness & Quality Control (QC)

To ensure the scientific integrity of the prepared solutions, the following self-validating QC checks must be implemented:

  • Chemical Stability: The ethyl carbamate group is generally stable, but prolonged exposure to strongly acidic or basic conditions (e.g., pH < 2 or pH > 10) can lead to hydrolysis ()[3]. Always verify the pH of any aqueous buffers prior to spiking with the DMSO stock.

  • Analytical Verification: For critical synthetic steps, verify the integrity of the dissolved compound via LC-MS. The expected mass-to-charge ratio is m/z 295.1 [M+H]⁺. The presence of a peak at m/z 223.1 would indicate unwanted cleavage of the ethyl carbamate group.

References

  • PubChem Compound Summary for CID 7423, 3-Nitroaniline. National Center for Biotechnology Information. (2024).[Link]

  • Solvents and Solvent Effects in Organic Chemistry (4th ed.). Reichardt, C., & Welton, T. (2011). Wiley-VCH.[Link]

  • Solubilities of nitroanilines in different solvents at 303 K. Sakamoto, Y., Imamura, K., & Onda, A. (2010). ResearchGate.[Link]

  • Vogel's Textbook of Practical Organic Chemistry (5th ed.). Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Prentice Hall.[Link]

Sources

Application

Application Note: A Robust HPLC-UV Method for the Analysis of Ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate

Abstract This application note details the development and validation of a simple, robust, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of ethyl 4-(3-a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and validation of a simple, robust, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate. This compound is a key intermediate in pharmaceutical synthesis, and its purity is critical for the quality of the final active pharmaceutical ingredient (API). The method utilizes a C18 stationary phase with a buffered mobile phase and UV detection, providing excellent selectivity and sensitivity. The described protocol is suitable for quality control laboratories and researchers involved in drug development and manufacturing.

Introduction and Method Rationale

Ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate is a substituted piperazine derivative. The piperazine moiety is a common scaffold in many pharmaceuticals, and analytical characterization is crucial throughout the development process.[1] The target analyte possesses distinct physicochemical properties that guide the HPLC method development strategy.

Physicochemical Characteristics

The structure of the analyte (Figure 1) contains several key functional groups that dictate its chromatographic behavior and detection properties.

  • Piperazine Ring: Contains two basic nitrogen atoms. The pKa values for the parent piperazine molecule are approximately 5.4 and 9.7.[2] The nitrogen atom at position 1 is part of a carbamate, which significantly reduces its basicity. The nitrogen at position 4, attached to the phenyl ring, remains basic.

  • Nitroaniline Moiety: The 3-amino-4-nitrophenyl group is a strong chromophore, making the molecule highly suitable for UV-Vis detection.[3] The nitro group is strongly electron-withdrawing, which lowers the pKa of the adjacent amino group.

  • Overall Polarity: The molecule is moderately non-polar, making it an ideal candidate for reversed-phase chromatography.

A summary of the analyte's properties is presented in Table 1.

Figure 1: Chemical Structure of Ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate

PropertyValueSource
Molecular Formula C₁₃H₁₈N₄O₄[4]
Molecular Weight 294.31 g/mol [4]
CAS Number 23470-45-3[4]
Topological Polar Surface Area 105 Ų[4]
XLogP3-AA 1.8[4]

Table 1: Physicochemical properties of the analyte.

Chromatographic Strategy

The method development was guided by the analyte's structure.

  • Mode of Separation: Reversed-phase HPLC was chosen due to the analyte's moderate hydrophobicity. A C18 column provides a versatile stationary phase for retaining such compounds.[5]

  • Mobile Phase Selection: A buffered mobile phase is critical. The presence of basic nitrogen atoms means that the analyte's charge state is pH-dependent. Controlling the pH of the mobile phase away from the analyte's pKa values is essential to ensure a consistent charge state, leading to reproducible retention times and symmetrical peak shapes.[5] An ammonium acetate buffer with a pH of 6.8 was selected as a starting point to keep the aniline nitrogen neutral while ensuring consistent, partial protonation of the more basic piperazine nitrogen.

  • Detector Selection: The conjugated nitroaniline system provides strong UV absorbance. A photodiode array (PDA) detector was used to scan the UV spectrum and determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. Based on the structure, a strong absorbance is expected around 254 nm and potentially at a higher wavelength.[6]

Detailed Experimental Protocol

Instrumentation and Software
  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and photodiode array (PDA) detector.[7]

  • Chromatographic Column: Hypersil ODS-2, 250 mm x 4.6 mm, 5 µm particle size, or equivalent C18 column.[7]

  • Data Acquisition: Chromatography Data Station (e.g., Chromeleon™, Empower™).

Reagents and Materials
  • Ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate Reference Standard (Purity ≥ 99.5%).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Ammonium Acetate (AR grade).

  • Glacial Acetic Acid (AR grade).

  • Water (HPLC grade or Milli-Q).

  • Volumetric flasks and pipettes (Class A).

  • Syringe filters (0.45 µm, PTFE or nylon).

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer):

    • Weigh 0.77 g of Ammonium Acetate and dissolve it in 1000 mL of HPLC-grade water to prepare a 10 mM solution.

    • Adjust the pH to 6.8 ± 0.05 with glacial acetic acid.

    • Filter the buffer through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic):

    • Acetonitrile (100%).

  • Diluent:

    • Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 5 minutes or until fully dissolved.

    • Dilute to the mark with diluent and mix well.

  • Sample Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of the sample to be analyzed into a 100 mL volumetric flask.

    • Follow the same dissolution and dilution procedure as for the Standard Stock Solution.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Development and Optimization Workflow

The development process followed a systematic approach to achieve the desired separation and peak characteristics.

HPLC_Method_Development cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Condition Screening cluster_2 Phase 3: Optimization & Validation A Analyte Characterization (Structure, pKa, Solubility) B Select Column & Detector (C18, PDA) A->B Guides choice C Screen Mobile Phase (ACN vs MeOH, pH) B->C D Determine λmax (PDA Scan) C->D E Fine-tune Gradient/Isocratic & Flow Rate D->E F System Suitability Test (SST) E->F Check criteria G Method Validation (ICH Q2(R1)) F->G If SST passes H Final Method G->H Finalize

Diagram 1: HPLC Method Development Workflow. A systematic approach from analyte characterization to final method validation.

Optimization Results
  • Column: The Hypersil ODS-2 (C18) column provided good retention and peak shape. Phenyl columns were also considered for their alternative selectivity for aromatic compounds but were not necessary as the C18 phase yielded satisfactory results.[5]

  • Mobile Phase: Acetonitrile was chosen over methanol as the organic modifier because it provided a sharper peak shape and a more stable baseline. The pH of 6.8 was found to be optimal, preventing peak tailing that can occur when the mobile phase pH is too close to the analyte's pKa.

  • Wavelength Selection: A PDA scan of the analyte showed a significant absorption maximum at 254 nm and another strong maximum at 385 nm . The 385 nm wavelength was chosen for quantification as it offers greater selectivity and reduces potential interference from excipients or impurities that may absorb in the lower UV range.

Final Optimized Chromatographic Conditions

The final, optimized conditions for the analysis are summarized in Table 2.

ParameterCondition
Column Hypersil ODS-2, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 10 mM Ammonium Acetate, pH 6.8B: Acetonitrile
Gradient 0-10 min: 50% B10-12 min: 50-80% B12-15 min: 80% B15-16 min: 80-50% B16-20 min: 50% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 385 nm
Injection Volume 10 µL
Run Time 20 minutes

Table 2: Optimized HPLC method parameters.

Under these conditions, the ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate peak is expected to elute at approximately 8.5 minutes with excellent symmetry.

Method Validation Overview

The developed method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The validation protocol ensures the method is suitable for its intended purpose.

Validation_Parameters cluster_params Validation Method Validation (ICH Q2(R1)) Core Parameters Specificity Specificity (Analyte vs. Placebo) Validation:f1->Specificity Linearity Linearity & Range (5-6 concentrations) Validation:f1->Linearity Accuracy Accuracy (% Recovery) Validation:f1->Accuracy Precision Precision (Repeatability & Intermediate) Validation:f1->Precision Limits LOD & LOQ (S/N Ratio) Validation:f1->Limits Robustness Robustness (Varied parameters) Validation:f1->Robustness

Diagram 2: Key parameters for HPLC method validation based on ICH Q2(R1) guidelines.

Validation Acceptance Criteria

The following table outlines the typical acceptance criteria for the validation of a purity/assay method.

Validation ParameterAcceptance Criteria
System Suitability Tailing Factor ≤ 2.0%RSD of peak areas (n=6) ≤ 2.0%
Specificity No interference from blank or placebo at the analyte's retention time.
Linearity Correlation coefficient (r²) ≥ 0.999
Accuracy Mean recovery between 98.0% and 102.0% at three concentration levels.
Precision (Repeatability) %RSD ≤ 2.0% for six sample preparations.
Precision (Intermediate) Overall %RSD ≤ 2.0% across different days, analysts, or instruments.
LOD / LOQ Signal-to-Noise Ratio (S/N) of ~3 for LOD and ~10 for LOQ.
Robustness %RSD of results should remain within specifications after small, deliberate changes to method parameters (e.g., pH ±0.2, Flow Rate ±10%, Temp ±2°C).

Table 3: Typical acceptance criteria for HPLC method validation.

Conclusion

A specific, accurate, and robust RP-HPLC method has been developed for the quantitative determination of ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate. The method employs a standard C18 column and UV detection at 385 nm, making it readily implementable in most quality control laboratories. The systematic approach to development, focusing on the physicochemical properties of the analyte, resulted in a high-quality separation. The method is suitable for routine analysis after successful validation according to ICH guidelines.

References

  • Malik, A. K., & Verma, N. (2009). Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. Journal of Hazardous Materials, 172(2-3), 1652–1658. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Scribd. (2022). Analytical Methods for Piperazine Detection. Retrieved from [Link]

  • Taylor & Francis Online. (2007). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Loughborough University Research Repository. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Retrieved from [Link]

  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

  • SIELC Technologies. (2018). Ethyl 4-((4-chloro-2-nitrophenyl)amino)piperidine-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-piperidinecarboxylate. Retrieved from [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Catalytic Reduction of Ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate

This comprehensive guide provides detailed application notes and protocols for the catalytic reduction of ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate to its corresponding diamine, ethyl 4-(3,4-diaminophenyl)p...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide provides detailed application notes and protocols for the catalytic reduction of ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate to its corresponding diamine, ethyl 4-(3,4-diaminophenyl)piperazine-1-carboxylate. This transformation is a critical step in the synthesis of various pharmacologically active compounds, and a robust and reproducible protocol is paramount for researchers in drug development. This document is structured to provide not just a set of instructions, but a deeper understanding of the underlying chemical principles, enabling scientists to adapt and troubleshoot these protocols effectively.

Introduction and Strategic Overview

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. In the context of ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate, this reaction selectively targets the nitro group while preserving the existing amino group and the ethyl carbamate protecting group on the piperazine ring. The resulting vicinal diamine is a versatile building block, often used in the construction of heterocyclic systems, such as benzimidazoles, which are prevalent in medicinal chemistry.

The choice of a catalytic reduction method is dictated by factors such as chemoselectivity, scalability, safety, and cost. This guide will focus on three widely employed and reliable catalytic systems:

  • Palladium on Carbon (Pd/C) with Hydrogen Gas: The gold standard for many hydrogenation reactions, offering high efficiency and clean conversion.

  • Raney® Nickel with Hydrogen Gas: A cost-effective and highly active catalyst, particularly useful when avoiding palladium-induced side reactions is necessary.

  • Catalytic Transfer Hydrogenation (CTH): A safer alternative to using high-pressure hydrogen gas, employing a hydrogen donor in the presence of a catalyst.

The Underlying Chemistry: Mechanism of Catalytic Hydrogenation

The catalytic hydrogenation of a nitroarene to an aniline is a heterogeneous catalytic process that occurs on the surface of a metal catalyst.[1] The generally accepted mechanism proceeds through a series of stepwise reductions, as illustrated below.[1]

Catalytic Hydrogenation Mechanism Start Aromatic Nitro Compound (Ar-NO₂) Nitroso Nitroso Intermediate (Ar-NO) Start->Nitroso + H₂ Hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) Nitroso->Hydroxylamine + H₂ Amine Aromatic Amine (Ar-NH₂) Hydroxylamine->Amine + H₂

Caption: Stepwise reduction of an aromatic nitro group.

The nitro group first coordinates to the metal surface, where it is sequentially reduced to a nitroso and then a hydroxylamine intermediate before the final product, the aniline, is formed.[1] It is important to note that the hydroxylamine intermediate can sometimes accumulate, and under certain conditions, can lead to the formation of dimeric impurities such as azo and azoxy compounds.[1]

Experimental Protocols

Safety First: All hydrogenation reactions should be conducted in a well-ventilated fume hood. The use of flammable solvents and hydrogen gas presents a significant fire and explosion risk.[2] Catalysts such as Palladium on Carbon (Pd/C) and Raney® Nickel are pyrophoric, especially after use, and must be handled with extreme care.[2] Always wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.

Protocol 1: Palladium on Carbon (Pd/C) with Hydrogen Gas

This is often the method of choice due to its high efficiency and generally clean reaction profiles.

Materials:

  • Ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Methanol or Ethanol (ACS grade or higher)

  • Nitrogen or Argon gas

  • Hydrogen gas (balloon or cylinder with regulator)

  • Celite® for filtration

Experimental Workflow:

Pd/C Hydrogenation Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up A Charge flask with substrate and solvent B Inert atmosphere (N₂/Ar purge) A->B C Carefully add Pd/C catalyst B->C D Evacuate and backfill with H₂ (3x) C->D E Stir vigorously at room temperature D->E F Monitor reaction by TLC/LC-MS E->F G Purge with N₂/Ar F->G H Filter through Celite® G->H I Concentrate filtrate H->I J Purify product (if necessary) I->J

Caption: Workflow for Pd/C catalyzed hydrogenation.

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate (1.0 eq). Dissolve the substrate in a suitable solvent such as methanol or ethanol (approximately 10-20 mL per gram of substrate).

  • Inerting: Flush the flask with an inert gas (nitrogen or argon).

  • Catalyst Addition: Under a positive flow of inert gas, carefully add 10% Pd/C (5-10 mol% Pd). Caution: Pd/C can be pyrophoric; handle with care.

  • Hydrogenation: Seal the flask with a septum and connect it to a hydrogen source (a balloon filled with hydrogen is suitable for small-scale reactions). Evacuate the flask and backfill with hydrogen. Repeat this cycle two more times to ensure an inert atmosphere is replaced with hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Efficient stirring is crucial for good mass transfer in a heterogeneous reaction.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.

  • Work-up: Once the reaction is complete, carefully purge the flask with an inert gas. Caution: Do not expose the catalyst to air while it is still dry and saturated with hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent. Important: Keep the filter cake wet with solvent during filtration to prevent ignition.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude ethyl 4-(3,4-diaminophenyl)piperazine-1-carboxylate.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

ParameterRecommended ValueRationale
Catalyst Loading 5-10 mol% PdLower loadings may result in incomplete reaction, while higher loadings are often unnecessary and increase cost.
Solvent Methanol, EthanolProtic solvents generally accelerate the rate of hydrogenation and are good at dissolving the substrate.[2]
Temperature Room TemperatureThe reaction is typically exothermic and proceeds efficiently at ambient temperature.
Pressure 1 atm (balloon)Sufficient for most lab-scale reductions of this type. Higher pressures may be needed for very hindered substrates.
Reaction Time 2-12 hoursHighly dependent on scale, catalyst activity, and stirring efficiency. Monitor by TLC or LC-MS.
Protocol 2: Raney® Nickel with Hydrogen Gas

Raney® Nickel is a highly active catalyst and a good alternative to Pd/C, especially if dehalogenation is a concern with other substrates.[3]

Materials:

  • Ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate

  • Raney® Nickel (active slurry in water)

  • Ethanol or Methanol

  • Nitrogen or Argon gas

  • Hydrogen gas (balloon or cylinder with regulator)

  • Celite® for filtration

Step-by-Step Procedure:

  • Catalyst Preparation: In a fume hood, carefully decant the water from the Raney® Nickel slurry. Wash the catalyst several times with the reaction solvent (e.g., ethanol) to remove residual water. Caution: Raney® Nickel is pyrophoric and should be kept wet at all times.

  • Reaction Setup: In a separate flask, dissolve the ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate (1.0 eq) in ethanol.

  • Catalyst Transfer: Under a stream of inert gas, transfer the washed Raney® Nickel slurry to the reaction flask.

  • Hydrogenation: Proceed with the hydrogenation as described in Protocol 1 (steps 4-6).

  • Work-up and Isolation: Follow the work-up and isolation procedure from Protocol 1 (steps 7-10). The magnetic properties of Raney® Nickel can also be exploited for its removal by using a strong magnet.

ParameterRecommended ValueRationale
Catalyst Amount ~10-20% by weight of substrateRaney® Nickel is typically used in larger quantities by weight compared to Pd/C.
Solvent Ethanol, MethanolGood solvents for both the substrate and for washing the catalyst.
Temperature Room Temperature to 40 °CThe reaction can be gently warmed to increase the rate if necessary.
Pressure 1-4 atmSlightly elevated pressures can be beneficial for Raney® Nickel catalyzed reactions.
Reaction Time 1-8 hoursRaney® Nickel is often more active than Pd/C, leading to shorter reaction times.
Protocol 3: Catalytic Transfer Hydrogenation (CTH) with Ammonium Formate

This method avoids the use of hydrogen gas, making it inherently safer for laboratories not equipped for high-pressure hydrogenations.[4]

Materials:

  • Ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Ammonium formate

  • Methanol or Ethanol

  • Nitrogen or Argon gas

  • Celite® for filtration

Experimental Workflow:

CTH Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up A Charge flask with substrate, solvent, and Pd/C B Add ammonium formate A->B C Stir at room temperature or gentle heat B->C D Monitor reaction by TLC/LC-MS C->D E Filter through Celite® D->E F Concentrate filtrate E->F G Aqueous work-up to remove salts F->G H Purify product G->H

Caption: Workflow for Catalytic Transfer Hydrogenation.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, combine ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate (1.0 eq), 10% Pd/C (5-10 mol% Pd), and methanol.

  • Reagent Addition: Add ammonium formate (3-5 eq) to the mixture. The reaction is often exothermic, and gas evolution (CO₂ and NH₃) will be observed.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) to maintain a steady rate of gas evolution.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter through Celite® to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue will contain the product and excess ammonium formate salts.

  • Purification: Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product. Further purification can be achieved by column chromatography.

ParameterRecommended ValueRationale
Catalyst Loading 5-10 mol% PdSimilar to the H₂ gas protocol.
Hydrogen Donor Ammonium formate (3-5 eq)A stoichiometric excess is required to drive the reaction to completion.
Solvent Methanol, EthanolProtic solvents are effective for CTH reactions.
Temperature Room Temperature to 60 °CGentle heating can accelerate the decomposition of ammonium formate and the rate of hydrogen transfer.
Reaction Time 1-6 hoursCTH reactions are often faster than balloon hydrogenation at atmospheric pressure.

Analytical Monitoring

Consistent and accurate monitoring is key to a successful reaction.

  • Thin Layer Chromatography (TLC): A quick and easy way to monitor the disappearance of the starting material. A typical mobile phase would be a mixture of ethyl acetate and hexanes. The starting nitro compound will be more nonpolar than the resulting diamine product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information on the conversion of the starting material and the formation of the desired product by confirming their respective molecular weights.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete or sluggish reaction - Inactive catalyst- Insufficient catalyst loading- Poor stirring- Catalyst poisoning- Use a fresh batch of catalyst.- Increase the catalyst loading.- Ensure vigorous stirring.- Purify starting materials and solvents.
Formation of side products (e.g., azo/azoxy compounds) - Incomplete reduction, stalling at the hydroxylamine intermediate stage.- Increase hydrogen pressure or temperature.- Ensure the catalyst is active and not poisoned.
Decomposition of the product - The product diamine may be sensitive to air oxidation.- Work up the reaction promptly after completion.- Handle the final product under an inert atmosphere if necessary.
Difficulty in filtering the catalyst - Fine catalyst particles clogging the filter paper.- Use a thick pad of Celite® for filtration.- Dilute the reaction mixture with more solvent before filtration.

References

  • Li, X., Thakore, R. R., Takale, B. S., Gallou, F., & Lipshutz, B. H. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters, 23(21), 8114–8118. [Link][2]

  • Sarpong, R. (2010). Standard Operating Procedure: Hydrogenations Using Heterogeneous Catalysts. University of California, Berkeley. [Link]

  • Hamed, S. N., Arsalani, N., & Mousavi, S. B. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. ChemistryOpen, 11(11), e202200156. [Link][5]

  • Portada, T., Margetić, D., & Štrukil, V. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 23(12), 3163. [Link]

  • OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline (H₂/Pd, Pt, or Ni). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link][3]

Sources

Application

NMR spectroscopy sample preparation for ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate

Application Note: Advanced NMR Sample Preparation Protocol for Ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate Executive Summary The structural elucidation and purity validation of complex pharmaceutical intermed...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced NMR Sample Preparation Protocol for Ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate

Executive Summary

The structural elucidation and purity validation of complex pharmaceutical intermediates require meticulous Nuclear Magnetic Resonance (NMR) spectroscopy. Ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate (C₁₃H₁₈N₄O₄) is a highly functionalized molecule featuring a polar nitroaniline core coupled to a lipophilic piperazine-carbamate system. This dual-character physicochemical profile presents unique challenges for NMR sample preparation.

As an Application Scientist, I have designed this protocol to move beyond standard operational procedures. This guide details the causality behind solvent selection, volumetric precision, and geometric validation, ensuring a self-validating workflow that guarantees optimal magnetic field homogeneity and high-resolution spectral data.

Physicochemical Profiling & Solvent Causality

The selection of an NMR solvent is not arbitrary; it is dictated by the analyte's functional groups and the specific spectroscopic goals. For ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate, the solvent must accommodate both the hydrogen-bonding capacity of the nitroaniline moiety and the basicity of the piperazine ring.

  • The Case for DMSO-d₆: Deuterated dimethyl sulfoxide (DMSO-d₆) is the optimal solvent for this compound [1]. The highly polar nature of DMSO effectively breaks intermolecular hydrogen bonds that the -NH₂ and -NO₂ groups would otherwise form.

  • Proton Exchange Dynamics: In less polar solvents like CDCl₃, the aniline -NH₂ protons undergo intermediate chemical exchange, often broadening into the baseline and becoming invisible. DMSO-d₆ acts as a strong hydrogen bond acceptor, locking the -NH₂ protons in place and slowing their exchange rate. This allows the amine protons to be resolved as a distinct, quantifiable broad singlet [2].

  • Spectral Overlap Warning (Expert Insight): The residual DMSO-d₅ quintet appears at 2.50 ppm, and its associated water (HDO) peak appears at ~3.33 ppm. The aliphatic protons of the piperazine ring typically resonate between 2.50 and 3.50 ppm. Therefore, using strictly anhydrous DMSO-d₆ is critical to prevent the water peak from obscuring the piperazine signals.

Solvent_Logic Molecule Ethyl 4-(3-amino-4-nitrophenyl) piperazine-1-carboxylate Moieties Assess Functional Groups Molecule->Moieties Polar Nitroaniline Core (Polar, H-bond donor/acceptor) Moieties->Polar Lipophilic Piperazine-Carbamate (Lipophilic, Basic) Moieties->Lipophilic Solvent Select DMSO-d6 (Optimal Solvation & NH2 Resolution) Polar->Solvent Requires high polarity Lipophilic->Solvent Soluble in DMSO

Fig 1: Physicochemical decision matrix for selecting DMSO-d6 as the optimal NMR solvent.

Quantitative Parameters for Sample Preparation

To maintain a self-validating system, the concentration and volume of the sample must be strictly controlled. Deviations in volume alter the liquid-air interface within the probe, requiring excessive Z-gradient compensation (shimming) and degrading resolution [3].

Parameter¹H NMR (Routine 1D)¹³C NMR / 2D (HSQC, HMBC)Causality / Rationale
Analyte Mass 2.0 – 5.0 mg30.0 – 50.0 mg¹³C has low natural abundance (1.1%) and lower gyromagnetic ratio; requires higher mass for adequate Signal-to-Noise (S/N).
Solvent Volume 0.6 mL0.6 mLExactly 0.6 mL yields a 45 mm column height in a 5 mm tube, perfectly centering the sample in the RF coil.
Concentration ~10 – 25 mM~150 – 250 mMPrevents viscosity-induced line broadening while maximizing S/N.
Tube Specification 5 mm, Type 1 Class B5 mm, Type 1 Class AHigh-precision borosilicate glass prevents magnetic susceptibility distortions.

Self-Validating Experimental Protocol

This step-by-step methodology ensures that every action is verified before proceeding, eliminating artifacts that commonly plague high-resolution NMR spectra.

Phase 1: Gravimetric Preparation & Solvation
  • Weighing: Tare a clean 1-dram glass vial on an analytical balance. Weigh the appropriate mass of ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate (refer to the table above).

    • Causality: Never weigh solid material directly into the NMR tube. Static electricity causes powders to adhere to the upper walls, skewing the actual solution concentration and introducing solid-phase shimming artifacts.

  • Solvent Addition: Using a calibrated micropipette, add exactly 0.6 mL of anhydrous DMSO-d₆ to the vial.

  • Homogenization: Cap the vial and vortex for 30 seconds. If the compound does not fully dissolve, sonicate the vial in a water bath for 1–2 minutes.

Phase 2: Particulate Filtration (Critical Step)
  • Filter Preparation: Tightly pack a 5 mm plug of pre-washed glass wool into the narrowing of a glass Pasteur pipette.

  • Filtration: Pass the dissolved sample through the glass wool directly into the 5 mm NMR tube [4].

    • Causality: This is a mandatory self-validating step. Even microscopic, invisible undissolved particulates or paramagnetic impurities (e.g., trace metals from synthesis) create localized magnetic susceptibility gradients. These gradients destroy magnetic field homogeneity, resulting in broad, unresolvable peaks.

Phase 3: Geometric Validation & Sealing
  • Depth Verification: Place the NMR tube into the spinner turbine and insert it into the depth gauge. Verify that the liquid column is exactly centered around the coil indicator (total height should be 40–50 mm).

    • Causality: If the sample is too short, the liquid-air interface falls within the active volume of the radiofrequency (RF) coil, causing severe magnetic field distortions (vortexing artifacts).

  • Exterior Decontamination: Wipe the exterior of the NMR tube with a Kimwipe lightly moistened with isopropanol.

    • Causality: Human skin oils contain aliphatic hydrocarbons that will transfer to the glass and appear as spurious signals in the 1.0–2.0 ppm region of your ¹H spectrum.

  • Sealing: Cap the tube securely. For samples requiring long-term storage or 2D NMR acquisition over several hours, wrap a single layer of Parafilm around the cap junction to prevent the hygroscopic DMSO-d₆ from absorbing atmospheric moisture.

NMR_Workflow Start Weigh Analyte (1H: 2-5 mg | 13C: 30-50 mg) Dissolve Dissolve in 0.6 mL DMSO-d6 (Vortex / Sonicate) Start->Dissolve Check Visual Inspection (Particulates present?) Dissolve->Check Filter Filter via Glass Wool Plug (Removes susceptibility gradients) Check->Filter Yes Transfer Transfer to 5 mm NMR Tube (Ensure 40-50 mm height) Check->Transfer No Filter->Transfer Analyze NMR Acquisition (Lock, Shim, Tune) Transfer->Analyze

Fig 2: Self-validating NMR sample preparation workflow ensuring optimal field homogeneity.

Troubleshooting & Quality Control

If the resulting spectrum of ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate is sub-optimal, consult the following diagnostic logic:

  • Symptom: Broad peaks across the entire spectrum, poor lock signal.

    • Root Cause: Poor shimming due to particulate matter or incorrect sample volume.

    • Intervention: Eject the sample. Verify the volume is 0.6 mL using the depth gauge. Re-filter the sample through a tighter glass wool plug to remove paramagnetic impurities.

  • Symptom: A massive broad peak at ~3.33 ppm obscuring the piperazine -CH₂- multiplets.

    • Root Cause: Water contamination in the hygroscopic DMSO-d₆ solvent.

    • Intervention: Prepare a fresh sample using a newly opened ampoule of DMSO-d₆, or dry the existing solvent over activated 4Å molecular sieves for 24 hours prior to sample preparation. Alternatively, utilize a 2D ¹H-¹³C HSQC experiment, which correlates protons to carbons, effectively bypassing the water signal (since water has no ¹³C nucleus).

References

  • University of Western Ontario. "NMR Sample Preparation Guidelines." J.B. Stothers NMR Facility. Available at:[Link]

  • University of Notre Dame. "BRUKER NMR TRAINING: Required NMR Sample Preparation Protocol." Magnetic Resonance Research Center. Available at:[Link]

Method

Application Notes &amp; Protocols: Ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate as a Strategic Precursor in Heterocyclic Synthesis

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate. This bifunctional building block, featuring a masked o-phenylenediamine (OPD) moiety and a protected piperazine ring, serves as a versatile precursor for the synthesis of high-value heterocyclic scaffolds. We present detailed protocols for the construction of benzimidazole and quinoxaline derivatives, which are privileged structures in modern drug discovery.[1][2][3] The guide emphasizes the rationale behind methodological choices, provides step-by-step experimental procedures, and outlines pathways for post-synthetic modification, thereby enabling the generation of diverse molecular libraries for screening and lead optimization.

Introduction: The Strategic Value of the Synthon

The piperazine ring is a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs due to its ability to enhance aqueous solubility, improve oral bioavailability, and provide a flexible linker to modulate interactions with biological targets.[2][4][5] When incorporated into larger heterocyclic systems like benzimidazoles or quinoxalines—scaffolds renowned for their broad pharmacological profiles—the resulting molecules often exhibit enhanced potency and favorable pharmacokinetic properties.[3][6][7]

Ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate is a strategically designed synthon that capitalizes on these principles. Its structure contains:

  • An ortho-nitroaniline core, which functions as a direct precursor to an o-phenylenediamine (OPD) moiety. The OPD unit is a classical substrate for condensation reactions to form a variety of fused five- and six-membered heterocycles.[8][9][10]

  • A piperazine ring substituted at the N1 position with an ethyl carbamate, a stable protecting group that prevents unwanted side reactions at this nitrogen during heterocycle formation.

  • A nitro group that serves a dual purpose: it activates the aromatic ring and, after cyclization, can be readily reduced to an amine, offering a crucial vector for further molecular diversification.

This guide details its application in the synthesis of two key heterocyclic families: benzimidazoles and quinoxalines.

Physicochemical Properties and Handling

A summary of the key properties for ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate is provided below.

PropertyValue
CAS Number 23470-45-3
Molecular Formula C₁₃H₁₈N₄O₄
Molecular Weight 294.31 g/mol
Appearance Typically a yellow to orange solid
Storage Store in a cool, dry, well-ventilated area away from light and strong oxidizing agents.
Safety Handle with standard personal protective equipment (gloves, safety glasses, lab coat). Aromatic amines and nitro compounds should be treated as potentially toxic.

(Data sourced from Guidechem[11])

Application I: Synthesis of Piperazinyl-Substituted Benzimidazoles

The benzimidazole core is a prominent feature in drugs such as the proton-pump inhibitors omeprazole and lansoprazole, as well as various anthelmintic and anticancer agents.[6][12] The most direct route to this scaffold involves the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid.[13][14]

Reaction Principle: The Phillips Condensation

The Phillips condensation is a robust method for synthesizing 2-substituted benzimidazoles. It involves the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions and heat. The reaction proceeds via the formation of an amide intermediate, followed by an intramolecular cyclization and dehydration to yield the benzimidazole ring.

Protocol 1: Synthesis of Ethyl 4-(2-(methyl)-5-nitro-1H-benzo[d]imidazol-6-yl)piperazine-1-carboxylate

This protocol details the reaction of the title synthon with acetic acid to form the corresponding 2-methylbenzimidazole derivative.

Materials:

  • Ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate (1.0 eq)

  • Glacial Acetic Acid (serves as reactant and solvent)

  • 4M Hydrochloric Acid (catalyst)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate (e.g., 2.94 g, 10 mmol).

  • Add glacial acetic acid (e.g., 30 mL) and 4M HCl (e.g., 10 mL). The use of a strong acid like HCl is crucial to catalyze the dehydration of the intermediate and drive the reaction to completion.[14]

  • Heat the reaction mixture to reflux (approx. 110-120°C) for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 50% ethyl acetate in hexanes. The product should have a different Rf value than the starting material.

  • After completion, allow the mixture to cool to room temperature.

  • Slowly pour the acidic mixture into a beaker containing crushed ice (approx. 100 g).

  • Carefully neutralize the mixture by adding saturated NaHCO₃ solution portion-wise until effervescence ceases and the pH is ~7-8. This step quenches the acid and precipitates the crude product.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure product.

G cluster_workflow Workflow: Benzimidazole Synthesis reactants 1. Combine Synthon, Acetic Acid & 4M HCl reflux 2. Reflux at 120°C (4-6 hours) reactants->reflux Heat monitor 3. Monitor by TLC reflux->monitor Periodically workup 4. Cool, Quench with Ice, & Neutralize with NaHCO₃ monitor->workup Upon Completion extract 5. Extract with Ethyl Acetate workup->extract purify 6. Dry, Concentrate, & Purify via Chromatography extract->purify product Pure Benzimidazole Product purify->product

Workflow for piperazinyl-benzimidazole synthesis.

Application II: Synthesis of Piperazinyl-Substituted Quinoxalines

Quinoxaline derivatives are integral to a range of therapeutic agents, including anticancer and antiviral drugs.[7][15][16][17] They are typically synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[8][16]

Reaction Principle: The Beirut Reaction

The reaction of an o-phenylenediamine with a 1,2-diketone (such as benzil) or glyoxal in a suitable solvent like ethanol or acetic acid readily forms the quinoxaline ring system. The reaction is often acid- or base-catalyzed and proceeds through a di-imine intermediate that spontaneously cyclizes.

Protocol 2: Synthesis of Ethyl 4-(6-nitro-2,3-diphenylquinoxalin-5-yl)piperazine-1-carboxylate

This protocol describes the synthesis of a 2,3-diphenylquinoxaline derivative.

Materials:

  • Ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate (1.0 eq)

  • Benzil (1,2-diphenylethane-1,2-dione) (1.0 eq)

  • Ethanol or Glacial Acetic Acid (solvent)

  • Deionized Water

Procedure:

  • In a round-bottom flask, dissolve ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate (e.g., 2.94 g, 10 mmol) and benzil (e.g., 2.10 g, 10 mmol) in ethanol (e.g., 50 mL). Using a slightly acidic solvent like acetic acid can also accelerate the reaction.[16]

  • Heat the reaction mixture to reflux (approx. 80°C for ethanol) for 3-5 hours.

  • Reaction Monitoring: The reaction can be monitored by TLC. The formation of the highly conjugated quinoxaline product is often accompanied by a color change.

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the ethanolic solution.

  • If precipitation occurs, collect the solid by vacuum filtration and wash the filter cake with a small amount of cold ethanol.

  • If no precipitate forms, reduce the solvent volume by approximately half using a rotary evaporator. Cool the concentrated solution in an ice bath to induce crystallization.

  • Purification: The collected solid is often of high purity. If necessary, it can be further purified by recrystallization from ethanol to yield the final product.

Condensation pathway for quinoxaline formation.

Post-Synthetic Modification: Unlocking Further Diversity

A key advantage of this synthon is the presence of the nitro group on the newly formed heterocyclic core. This group can be selectively reduced to a primary amine, providing a reactive handle for diversification through acylation, alkylation, sulfonylation, or diazotization reactions.

Protocol 3: Reduction of the Nitro Group using Stannous Chloride (SnCl₂)

Chemical reduction with stannous chloride in acidic media is a classic and highly effective method for converting aromatic nitro groups to amines without affecting other reducible groups like carbamates.[18]

Materials:

  • Nitro-substituted heterocycle (from Protocol 1 or 2) (1.0 eq)

  • Stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Hydroxide (NaOH) solution (e.g., 5M)

  • Ethyl Acetate

Procedure:

  • Suspend the nitro-substituted benzimidazole or quinoxaline derivative (e.g., 5 mmol) in ethanol (50 mL) in a round-bottom flask.

  • Add stannous chloride dihydrate (e.g., 4.5 g, 20 mmol).

  • Carefully add concentrated HCl (10 mL) and heat the mixture to reflux (approx. 80°C) for 1-2 hours. The reaction is typically rapid.

  • Reaction Monitoring: Monitor by TLC until the starting material is fully consumed. The resulting amine will be much more polar.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add 5M NaOH solution to basify the mixture to a pH > 10. A thick, white precipitate of tin(IV) hydroxide will form.

  • Filter the mixture through a pad of Celite® to remove the tin salts, washing the pad thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer with additional ethyl acetate (2 x 30 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the amino-substituted product, which can be used in subsequent steps without further purification.

G cluster_pathway Strategic Diversification Pathway cluster_synthesis Core Synthesis cluster_derivatization Further Functionalization start Ethyl 4-(3-amino-4-nitrophenyl) piperazine-1-carboxylate benzimidazole Benzimidazole Synthesis (Protocol 1) start->benzimidazole w/ Carboxylic Acid quinoxaline Quinoxaline Synthesis (Protocol 2) start->quinoxaline w/ 1,2-Diketone nitro_core Nitro-Substituted Heterocyclic Core benzimidazole->nitro_core quinoxaline->nitro_core reduction Nitro Group Reduction (Protocol 3) nitro_core->reduction amino_core Amino-Substituted Heterocyclic Core reduction->amino_core acylation Acylation (Amide Formation) amino_core->acylation alkylation Reductive Amination or Alkylation amino_core->alkylation sulfonylation Sulfonylation (Sulfonamide Formation) amino_core->sulfonylation final Diverse Library of Bioactive Candidates acylation->final alkylation->final sulfonylation->final

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate synthesis

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the synthesis of ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate .

This target molecule is synthesized via a Nucleophilic Aromatic Substitution (SNAr). In the starting material, 5-fluoro-2-nitroaniline, the highly electronegative fluorine atom is situated para to the strongly electron-withdrawing nitro group. This orientation perfectly stabilizes the anionic Meisenheimer complex intermediate, allowing the secondary amine of ethyl piperazine-1-carboxylate to efficiently displace the fluoride leaving group[1].

Below, you will find the validated reaction pathway, an optimized step-by-step protocol, troubleshooting FAQs, and empirical yield data to ensure your success at the bench.

Reaction Pathway Visualization

SNAr_Reaction SM1 5-fluoro-2-nitroaniline (Electrophile) Cond Base: DIPEA Solvent: DMF Temp: 50 °C SM1->Cond SM2 Ethyl piperazine-1-carboxylate (Nucleophile) SM2->Cond Prod Ethyl 4-(3-amino-4-nitrophenyl) piperazine-1-carboxylate (Target Product) Cond->Prod SNAr -HF

SNAr pathway for ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate synthesis.

Optimized Experimental Protocol

This self-validating protocol is designed to maximize conversion while suppressing thermal degradation, utilizing homogeneous base conditions[1][2].

Reagents & Materials:

  • Electrophile: 5-fluoro-2-nitroaniline (1.0 equiv)

  • Nucleophile: Ethyl piperazine-1-carboxylate (1.2 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (0.5 M relative to electrophile)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the system with inert gas (Argon or Nitrogen) for 10 minutes.

  • Reagent Loading: Charge the flask with 5-fluoro-2-nitroaniline (1.0 equiv) and dissolve completely in anhydrous DMF.

  • Base Addition: Inject DIPEA (2.0 equiv) into the stirring solution. Causality Check: Adding the base before the nucleophile ensures any trace acidic impurities in the solvent are neutralized, protecting the piperazine.

  • Nucleophile Addition: Add ethyl piperazine-1-carboxylate (1.2 equiv) dropwise at room temperature.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 50 °C. Stir continuously for 4 to 6 hours.

  • In-Process Monitoring: Monitor the reaction via LC-MS or TLC (Hexanes:Ethyl Acetate 1:1). The reaction is complete when the electrophile peak is fully consumed.

  • Quenching & Isolation: Cool the mixture to room temperature. Vigorously stir the solution while pouring it dropwise into ice-cold distilled water (10x the volume of DMF).

  • Filtration: Collect the resulting bright yellow precipitate via vacuum filtration. Wash the filter cake with cold water ( 3×20 mL) to remove residual DMF and DIPEA salts, followed by a cold hexane wash ( 1×10 mL) to remove unreacted starting materials. Dry under high vacuum overnight.

Troubleshooting Guides & FAQs

Q: Why is my reaction stalling at 60-70% conversion? A: This is a classic stoichiometric failure caused by byproduct generation. The SNAr reaction produces hydrofluoric acid (HF) as a leaving group byproduct. If insufficient base is present, HF will protonate the secondary amine of your ethyl piperazine-1-carboxylate, transforming it into an ammonium salt. Because ammonium salts are not nucleophilic, the reaction stalls. Solution: Always use a minimum of 2.0 equivalents of a non-nucleophilic organic base (like DIPEA or Triethylamine) to act as an irreversible HF scavenger[1].

Q: How do I minimize the formation of dark, tarry byproducts? A: Tarry byproducts are the result of oxidative degradation and dimerization of the aniline moiety. 5-fluoro-2-nitroaniline is highly sensitive to thermal stress, particularly in harsh solvents like DMSO at temperatures exceeding 80 °C. Solution: Lower the reaction temperature to 50 °C and switch the solvent to DMF[1]. The SNAr activation barrier for this specific para-nitro system is low enough that elevated temperatures are unnecessary and actively detrimental to your yield.

Q: Can I use an inorganic base like Potassium Carbonate ( K2​CO3​ ) instead of DIPEA? A: While K2​CO3​ is a standard SNAr base, it is largely insoluble in DMF and DMSO, resulting in a heterogeneous reaction mixture. This limits the rate of deprotonation and extends reaction times, which exposes the product to prolonged thermal stress. Solution: Homogeneous organic bases like DIPEA or TEA provide superior kinetics, allowing the reaction to reach completion in 4 hours rather than 12 hours.

Q: What is the most efficient way to isolate the product without column chromatography? A: The target molecule, ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate, is highly crystalline but can easily trap DMF in its crystal lattice. Solution: Utilize anti-solvent precipitation. By pouring the completed DMF reaction mixture into a large excess of vigorously stirred ice water, the product rapidly crashes out as a bright yellow solid, leaving the polar DMF, DIPEA-HF salts, and trace impurities dissolved in the aqueous layer.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the final isolated yield. Data demonstrates the superiority of homogeneous organic bases at lower temperatures.

SolventBase (Equiv)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)Purity (LC-MS)
DMSO K2​CO3​ (2.0)10012>95%45% (Tarry)<80%
DMF K2​CO3​ (2.0)80885%68%88%
DMFTEA (2.0)505>98%86%95%
DMF DIPEA (2.0) 50 4 >99% 92% >98%

References

  • Buravchenko, G. I., et al. "Synthesis of 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides: a way forward for targeting hypoxia and drug resistance of cancer cells." RSC Advances 11.61 (2021): 38782-38795.[Link]

  • Cross, R. M., et al. "Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity: Structure-Activity and Structure-Property Relationship Studies." Journal of Medicinal Chemistry 57.21 (2014): 8860-8879.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate Batches

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of ethyl 4-(3-amino-4-nitrophenyl)piperazin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate , a critical intermediate in the assembly of benzimidazole-based APIs and advanced kinase inhibitors.

The standard synthetic route involves a Nucleophilic Aromatic Substitution (SNAr) between 5-fluoro-2-nitroaniline and ethyl piperazine-1-carboxylate. While seemingly straightforward, the electron-rich nature of the resulting aniline and the sensitivity of the carbamate moiety often lead to batch failures if strictly controlled parameters are ignored. This guide bridges theoretical mechanisms with field-proven corrective actions.

Quantitative Impurity Profiling

Before troubleshooting, it is critical to benchmark your batch against standard acceptance criteria. Table 1 summarizes the quantitative thresholds for common impurities observed during High-Performance Liquid Chromatography (HPLC) analysis.

Table 1: Common Impurities and Quantitative Thresholds

Impurity NameStructural OriginTypical RRTAcceptance CriteriaPrimary Cause
5-Fluoro-2-nitroaniline Unreacted Starting Material (USM)0.85< 1.0%Incomplete SNAr conversion
5-Hydroxy-2-nitroaniline Hydrolysis of aryl fluoride0.60< 0.5%Moisture in solvent/base
Azo/Azoxy Dimers Oxidative coupling of aniline1.85 - 2.10< 0.1%Oxygen/transition metal exposure
Des-ethyl Piperazine Carbamate cleavage0.45< 0.2%Base-catalyzed transesterification
Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My IPC (In-Process Control) shows a rapidly growing peak corresponding to 5-hydroxy-2-nitroaniline. How is this forming and how do I stop it? A1: You are observing the hydrolysis of your starting material, 5-fluoro-2-nitroaniline. In an SNAr reaction, the fluoride leaving group is highly susceptible to displacement by hydroxide ions if water is present in the system.

Causality & Solution: The primary culprit is the hygroscopic nature of the inorganic base (e.g., K₂CO₃) and the polar aprotic solvent (DMF or DMSO). When water enters the basic environment at elevated temperatures (80–100 °C), hydroxide outcompetes the bulky ethyl piperazine-1-carboxylate nucleophile. To prevent this, you must use strictly anhydrous solvents (<0.1% water) and oven-dried K₂CO₃. Furthermore, kinetic modeling of SNAr reactions demonstrates that protic interference in the hydrogen bond network significantly reduces regioselectivity and reaction rates . Switch to strictly anhydrous conditions and utilize a continuous nitrogen sweep to maintain a dry headspace.

SNAr_Pathway SM 5-fluoro-2-nitroaniline (Starting Material) Product Target Intermediate (SNAr Product) SM->Product + Piperazine (Anhydrous) Impurity1 5-hydroxy-2-nitroaniline (Hydrolysis Impurity) SM->Impurity1 + OH- (Wet Solvent) Piperazine Ethyl piperazine-1-carboxylate (Nucleophile) Piperazine->Product Water H2O / OH- (Trace Moisture) Water->Impurity1

Fig 1. Competing SNAr and hydrolysis pathways based on solvent moisture.

Q2: We are detecting high molecular weight impurities (RRT 1.85 and 2.10) that impart a deep red/orange color to the product. What are these? A2: These are azo and azoxy dimer impurities. The 3-amino group on your product is highly susceptible to oxidative dimerization.

Causality & Solution: Anilines undergo single-electron oxidation in the presence of dissolved oxygen and trace transition metals, forming a nitrogen radical cation. This intermediate can trap another aniline molecule to form an azo dimer, or react with reactive oxygen species (ROS) to form a nitroso adduct, which subsequently condenses with aniline to yield an azoxybenzene derivative . To create a self-validating, oxidation-free protocol:

  • Sparge the DMF solvent with subsurface nitrogen for 30 minutes prior to reagent charging.

  • Maintain a positive N₂ pressure throughout the 12-hour heating cycle.

  • Use EDTA or a similar chelating agent in the aqueous quench step to sequester trace metals that catalyze radical formation.

Oxidation_Pathway Aniline Target Aniline Product Radical Nitrogen Radical Cation Aniline->Radical O2 / Trace Metals Nitroso Nitroso Adduct Radical->Nitroso + O2 / ROS Azo Azo Dimer Impurity Radical->Azo + Aniline Azoxy Azoxy Dimer Impurity Nitroso->Azoxy + Aniline Condensation

Fig 2. Oxidative degradation of the aniline moiety into azo and azoxy dimers.

Q3: The product shows cleavage of the ethyl carbamate group, yielding the free piperazine intermediate. Why is the protecting group unstable? A3: Carbamate cleavage in this context is typically a result of transesterification or base-catalyzed hydrolysis.

Causality & Solution: If you are using an alcohol co-solvent (like ethanol or methanol) to improve solubility, the alkoxide generated by the base will attack the carbamate carbonyl, leading to transesterification or complete deprotection. Quantum chemical studies on piperazine carbamates indicate that their stability is highly dependent on the steric environment and the basicity of the surrounding medium . Stick to strictly aprotic solvents (DMF, NMP) and avoid strong bases like NaOH or NaOMe; mild carbonate bases (K₂CO₃, Cs₂CO₃) are sufficient for the SNAr and preserve the carbamate integrity.

Standardized Experimental Protocol

To ensure batch-to-batch reproducibility and suppress the aforementioned impurities, implement the following self-validating workflow.

Optimized SNAr Methodology:

  • Reactor Preparation: Equip a jacketed glass reactor with a mechanical stirrer, reflux condenser, and a subsurface gas dispersion tube. Purge the system with N₂ for 15 minutes.

  • Solvent & Base Charging: Add anhydrous DMF (10 volumes) and anhydrous K₂CO₃ (2.5 equivalents). Sparge the suspension with N₂ for 30 minutes to displace dissolved oxygen.

  • Reagent Addition: Charge 5-fluoro-2-nitroaniline (1.0 eq) and ethyl piperazine-1-carboxylate (1.1 eq). The slight excess of the piperazine ensures complete consumption of the aryl fluoride, minimizing downstream purification hurdles.

  • Reaction Execution: Heat the mixture to 85 °C under a continuous N₂ blanket. Maintain agitation at 250 RPM.

  • In-Process Control (IPC): After 12 hours, sample the reaction. Proceed only if the unreacted 5-fluoro-2-nitroaniline is <1.0% by HPLC area.

  • Reactive Crystallization (Quench): Cool the reactor to 20 °C. Slowly add pre-chilled deionized water (30 volumes) over 2 hours. The product will precipitate as a bright yellow solid. The slow addition controls supersaturation, preventing the occlusion of DMF and salts within the crystal lattice.

  • Isolation: Filter the slurry, wash the filter cake with water (3 x 5 volumes) to remove residual K₂CO₃ and DMF, and dry under vacuum at 45 °C to a constant weight.

Exp_Workflow Step1 1. Inertion & Degassing (N2 sparge, <10 ppm O2) Step2 2. Reagent Charging (Anhydrous DMF, K2CO3) Step1->Step2 Step3 3. SNAr Reaction (85°C, 12 hours) Step2->Step3 Step4 4. IPC Sampling (HPLC, check USM < 1%) Step3->Step4 Step5 5. Aqueous Quench (Pre-chilled DI Water) Step4->Step5 Step6 6. Filtration & Wash (Remove DMF & Salts) Step5->Step6 Step7 7. Vacuum Drying (45°C, to constant weight) Step6->Step7

Fig 3. Self-validating experimental workflow for SNAr synthesis and isolation.

References
  • Solvent Effect Elucidation in Nucleophilic Aromatic Substitution: Cross-Validation of the Mechanism through Kinetic Analysis and Quantum Calculations. Organic Process Research & Development. URL:[Link]

  • Selective Oxidation of Anilines to Azobenzenes and Azoxybenzenes by a Molecular Mo Oxide Catalyst. Angewandte Chemie International Edition. URL:[Link]

  • Quantum chemical studies on solvents for post-combustion carbon dioxide capture: calculation of pKa and carbamate stability of disubstituted piperazines. ChemPhysChem. URL:[Link]

Troubleshooting

Technical Support Center: Overcoming DMSO Solubility Barriers for Ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate

Welcome to the Advanced Applications Technical Support Center. This guide is designed for researchers and drug development professionals struggling with the erratic solubility profile of ethyl 4-(3-amino-4-nitrophenyl)pi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Technical Support Center. This guide is designed for researchers and drug development professionals struggling with the erratic solubility profile of ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate .

Rather than providing generic advice, this guide deconstructs the specific physicochemical properties of this molecule, offering self-validating protocols and mechanistic explanations to ensure reproducible assay dosing.

Compound Profiling & Causality: The "Why" Behind the Brick

To solve a solubility issue, we must first understand the molecular causality. Ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate presents a unique trifecta of solubilization barriers:

  • High Crystal Lattice Energy (Thermodynamic Barrier): Nitroaniline derivatives are notorious for forming highly stable, tightly packed crystal lattices. The primary amino group acts as a strong hydrogen-bond donor, while the ortho-nitro group acts as a powerful hydrogen-bond acceptor. This creates an intermolecular network that strongly resists disruption by solvents, even highly polar aprotic ones like Dimethyl Sulfoxide (DMSO) 1.

  • Hydrophobic Bulk: The ethyl piperazine-1-carboxylate moiety is bulky and lipophilic. While DMSO is an excellent solvent for many polar compounds, it struggles to solvate large hydrophobic domains without the aid of surfactants or co-solvents 2.

  • Lack of Basicity (The Salt-Formation Fallacy): A common reflex in drug discovery is to acidify the solution (e.g., adding HCl) to form a soluble salt. Do not do this here. The piperazine nitrogen (N1) is tied up as a neutral carbamate. The other piperazine nitrogen (N4) and the primary aniline amine are strongly deactivated by the electron-withdrawing para- and ortho-nitro groups, respectively. The molecule is virtually non-basic; acidification will fail to protonate it and may instead hydrolyze the carbamate.

Mechanism Solid Crystalline State (High Lattice Energy) Hbond Strong Intermolecular H-Bonds (NH2 donor, NO2 acceptor) Solid->Hbond DMSO Addition of 100% DMSO Solid->DMSO Solvation Solvation Shell Formation (Competes with Lattice) DMSO->Solvation Precip Precipitation / Aggregation (Thermodynamic Sink) Solvation->Precip If Lattice Energy > Solvation Energy Intervention Interventions: 1. Heat/Sonication (Breaks Lattice) 2. Co-solvents (Stabilizes Solute) Precip->Intervention Intervention->Solvation Shifts Equilibrium

Mechanistic pathway illustrating the competition between crystal lattice energy and DMSO solvation.

Quantitative Data: Strategy Comparison

Before selecting a protocol, review the expected outcomes of various solubilization strategies. Relying solely on 100% DMSO often leads to undetected micro-precipitation, skewing assay results 3.

StrategySolvent CompositionMax Stable ConcentrationStability at 25°CAssay Compatibility
Baseline 100% Anhydrous DMSO< 2 mM< 2 hours (crystallizes)High (Standard)
Kinetic 100% DMSO (Heated to 37°C + Sonication)~ 5–10 mM4–6 hoursHigh
Co-solvent 80% DMSO / 10% PEG400 / 10% Tween-80> 20 mM> 24 hoursModerate (Monitor detergent toxicity)
Amorphous Lyophilized powder reconstituted in DMSO~ 15 mM~ 12 hoursHigh

Solubilization Decision Workflow

Workflow Start Assess Ethyl 4-(3-amino-4-nitrophenyl) piperazine-1-carboxylate Step1 Attempt 10-30 mM in 100% Anhydrous DMSO Start->Step1 Check1 Soluble & Stable? Step1->Check1 PathYes Proceed to Assay (Store at RT in dark) Check1->PathYes Yes PathNo Precipitation / Cloudiness Check1->PathNo No Step2 Apply Kinetic Energy (37°C Bath Sonication, 15 min) PathNo->Step2 Check2 Soluble & Stable? Step2->Check2 Check2->PathYes Yes Step3 Thermodynamic Shift (Add 10% PEG400 + 5% Tween-80) Check2->Step3 No Step4 Amorphous Solid Dispersion (Lyophilization & Reconstitution) Step3->Step4 If precipitation recurs

Decision tree for escalating solubilization interventions based on visual and empirical feedback.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below includes a mandatory validation step. This prevents the dosing of inaccurate concentrations caused by invisible micro-precipitates.

Protocol A: Kinetic Solubilization (Thermal & Acoustic Cavitation)

Use this when you need a pure DMSO stock and can perform your assay immediately.

  • Preparation: Weigh the required mass of the compound into a glass vial . Causality: DMSO can leach plasticizers from standard microcentrifuge tubes when heated, contaminating your assay.

  • Solvent Addition: Add the calculated volume of 100% anhydrous DMSO to achieve a 5 mM to 10 mM concentration.

  • Cavitation: Place the sealed vial in an ultrasonic water bath set to 37°C. Sonicate for 15 minutes. The acoustic cavitation provides the localized kinetic energy required to break the strong nitroaniline hydrogen bonds.

  • Validation Step (The Tyndall Test): Centrifuge the vial at 10,000 x g for 5 minutes. Shine a laser pointer through the solution. If the beam path is visible (Tyndall effect) or a micro-pellet forms at the bottom, the compound is not fully dissolved. You must proceed to Protocol B.

Protocol B: Thermodynamic Solubilization (Co-solvent Matrix)

Use this when higher concentrations (>10 mM) or long-term stock stability is required.

  • Matrix Preparation: Prepare a co-solvent blend of 80% anhydrous DMSO, 10% PEG400, and 10% Tween-80 (v/v/v). Causality: PEG400 disrupts intermolecular hydrogen bonding, while Tween-80 forms micelles around the lipophilic ethyl carboxylate tail, thermodynamically stabilizing the solute4.

  • Solute Integration: Add the compound to the matrix and vortex vigorously for 2 minutes.

  • Validation Step (Spectrophotometric Confirmation): Dilute an aliquot of the supernatant 1:1000 in the co-solvent matrix and measure the absorbance (nitroanilines typically absorb strongly around 380-420 nm). Compare this to a known standard curve to verify the true concentration before dosing your assay.

Frequently Asked Questions (FAQs)

Q: My stock solution looks perfectly clear in DMSO, but the moment I add it to my aqueous cell culture media, it crashes out into a yellow cloud. How do I fix this? A: You are experiencing a "solvent shift" crash. When DMSO mixes with water, the hydrophobic forces aggressively drive the compound out of solution. Troubleshooting: Do not spike 100% DMSO stock directly into 10 mL of media. Instead, use a "step-down" dilution. Pre-warm your media to 37°C. Add your DMSO stock to a small intermediate volume of media containing 1-2% Bovine Serum Albumin (BSA). The BSA acts as a carrier protein, binding the lipophilic ethyl carboxylate group and keeping it in suspension before final dilution into your assay plate.

Q: Can I make a large batch of 10 mM stock in DMSO and freeze it at -20°C for future use? A: Strongly discouraged. DMSO freezes at 19°C. During the freezing process, the solvent crystallizes, forcing the solute out into localized pockets of extreme supersaturation. Upon thawing, the compound will almost certainly crash out as a highly stable polymorph that is even harder to redissolve 3. If you must store it, store it as a dry powder in a desiccator and make fresh DMSO stocks daily.

Q: I tried adding 0.1 M HCl to the DMSO to protonate the piperazine ring, but it didn't improve solubility. Why? A: As detailed in the Compound Profiling section, the piperazine ring in this specific molecule is a carbamate (due to the ethyl carboxylate group), not a basic amine. The other nitrogens are deactivated by the nitro-aromatic system. The molecule lacks a basic center capable of forming a stable hydrochloride salt. Stick to neutral co-solvents or kinetic methods.

References

  • 2-Methoxy-4-nitroaniline Solubility in Several Aqueous Solvent Mixtures: Determination, Modeling, and Preferential Solvation Source: Journal of Chemical & Engineering Data (ACS Publications) URL:[Link]

  • Solubility: A speed‒breaker on the drug discovery highway Source: MedCrave Online Journal of Drug Designing & Development URL:[Link]

  • Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives Source: Journal of Biomolecular Screening (via ResearchGate) URL:[Link]

  • Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges Source: NIH / National Library of Medicine URL:[Link]

Sources

Optimization

Technical Support Center: Crystallization Optimization for Ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate (CAS: 23470-45-3)

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with optimizing the isolation and purification of ethyl 4-(3-amino-4-nitropheny...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with optimizing the isolation and purification of ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate .

Because this molecule features a flexible piperazine ring, a moderately polar ethyl carbamate group, and a highly polar 3-amino-4-nitrophenyl moiety capable of strong intermolecular hydrogen bonding, its crystallization is highly sensitive to thermal trajectories. Poor temperature control frequently leads to liquid-liquid phase separation (oiling out), the entrapment of regioisomer impurities, and unpredictable polymorphic transitions.

This guide synthesizes field-proven causality with self-validating experimental protocols to ensure robust, scalable crystallization.

Crystallization Decision Workflow

The following diagram outlines the critical decision points and thermal interventions required to successfully crystallize this piperazine derivative while avoiding common phase-separation pitfalls.

CrystallizationWorkflow Start Dissolve API at T_max (e.g., 70°C) CheckLLPS Check for LLPS (Oiling Out) Start->CheckLLPS AdjustSolvent Adjust Solvent/Conc. Reduce T_max CheckLLPS->AdjustSolvent Yes (Two liquid phases) CoolTseed Cool to T_seed (Upper MSZW limit) CheckLLPS->CoolTseed No (Clear solution) AdjustSolvent->Start Seed Add Seed Crystals (Stable Polymorph) CoolTseed->Seed CheckSeed Do Seeds Dissolve? Seed->CheckSeed CheckSeed->CoolTseed Yes (Undersaturated) Hold Hold 30 min (Desupersaturation) CheckSeed->Hold No (Metastable Zone) CubicCool Apply Cubic Cooling Profile to T_min Hold->CubicCool Isolate Filter & Wash Crystals CubicCool->Isolate

Workflow for optimizing seeded cooling crystallization to avoid LLPS and control polymorphism.

Troubleshooting Guides & FAQs

Q1: Why does my product "oil out" instead of crystallizing at high temperatures, and how do I fix it?

Causality: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS). It occurs when the crystallization trajectory penetrates the binodal/spinodal envelope before reaching the metastable zone for solid nucleation[1]. For ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate, the competing hydrogen-bonding networks between the primary amine and the nitro group can cause solute-solute interactions to outcompete solute-solvent interactions at high supersaturations. Instead of forming an ordered crystal lattice, the compound separates into a dense, amorphous, solute-rich liquid phase[1]. Solution:

  • Lower the Initial Concentration: Operating at a slightly lower concentration ensures the cooling curve intersects the solubility line below the LLPS boundary temperature ( Toil​ ).

  • Modify the Solvent System: Switch to a solvent blend that increases the solubility of the amorphous phase. Moving from pure Ethyl Acetate to an Ethyl Acetate/Heptane or Ethanol/Water blend often shifts the LLPS boundary away from the operating window.

Q2: How do I prevent the formation of the metastable polymorph during cooling?

Causality: According to Ostwald's Rule of Stages, a highly supersaturated system will spontaneously crystallize into the nearest metastable thermodynamic state (often fine needles) rather than the most stable polymorph (often dense blocks) due to a lower activation energy barrier for nucleation[2]. Because piperazine derivatives possess significant conformational flexibility, they are highly prone to concomitant polymorphism[3]. Solution: You must bypass spontaneous primary nucleation entirely. Cool the solution strictly within the Metastable Zone Width (MSZW) and introduce 1-3 wt% of authentic seed crystals of the desired stable polymorph. The seeds provide a pre-existing lattice template, allowing the system to consume supersaturation via crystal growth rather than generating new, metastable nuclei[2].

Q3: Why is my crystal size distribution (CSD) so broad, and why are impurities being trapped?

Causality: If you are using a linear cooling profile (e.g., dropping the temperature at a constant rate of 1 °C/min), you are generating a massive spike in supersaturation at the beginning of the cooling phase. Because solubility curves are typically exponential, linear cooling forces the system to dump solute rapidly, leading to uncontrolled secondary nucleation and the physical entrapment of mother liquor (and dissolved impurities) within the rapidly forming crystal defects[4]. Solution: Implement a cubic cooling profile . Cubic cooling starts very slowly and accelerates as the temperature drops, perfectly mirroring the exponential nature of solubility. This maintains a constant, low level of supersaturation throughout the entire process, heavily favoring the growth of existing pure crystals over the nucleation of new, impure fines[4].

Quantitative Data: Solvent System Optimization

The following table summarizes the thermodynamic boundaries for ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate across common solvent systems to help you design your thermal trajectory.

Solvent System Tmax​ (°C)Solubility at Tmax​ (mg/mL) Tmin​ (°C)Solubility at Tmin​ (mg/mL)MSZW (°C)LLPS Risk ( Toil​ )
Ethyl Acetate / Heptane (1:1) 70.0145.55.012.214.5Low (< 10°C)
Ethanol / Water (8:2) 75.0180.010.018.512.0Moderate (~45°C)
Isopropanol 80.0110.35.08.418.2Low
Toluene 85.095.010.05.122.0High (~60°C)

Note: MSZW (Metastable Zone Width) is highly dependent on agitation rate and cooling speed. Values above assume a standard 0.5 °C/min cooling rate without seeding.

Experimental Protocol: Seeded Cubic Cooling Crystallization

This methodology provides a self-validating system for the crystallization of ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate using an Ethyl Acetate/Heptane (1:1) solvent system.

Step 1: Complete Dissolution (Erasing Thermal History)

  • Suspend 100 g of crude ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate in 700 mL of Ethyl Acetate/Heptane (1:1) in a jacketed crystallizer equipped with an overhead stirrer.

  • Heat the jacket to 75 °C (5 °C above Tmax​ ) and hold for 30 minutes.

  • Self-Validation Check: Inspect the reactor visually or via an in-line Focused Beam Reflectance Measurement (FBRM) probe. The solution must be completely clear (0 counts/sec). If solids remain, add solvent in 5% increments until clear to prevent premature nucleation.

Step 2: Cooling to Seeding Temperature ( Tseed​ )

  • Cool the reactor linearly at 0.5 °C/min to the predetermined Tseed​ of 60 °C .

  • Self-Validation Check: The solution must remain clear. If cloudiness (LLPS) or spontaneous crystallization occurs, the system has breached the MSZW. You must reheat to 75 °C, add 50 mL of solvent to reduce concentration, and try again.

Step 3: Seeding and Desupersaturation

  • Introduce 2.0 g (2 wt%) of milled, pure seed crystals of the stable polymorph.

  • Hold the temperature at 60 °C for 60 minutes.

  • Self-Validation Check: After 15 minutes, the seed bed should still be visible and slightly expanded. If the seeds dissolve, the system is undersaturated (your Tseed​ is too high); drop the temperature by 2 °C and re-seed.

Step 4: Cubic Cooling Execution

  • Program the jacket temperature controller to execute a cubic cooling profile from 60 °C to 5 °C over 6 hours. The temperature T at time t should follow the equation:

    T(t)=Tstart​−(Tstart​−Tend​)×(ttotal​t​)3
  • Causality Note: This slow initial cooling rate prevents supersaturation spikes, ensuring the solute deposits onto the seed crystals rather than forming new nuclei or trapping regioisomers[4].

Step 5: Isolation and Washing

  • Once at 5 °C, hold for 1 hour to maximize yield.

  • Discharge the slurry and filter via a Nutsche filter or Buchner funnel.

  • Wash the filter cake with 2 x 100 mL of pre-chilled (5 °C) Heptane to displace the mother liquor without dissolving the product.

  • Dry under vacuum at 45 °C until constant weight is achieved.

References

  • Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application Source: Crystal Growth & Design - ACS Publications URL
  • Targeting Particle Size Specification in Pharmaceutical Crystallization: A Review on Recent Process Design and Development Strategies and Particle Size Measurements Source: Crystal Growth & Design - ACS Publications URL
  • Ostwald Rule of Stages: Myth or Reality?
  • Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO2 Loadings Source: Industrial & Engineering Chemistry Research - ACS Publications URL

Sources

Troubleshooting

preventing thermal degradation of ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate during storage

Here is the technical support center for preventing the thermal degradation of ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate. Technical Support Center: Ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate A...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the technical support center for preventing the thermal degradation of ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate.

Technical Support Center: Ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate

A Guide to Ensuring Compound Stability During Storage and Handling

Welcome to the technical support guide for ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate. As Senior Application Scientists, we understand that the integrity of your starting materials is paramount to the success and reproducibility of your research. This guide is designed to provide you with in-depth, practical advice on preventing the thermal degradation of this specific molecule, grounded in established chemical principles. We will address common questions, troubleshoot potential issues, and provide validated protocols to maintain the purity and stability of your compound.

Frequently Asked Questions (FAQs)

Q1: What is ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate, and what makes it susceptible to degradation?

Ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate is a complex organic molecule featuring several functional groups that contribute to its utility but also to its potential instability. Its structure includes:

  • An aromatic nitro group , which is strongly electron-withdrawing and can make the molecule susceptible to specific chemical reactions and thermal stress.[1]

  • A piperazine ring , a six-membered ring with two nitrogen atoms that can be prone to oxidation.[2]

  • An ethyl carbamate group, which is an ester linkage that can be vulnerable to hydrolysis.[3]

  • An aromatic amine group, which can also be a site for oxidative processes.

The combination of these groups, particularly the nitroaniline moiety, means the compound is thermodynamically unstable and can decompose exothermically at elevated temperatures.[4][5] The primary drivers of degradation during storage are heat, moisture, oxygen, and light.

Q2: What are the likely pathways for the thermal degradation of this compound?

Based on the functional groups present, several degradation pathways can be initiated or accelerated by elevated temperatures. The most probable mechanisms include:

  • Carbamate Hydrolysis: The ethyl carbamate ester linkage can be cleaved by water, a reaction significantly accelerated by heat.[6] This would break the molecule down, releasing the core piperazine structure.

  • Nitro Group Reduction: The nitro group (-NO2) can be reduced to a nitroso (-NO) or an amino (-NH2) group. This is a common transformation for aromatic nitro compounds.[7]

  • Piperazine Ring Oxidation: The nitrogen atoms within the piperazine ring are susceptible to oxidation by atmospheric oxygen, which can form N-oxides or other degradation products.[2]

  • Intra- and Intermolecular Reactions: At high temperatures, o-nitroaniline derivatives can undergo complex intramolecular reactions, potentially forming cyclic intermediates that lead to decomposition.[8]

G cluster_main Ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate cluster_products Potential Degradation Products main Parent Compound hydrolysis 4-(3-amino-4-nitrophenyl)piperazine + Ethanol + CO2 main->hydrolysis Hydrolysis (Heat, Moisture) reduction Product with Reduced Nitro Group (-NH2) main->reduction Reduction (Reducing agents, Heat) oxidation Piperazine N-Oxide Derivative main->oxidation Oxidation (Air, Heat) intramolecular Cyclized Byproducts main->intramolecular Intramolecular Rearrangement (High Heat)

Potential degradation pathways for the target compound.
Q3: What are the ideal storage conditions to prevent thermal degradation?

To minimize degradation, multiple environmental factors must be strictly controlled. The core principle is to reduce the kinetic energy available to the system and to exclude reactants like water and oxygen.

ParameterRecommendationRationale
Temperature 2–8°C Refrigeration significantly slows down the rates of all chemical reactions, including hydrolysis and oxidation.[2] Storing at room temperature or above is strongly discouraged.
Atmosphere Inert Gas (Argon or Nitrogen) Replacing air in the container with an inert gas prevents oxidation of the piperazine and amine functionalities.[2][9]
Container Tightly Sealed, Amber Glass Vial A secure seal prevents moisture and oxygen ingress. Amber glass protects the compound from light, which can also catalyze degradation.[10]
Moisture Store in a Desiccator Even with a sealed vial, storing within a desiccator provides an additional layer of protection against ambient humidity, which is critical to prevent hydrolysis.[2][9]
Q4: How can I visually identify if my compound has started to degrade?

While analytical confirmation is necessary, visual inspection can provide the first warning sign.

  • Color Change: The pure compound should have a consistent color. A darkening of the material, often to a brown or blackish hue, is a common indicator of the formation of degradation products, particularly from nitro compounds or oxidation.[11]

  • Change in Physical State: The compound is a solid. Any signs of melting, clumping, or becoming oily at its recommended storage temperature suggest the presence of impurities or significant degradation.

Troubleshooting Guide

This section addresses specific issues you might encounter and provides a logical workflow for diagnosis and resolution.

Issue 1: My compound has darkened in color despite being stored in the freezer.
  • Potential Cause 1: Oxygen Exposure. Standard freezers are not oxygen-free environments. If the vial was not backfilled with an inert gas, slow oxidation of the piperazine ring could have occurred over time.[2]

  • Potential Cause 2: Moisture Ingress. Freezers can be high-humidity environments. If the vial cap was not perfectly sealed, or if the vial was opened while still cold (causing condensation to form), moisture could have entered, promoting hydrolysis.[9]

  • Potential Cause 3: Light Exposure. If the compound was stored in a clear vial, even intermittent exposure to light (e.g., from opening the freezer door) can contribute to degradation over long periods.[10]

  • Recommended Action:

    • Analytical Check: Perform an immediate purity check using a validated analytical method like HPLC-UV or LC-MS (see Protocol 2). Compare the chromatogram to that of a fresh or reference sample.

    • Re-aliquot and Purge: If the material is deemed usable, re-aliquot it into smaller, single-use amber vials. Before sealing, purge each vial with a stream of argon or nitrogen for 30-60 seconds.

    • Improve Storage: Store the newly aliquoted vials inside a desiccator within the 2–8°C refrigerator.

Issue 2: My latest HPLC/LC-MS analysis shows new impurity peaks that were not present previously.
  • Potential Cause: Thermal Degradation. This is the most direct evidence of compound degradation. The retention times of the new peaks can offer clues to the identity of the degradants.

    • Early-eluting (more polar) peaks may correspond to hydrolysis products.

    • Peaks with different UV-Vis spectra could indicate changes to the nitroaromatic system.

  • Recommended Action:

    • Characterize Impurities: If you have access to mass spectrometry (MS), attempt to get a mass for the impurity peaks. This can help confirm if they correspond to the predicted degradation products from the pathway diagram above.

    • Perform a Stress Study (See Protocol 1): To confirm that the impurities are thermally derived, take a small, pure sample and intentionally expose it to a higher temperature (e.g., 40°C) for a short period. Analyze it to see if the same impurity peaks increase in size. This validates that the degradation is temperature-dependent.

    • Quarantine the Batch: Do not use the degraded batch for critical experiments. Order a fresh lot of the compound and ensure it is stored under the ideal conditions outlined in the FAQs.

G start Impurity Detected in Analysis check_mass Characterize Impurity (LC-MS) start->check_mass stress_test Perform Thermal Stress Study (Protocol 1) check_mass->stress_test confirm Do impurities match stress-induced degradants? stress_test->confirm quarantine Quarantine Batch. Order Fresh Material. confirm->quarantine Yes investigate Investigate Other Contamination Sources confirm->investigate No

Workflow for investigating new analytical impurities.

Experimental Protocols

Protocol 1: Confirmatory Thermal Stress Study

This protocol is designed to rapidly determine if your compound is degrading under thermal stress, helping to confirm the identity of impurities seen in aged samples.

  • Sample Preparation: Weigh approximately 1 mg of a high-purity reference sample of ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate into three separate, small amber glass vials.

  • Control Sample: Tightly seal one vial and immediately place it in storage at 2–8°C. This is your T=0 control.

  • Stress Condition: Place the other two vials, also tightly sealed, into a calibrated oven or incubator set to 40°C.

  • Time Points:

    • After 24 hours, remove one vial from the 40°C incubator. Allow it to cool to room temperature for 30 minutes.

    • After 72 hours, remove the final vial and allow it to cool.

  • Analysis: Prepare solutions of all three samples (T=0, 24h, 72h) at the same concentration in a suitable solvent (e.g., acetonitrile). Analyze them using the same HPLC or LC-MS method (Protocol 2).

  • Interpretation: Compare the chromatograms. An increase in the area of impurity peaks in the 24h and 72h samples relative to the T=0 control confirms that these impurities are products of thermal degradation.

Protocol 2: Representative HPLC-UV Method for Purity Assessment

This is a general-purpose reverse-phase HPLC method for monitoring the purity of the compound. It may require optimization for your specific instrumentation.

  • Instrumentation: HPLC with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: Linear ramp from 10% to 90% B

    • 15-17 min: Hold at 90% B

    • 17-18 min: Return to 10% B

    • 18-22 min: Re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at 254 nm and 380 nm (the nitroaromatic chromophore will have strong absorbance).

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 10 mL of acetonitrile to make a 0.1 mg/mL solution.

  • Injection Volume: 10 µL.

Self-Validation: The stability of the analyte in the analytical solvent should be confirmed. Re-inject the same sample preparation after 24 hours at room temperature. The absence of new peaks or changes in peak area confirms that the analytical method itself is not causing degradation.

References

  • Biosynce. (2025). What are the stability conditions of piperazine? Blog.
  • Santa Cruz Biotechnology. Piperazine Safety Data Sheet.
  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. Available at: [Link]

  • Rao, K. U. B., & Yoganarasimhan, S. R. (1985). Thermal decomposition of some nitroanilinoacetic acids. Journal of Chemical Sciences. Available at: [Link]

  • Lybina, A., et al. Infrared spectra and thermal stabilities of nitroanilines. Journal of Thermal Analysis and Calorimetry. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Reducing Carbamates Hydrolysis During Sample Preparation.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4837, Piperazine. Available at: [Link]

  • BenchChem. (2025). In-Depth Technical Guide: Stability and Decomposition Pathways of 2-Nitrosoaniline.
  • Fisher Scientific. (2024). Piperazine, anhydrous Safety Data Sheet.
  • Ataman Kimya. PIPERAZINE.
  • Gustin, J. L. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development. Available at: [Link]

  • Lepaumier, H., et al. (2011). Oxidative Degradation of Piperazine in the. International Journal of Greenhouse Gas Control.
  • Telvekar, V. N. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Karaman, R. (2015). Any advice about the stability of ester and carbamate containing compounds? ResearchGate. Available at: [Link]

  • LibreTexts chemistry. (2021). 24.6: Nitro Compounds. Available at: [Link]

  • Wang, Z., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules. Available at: [Link]

Sources

Optimization

reducing side-product formation in ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic challenges and side-product formations encountered during the syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic challenges and side-product formations encountered during the synthesis and downstream processing of ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate .

This compound is a critical building block (often a precursor for benzimidazole-based kinase inhibitors and antifungal agents), and its reaction workflows are highly susceptible to chemoselectivity issues. This guide provides field-proven insights, root-cause analyses, and self-validating protocols to ensure high-yield, high-purity outcomes.

Section 1: SNAr Synthesis Troubleshooting (FAQ)

The formation of ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate is typically achieved via Nucleophilic Aromatic Substitution (SNAr) between 5-fluoro-2-nitroaniline and ethyl piperazine-1-carboxylate.

Q1: Why am I seeing incomplete conversion and poor reaction kinetics during the SNAr step? A: In SNAr reactions, the addition of the nucleophile to the aromatic ring is the rate-determining step because it requires overcoming a high energy barrier to break aromaticity and form the Meisenheimer intermediate[1]. If your reaction is stalling, it is likely due to insufficient stabilization of this intermediate. Fluorine is the optimal leaving group here; its high negative inductive effect stabilizes the localized negative charge in the Meisenheimer complex, accelerating the addition step[1]. Ensure you are using 5-fluoro-2-nitroaniline rather than the chloro-analogue, and consider using a nonpolar or moderately polar aprotic solvent to tightly coordinate the transition state[2].

Q2: I am detecting a significant M-72 impurity in my LC-MS. How do I prevent this? A: An M-72 mass reduction corresponds to the loss of the ethyl carboxylate (-COOEt) protecting group, yielding a highly polar, water-soluble deprotected piperazine intermediate[1]. This is caused by carbamate hydrolysis. If you are using strong aqueous bases (like NaOH or KOH) to drive the SNAr reaction, the hydroxide ions will attack the carbamate. Solution: Switch to a mild, non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) in an anhydrous solvent (e.g., NMP or THF).

SNAr SM 5-Fluoro-2-nitroaniline + Ethyl piperazine-1-carboxylate Complex Meisenheimer Complex (F-stabilized) SM->Complex Nucleophilic Attack (Rate Determining) Product Ethyl 4-(3-amino-4-nitrophenyl) piperazine-1-carboxylate Complex->Product F- Elimination Base Base Selection StrongBase Strong Base (NaOH/KOH) Base->StrongBase MildBase Mild Base (DIPEA/K2CO3) Base->MildBase Deprotected Carbamate Cleavage (Side Product) StrongBase->Deprotected Hydrolysis MildBase->Complex Promotes SNAr

SNAr reaction logic and the effect of base selection on carbamate protecting group stability.

Section 2: Nitro Reduction Troubleshooting (FAQ)

Converting the nitro group to an amine (yielding the 3,4-diamine) is notorious for generating complex impurity profiles.

Q3: My hydrogenation stalls, the solution turns dark, and I see a massive accumulation of a polar intermediate. What is happening? A: The catalytic hydrogenation of a nitro group is not a single concerted step; it is a stepwise cascade proceeding through nitroso (-NO) and hydroxylamine (-NHOH) intermediates[3]. The reduction of the hydroxylamine to the final amine is the rate-limiting step[3]. Because this step is slow, the hydroxylamine accumulates. If the local concentration of both nitroso and hydroxylamine intermediates becomes too high, they spontaneously condense to form an azoxy dimer, which is deeply colored (dark) and highly resistant to further reduction[4].

Q4: How do I eliminate the formation of aminophenol impurities during this reduction? A: Aminophenol impurities arise from the Bamberger rearrangement of the hydroxylamine intermediate[5]. This rearrangement is strictly acid-catalyzed. If you are conducting the reduction using the HCl salt of your starting material, the acidic microenvironment drives the hydroxylamine toward the aminophenol rather than the desired amine[5]. Solution: Conduct the hydrogenation under strictly neutral or slightly basic conditions. Adding a solid buffer like K2CO3 or using a phosphate salt neutralizes the environment and shuts down the Bamberger rearrangement pathway[5].

NitroReduction Nitro Nitro (-NO2) Nitroso Nitroso (-NO) Nitro->Nitroso +H2 Hydroxylamine Hydroxylamine (-NHOH) Nitroso->Hydroxylamine +H2 Azoxy Azoxy Dimer Nitroso->Azoxy Condensation with -NHOH Amine Amine (-NH2) Hydroxylamine->Amine +H2 (Rate-Limiting) Hydroxylamine->Azoxy Aminophenol Aminophenol (Rearrangement) Hydroxylamine->Aminophenol H+ (Acidic) Bamberger Azo Azo Dimer Azoxy->Azo +H2 Azo->Amine +H2 (Slow)

Mechanistic pathways of nitro reduction highlighting primary and competing side-product branches.

Quantitative Data: Impurity Profile Matrix

To assist with rapid LC-MS diagnostic screening, utilize the following table to map observed masses to their mechanistic root causes and immediate mitigations.

Impurity ClassStructural SignatureLC-MS Mass ShiftRoot CauseMitigation Strategy
Deprotected Piperazine Loss of -COOEtM - 72 DaHydrolysis of the carbamate protecting group.Replace aqueous NaOH/KOH with anhydrous DIPEA[1].
Hydroxylamine -NHOH intermediateM + 16 Da (vs Amine)Rate-limiting final reduction step stalling[3].Switch from Pd/C to Pt/V catalyst; increase H2 pressure[4].
Azoxy Dimer Dimeric condensation~ 2x MassHigh local concentration of -NO and -NHOH[3].Decrease substrate concentration; increase agitation for mass transfer[4].
Aminophenol Phenolic -OHM + 16 Da (vs Amine)Acid-catalyzed Bamberger rearrangement[5].Buffer reaction with solid K2CO3; avoid HCl salts[5].

Self-Validating Experimental Protocols

Protocol A: Regioselective SNAr Synthesis

Objective: Maximize Meisenheimer stabilization while preventing carbamate hydrolysis.

  • Charge Reactor: Add 5-fluoro-2-nitroaniline (1.0 eq) and ethyl piperazine-1-carboxylate (1.05 eq) to a clean, dry reactor.

  • Solvent & Base: Suspend the reagents in anhydrous N-Methyl-2-pyrrolidone (NMP) (5 volumes). Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Causality: DIPEA is non-nucleophilic, completely preventing the M-72 deprotection side-product.

  • Heating: Heat the mixture to 80 °C for 4–6 hours. Monitor via HPLC. Causality: The high electronegativity of the fluorine atom lowers the activation energy of the addition step, allowing for milder heating compared to chloro-analogues[1].

  • Workup: Cool to room temperature and pour into chilled water to precipitate the product. Filter and wash with diethyl ether to remove residual starting materials.

Protocol B: Chemoselective Nitro Reduction

Objective: Drive reduction to the amine while suppressing azoxy dimers and Bamberger rearrangement.

  • Charge Reactor: Dissolve ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate in Tetrahydrofuran (THF) (10 volumes).

  • Buffering: Add solid K2CO3 (1.0 eq) to the solution. Causality: Maintaining a strictly neutral/mildly basic pH prevents the acid-catalyzed Bamberger rearrangement of the hydroxylamine intermediate[5].

  • Catalyst Addition: Add 5% Platinum/Vanadium on Carbon (Pt/V/C) (5 wt%). Causality: Pt/V catalysts are vastly superior to standard Pd/C at accelerating the rate-limiting reduction of hydroxylamine to amine, preventing its accumulation and subsequent azoxy dimerization[4].

  • Hydrogenation: Purge the vessel with N2 (3x), then H2 (3x). Pressurize to 4-5 bar H2 and stir vigorously at 25 °C. Causality: High agitation ensures the reaction is kinetically controlled rather than limited by hydrogen gas-liquid mass transfer[4].

  • Isolation: Filter the catalyst through a pad of Celite under N2. Concentrate the filtrate and crystallize the resulting diamine.

References

  • Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. ACS Publications. 2

  • Design, Synthesis, and Biological Evaluation of Chemical Proteomic Probes for MoA Studies in C. neoformans. University of Liverpool Repository. 1

  • Method of reducing aromatic nitro compounds (WO2020131574A1). Google Patents. 3

  • Influence of Reaction Parameters on the First Principles Reaction Rate Modeling of a Platinum and Vanadium Catalyzed Nitro Reduction. ACS Publications. 4

  • Discovery and Development of Omecamtiv Mecarbil: A Novel Cardiac Myosin Activator for the Potential Treatment of Systolic Heart Failure. ACS Publications. 5

Sources

Troubleshooting

advanced purification techniques for crude ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate

Welcome to the Technical Support Center for the isolation and purification of ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate . This guide is engineered for researchers, analytical scientists, and process chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate .

This guide is engineered for researchers, analytical scientists, and process chemists. The target molecule presents a unique tri-functional challenge: it contains a strongly electron-withdrawing nitro group, a weakly basic aniline (3-amino), and a neutral carbamate-protected piperazine. These competing electronic effects lead to complex polarity profiles, unpredictable solubility, and severe tailing on standard silica.

Below, you will find a diagnostic Q&A, self-validating purification protocols, and mechanistic explanations to troubleshoot your workflows.

I. Purification System Architecture & Decision Matrix

Before selecting a purification route, you must assess the physical state and scale of your crude reaction mixture. The following decision matrix dictates the optimal chromatographic or physical separation pathway.

Workflow1 A Crude Mixture Ethyl 4-(3-amino-4-nitrophenyl) piperazine-1-carboxylate B Solubility Assessment (EtOAc / DMSO) A->B C High Organic Solubility B->C Soluble D Auto-Crystallization / Poor Solubility B->D Insoluble E Amine-Bonded Silica Flash Chromatography C->E Scale > 1g F Mass-Directed Prep HPLC C->F Scale < 1g G Solvent Wash & Recrystallization D->G First Pass G->F Mother Liquor

Caption: Decision matrix for purifying the nitroaniline piperazine derivative based on solubility.

II. Diagnostic Q&A: Troubleshooting Common Issues

Q1: My crude product streaks severely on standard bare silica gel, destroying my yield. Why is this happening, and how do I fix it? Causality: Standard normal-phase silica contains highly acidic silanol groups (Si-OH). The 3-amino group (aniline) on your target molecule acts as a hydrogen-bond donor and acceptor, interacting non-reversibly with these silanols. Solution: Abandon bare silica. Switch to amine-bonded silica (e.g., KP-NH) . The propylamine moiety bonded to the silica surface provides a mildly alkaline environment. This surface chemistry repels the aniline functionality, preventing hydrogen bonding and yielding sharp, symmetrical peaks without the need to add hazardous mobile-phase modifiers like triethylamine[1].

Q2: How do I efficiently separate the target molecule from unreacted ethyl piperazine-1-carboxylate? Causality: The starting material (ethyl piperazine-1-carboxylate) contains a secondary amine with a pKa of ~9.0, making it highly basic. Your target molecule's primary amine is an aniline (pKa ~2.5), making it nearly neutral under physiological conditions. Solution: Utilize reversed-phase Preparative HPLC with a buffered mobile phase at pH 7.0 (e.g., 10 mM Ammonium Acetate). At pH 7, the starting material is fully protonated (ionized) and will elute in the void volume. The target molecule remains neutral, driving it into the lipophilic C18 stationary phase for strong retention and complete baseline resolution[2].

Q3: After the reaction, my mixture turned into an orange oil and then auto-crystallized in the vial. Should I redissolve it for chromatography? Causality: Nitroanilines possess strong intermolecular dipole-dipole interactions and hydrogen-bonding capabilities, frequently leading to rapid auto-crystallization from the reaction matrix[3]. Solution: Do not immediately force it back into solution for chromatography. Exploit the crystallization. Filter the crude mass and wash it with cold ethyl acetate to remove soluble impurities. Only the mother liquor (or the crystals, if they fail purity checks) should be subjected to downstream chromatography[3].

III. Validated Methodologies

Protocol A: Scalable Amine-Bonded Flash Chromatography

Use this protocol for gram-scale purifications where the crude mixture is highly soluble in organic solvents.

  • Stationary Phase Selection: Equip an automated flash system with an amine-bonded silica cartridge (e.g., Biotage Sfär KP-amine).

  • Sample Loading (Self-Validating Step): Do not liquid-load if the sample is viscous. Dissolve the crude in a minimal amount of dichloromethane (DCM), mix with Celite (1:2 ratio by weight), and evaporate to dryness. Dry-loading prevents the nitroaniline from crashing out at the column head, which causes peak splitting.

  • Gradient Elution:

    • Solvent A: Heptane

    • Solvent B: Ethyl Acetate (EtOAc)

    • Gradient: 10% B to 70% B over 12 Column Volumes (CV).

  • Detection: Monitor UV at 254 nm (aromatic rings) and 400 nm (specific to the conjugated nitroaniline chromophore).

  • Validation Checkpoint: Perform an analytical LC-MS on the collected fractions. The target fraction must exhibit a single peak with an m/z of 295.1 [M+H]+ and strictly zero signal at m/z 159.1 (starting material).

Protocol B: Mass-Directed Preparative HPLC

Use this protocol for sub-gram scale purifications requiring >99% purity for biological assays or structural characterization.

Workflow2 Inj Sample Injection Col C18 Column (pH 7 Buffer) Inj->Col Split Flow Splitter Col->Split MS Mass Detector (m/z 295.1) Split->MS <1% UV PDA Detector (254/400 nm) Split->UV >99% Logic Boolean Logic (MS AND UV) MS->Logic UV->Logic Collect Fraction Collector Logic->Collect Trigger

Caption: Mass-directed preparative HPLC workflow for targeted fraction collection.

  • Sample Preparation: Dissolve the crude material in LC-MS grade DMSO (up to 100 mg/mL). Filter through a 0.45 µm PTFE syringe filter to remove micro-particulates that degrade column life[4].

  • Column Selection: Use a robust preparative C18 column (e.g., Waters SunFire C18, 5 µm, 19 x 150 mm) designed for high mass loading and broad pH compatibility[5][6].

  • Mobile Phase Configuration:

    • Phase A: 10 mM Ammonium Acetate in Water (Adjusted to pH 7.0).

    • Phase B: Acetonitrile (MeCN).

  • Boolean Fraction Collection (Self-Validating Step): Configure the system software to trigger fraction collection only when two conditions are met simultaneously:

    • UV Absorbance > 0.05 AU at 400 nm.

    • Mass Spectrometer detects m/z 295.1 [M+H]+ in ESI+ mode.

    • Causality: This Boolean logic (AND gate) eliminates false positives from co-eluting non-target impurities or baseline drift, ensuring absolute fraction purity[7].

  • Lyophilization: Pool the triggered fractions and lyophilize directly. The ammonium acetate buffer is volatile and will sublime completely, leaving the pure free-base product[2].

IV. Quantitative Performance Metrics

The following table summarizes the expected quantitative outcomes of the three primary purification methodologies for this specific compound class.

Purification TechniqueTypical Loading CapacityExpected Recovery (%)Expected Final PurityRun Time / EffortPrimary Limitation
Bare Silica Flash 1–2% of column weight< 40%85–90%30 minsSevere streaking; irreversible adsorption of aniline.
Amine-Bonded Flash 5–8% of column weight85–95%92–96%45 minsHigher consumable cost; requires dry loading.
Mass-Directed Prep HPLC 50–100 mg per injection90–98%> 99%15 mins/runLow throughput for multi-gram scale; requires DMSO.
Auto-Crystallization N/A (Bulk)60–75%90–95%12–24 hoursTraps regioisomers in the crystal lattice.

V. References

  • Waters Corporation. "Preparative Columns | HPLC Purification Columns." Waters.com. Available at:[Link]

  • Waters Corporation. "Preparative Liquid Chromatography Primer." Waters.com. Available at:[Link]

  • Waters Corporation. "Purification Systems | For Preparative HPLC & SFC Applications." Waters.com. Available at:[Link]

  • Waters Corporation. "Preparative Chromatography Solutions | For Sample Preparation & Purification." Waters.com. Available at:[Link]

  • Biotage. "What is the best way to purify a crude reaction mixture that auto-crystallizes?" Biotage Blog. Available at:[Link]

  • Biotage. "Purifying ionic compounds by flash column chromatography." Biotage Blog. Available at:[Link]

  • Biotage. "When should amine-bonded columns be used for purification?" Biotage Blog. Available at:[Link]

Sources

Optimization

resolving HPLC baseline noise when analyzing ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate

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Author: BenchChem Technical Support Team. Date: April 2026

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Welcome to the Technical Support Center. Analyzing complex molecules like ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate requires precise chromatographic control. This compound features a highly UV-active nitroaniline moiety (acting as a strong push-pull chromophore) and a basic piperazine ring. This specific structural combination makes the analyte highly susceptible to both optical detector anomalies and secondary column interactions that can easily be misdiagnosed as baseline instability.

As a Senior Application Scientist, I have structured this guide to help you systematically isolate, diagnose, and resolve baseline noise through causality-driven troubleshooting.

Part 1: Diagnostic Workflow & Systemic Isolation

Before adjusting your method, you must determine whether the baseline noise is mechanical, optical, or chemical. Use the workflow below to isolate the root cause.

BaselineTroubleshooting Start Observe Baseline Noise During Analysis CheckFlow Is the noise rhythmic or random? Start->CheckFlow Rhythmic Rhythmic Pulsations CheckFlow->Rhythmic Regular Intervals Random Random Noise / Spikes CheckFlow->Random Irregular PumpIssue Pump / Check Valve Issue (Pressure Ripple) Rhythmic->PumpIssue DegasIssue Inadequate Degassing (Bubbles in Pump) Rhythmic->DegasIssue StopFlow Stop Flow. Does noise persist? Random->StopFlow Persists Yes (Persists at Zero Flow) StopFlow->Persists Stops No (Stops at Zero Flow) StopFlow->Stops DetectorIssue Detector Issue (Lamp Aging / Electronics) Persists->DetectorIssue MobilePhase Mobile Phase / Column (Contamination / Silanol Effect) Stops->MobilePhase

Diagnostic workflow for isolating HPLC baseline noise sources.

Protocol 1: Systemic Isolation of Baseline Noise

This protocol is a self-validating system designed to eliminate variables one by one.

  • Step 1: The Zero-Flow Optical Test.

    • Action: Turn off the HPLC pump but leave the UV detector on. Monitor the baseline for 10 minutes.

    • Causality: If noise persists without flow, the issue is purely optical or electrical. Aging UV lamps or dirty flow-cell windows decrease the light reaching the photodiode, which inversely increases baseline noise[1].

    • Validation: A stable baseline at zero flow confirms the detector electronics and lamp are functioning properly.

  • Step 2: The Static-Flow Pressure Test.

    • Action: Resume flow at 1.0 mL/min. Overlay the pump pressure trace with the UV baseline trace.

    • Causality: Rhythmic baseline noise that perfectly synchronizes with the stroke of the pump pistons indicates a fluidic delivery issue, such as a failing check valve or a worn pump seal[2].

    • Validation: If the pressure ripple is >1.0% and matches the frequency of the baseline noise, the pump requires maintenance.

  • Step 3: The Column Bypass Test.

    • Action: Remove the analytical column and replace it with a zero-dead-volume union. Run the mobile phase directly into the detector.

    • Causality: Replacing old solvents with fresh solvent can dramatically lower HPLC baseline noise[3]. If the noise disappears when the column is removed, the issue is either column contamination (late-eluting peaks) or chemical incompatibility between the analyte and the stationary phase.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why am I seeing rhythmic pulsations in my baseline during the run? A1: Rhythmic noise is almost always mechanical or fluidic, typically originating from the pump or inadequate degassing. Dissolved air in your solvents can contribute greatly to baseline noise and will appear as pulsations in the baseline that coincide with pump head strokes[2]. Furthermore, if the mobile phase is poorly degassed, small bubbles may outgas from the mobile phase as the eluent enters the flow cell of the detector, due to the pressure change that occurs[1]. Because air bubbles have a drastically different refractive index than your mobile phase, they scatter the UV light, causing sharp, rhythmic spikes or "frothing" in the optical readout.

Q2: My baseline looks "noisy" and drifts upwards, but only when injecting the sample. Is this an instrument error? A2: If the noise only appears post-injection, it is a chromatographic artifact rather than an instrument error. Ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate contains a basic piperazine ring. Silanol groups (Si-OH) on silica-based stationary phases are prone to interact with basic compounds[4]. At mid-to-high pH levels, ionization of silanol groups leads to ionic exchange interactions, particularly significant in the retention of protonated basic compounds[4]. This secondary interaction causes severe peak tailing. In complex matrices, this extreme tailing manifests as broad, unresolved "humps" that are easily misinterpreted as baseline drift or low-frequency noise.

SilanolEffect Analyte Ethyl 4-(3-amino-4-nitrophenyl) piperazine-1-carboxylate Protonation Protonation of Piperazine Nitrogen at Mobile Phase pH Analyte->Protonation Cation Positively Charged Piperazine Moiety Protonation->Cation Interaction Strong Ion-Exchange Interaction & Hydrogen Bonding Cation->Interaction Silica Silica-Based Stationary Phase FreeSilanols Free Silanol Groups (Si-O⁻) Unreacted during synthesis Silica->FreeSilanols FreeSilanols->Interaction Result Severe Peak Tailing & Baseline 'Humps' (Apparent Noise) Interaction->Result Mitigation Mitigation Strategies: End-capping or Amine Modifiers Result->Mitigation Apply Fix Resolved Sharp Peaks & Stable Baseline Mitigation->Resolved

Mechanism of silanol interactions with piperazine derivatives.

Q3: How do I optimize the mobile phase to prevent silanol-induced baseline disturbances? A3: To mitigate the silanol effect, you must either suppress the ionization of the silanols or block them entirely. Lowering the pH with agents like trifluoroacetic acid can keep silanol groups unionized[4]. By dropping the mobile phase pH to ~2.5, the silanols (pKa ~3.5-4.5) remain fully protonated and neutral, preventing them from acting as cation exchangers. Alternatively, using highly end-capped stationary phases or adding a silanol-blocking agent (like triethylamine) to the mobile phase will force the blocker to compete with your analyte, shielding the piperazine ring from the silica backbone[4].

Part 3: Quantitative Data & Optimization Metrics

The table below summarizes the expected quantitative improvements when applying targeted interventions to resolve baseline noise during the analysis of our target compound.

System ConditionBaseline Noise Amplitude (mAU)Pressure Ripple (%)Signal-to-Noise (S/N) RatioPrimary Diagnosis / Intervention
Initial State > 2.503.5%< 10:1Failing check valve & un-endcapped column.
Post-Pump Maintenance 0.80< 0.5%25:1Replaced check valves; eliminated rhythmic mechanical noise.
Post-Degassing 0.45< 0.5%45:1Enabled inline vacuum degasser; eliminated optical "frothing".
Post-pH/Column Optimization < 0.05 < 0.5% > 250:1 Adjusted pH to 2.5 (TFA) & used end-capped C18; eliminated silanol tailing.

Part 4: Experimental Protocol for Piperazine Derivatives

Protocol 2: Mobile Phase & Column Optimization

This methodology ensures a robust, noise-free environment specifically tailored for ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate.

  • Step 1: Solvent Selection and Acidification.

    • Action: Prepare Mobile Phase A using highly filtered, HPLC-grade water. Add 0.1% Trifluoroacetic Acid (TFA) to achieve a pH of ~2.0 - 2.5.

    • Causality: The low pH ensures the free silanols on the silica column remain protonated (neutral), completely shutting down the ion-exchange pathway that causes piperazine tailing.

  • Step 2: Vacuum Filtration and Degassing.

    • Action: Filter the mobile phase through a 0.22 µm membrane. Ensure the HPLC inline degasser is active.

    • Causality: Removing particulates prevents check-valve failure, while degassing prevents dissolved oxygen and nitrogen from outgassing in the detector flow cell, which would otherwise cause refractive index noise.

  • Step 3: Column Selection.

    • Action: Install a high-purity, fully end-capped C18 column (or a polar-embedded phase).

    • Causality: End-capping with functional groups like trimethylsilane blocks any residual free silanol groups that were not neutralized by the acidic mobile phase[4].

  • Step 4: Self-Validation Check.

    • Action: Run the system at the method flow rate for 15 minutes. Inject a blank, followed by a standard solution.

    • Validation: A successful optimization will yield a flat baseline (noise < 0.05 mAU) and a perfectly symmetrical peak for the piperazine derivative (Tailing Factor < 1.2).

References

  • HPLC Repair Services: Common Causes of Baseline Noise. The Overbrook Group.[Link]

  • Science of Chromatography. Cole-Parmer.[Link]

  • The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. Chromatography Online.[Link]

  • What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub.[Link]

Sources

Reference Data & Comparative Studies

Validation

validating stability-indicating HPLC methods for ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate

Validating Stability-Indicating HPLC Methods for Ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate: A Comparative Guide As pharmaceutical pipelines increasingly focus on complex, multi-functional active pharmaceuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating Stability-Indicating HPLC Methods for Ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate: A Comparative Guide

As pharmaceutical pipelines increasingly focus on complex, multi-functional active pharmaceutical ingredients (APIs), the analytical burden of proving molecular stability grows. Ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate (EANPC) is a prime example of a structurally intricate intermediate/API candidate. Featuring an ethyl carbamate, a piperazine ring, a primary aniline amine, and a nitroaromatic moiety, EANPC presents a highly reactive profile under stress conditions.

This guide provides an objective, data-driven comparison of chromatographic strategies for EANPC and details a self-validating experimental protocol for establishing a Stability-Indicating Method (SIM) in accordance with global regulatory standards.

Mechanistic Rationale: The Degradation Profile of EANPC

Before selecting a column or mobile phase, an Application Scientist must understand the causality of a molecule's degradation. A method cannot be "stability-indicating" if it fails to resolve the specific degradants dictated by the molecule's intrinsic chemistry. According to [1], stress testing must elucidate these exact degradation pathways.

For EANPC, the functional groups dictate three primary degradation vectors:

  • Base/Acid Hydrolysis: The ethyl carbamate group is highly susceptible to hydrolysis, cleaving to yield a secondary piperazine amine and ethanol.

  • Oxidation: The electron-rich primary amine at the 3-position of the phenyl ring readily oxidizes in the presence of peroxides, forming hydroxylamines or nitroso derivatives.

  • Photolysis: The para-nitro group can undergo photochemical reduction or rearrangement when exposed to UV/Vis light.

G API EANPC API (Intact Molecule) Hydrolysis Acid/Base Stress (Carbamate Cleavage) API->Hydrolysis Oxidation Peroxide Stress (Amine Oxidation) API->Oxidation Photo UV/Vis Light (Nitro Reduction) API->Photo Deg1 Degradant A (Des-ethyl Piperazine) Hydrolysis->Deg1 Deg2 Degradant B (N-Oxide / Nitroso) Oxidation->Deg2 Deg3 Degradant C (Azo Dimerization) Photo->Deg3 HPLC HPLC Column Screening (Selectivity Optimization) Deg1->HPLC Deg2->HPLC Deg3->HPLC SIM Validated SIM (Baseline Resolution) HPLC->SIM Optimize Mobile Phase

EANPC Forced Degradation Pathways and SIM Development Workflow

Comparative Analysis: Stationary Phase Selection

The core challenge in SIM development for EANPC is resolving the highly polar des-ethyl degradant (Degradant A) and the structurally similar oxidation products (Degradant B) from the parent peak.

We compared three distinct stationary phases using a standardized gradient of 0.1% Trifluoroacetic acid (TFA) in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

  • Standard C18 (Endcapped): Relies purely on hydrophobic partitioning.

  • Polar-Embedded C18: Contains an embedded amide group to shield unreacted silanols, reducing tailing for basic piperazine degradants.

  • Phenyl-Hexyl: Leverages π−π interactions with the highly conjugated nitrophenyl ring of EANPC, offering orthogonal selectivity to standard alkyl chains.

Table 1: Chromatographic Performance Comparison (Post-Forced Degradation)
Performance MetricStandard C18Polar-Embedded C18Phenyl-Hexyl
Retention Time (API) 6.8 min5.4 min8.2 min
Resolution ( Rs​ ) API vs. Deg B 1.2 (Co-elution)1.8 (Acceptable)2.9 (Excellent)
Tailing Factor ( Tf​ ) API 1.61.11.1
Degradant A Retention 1.5 min (Void volume)2.2 min3.1 min
Mass Balance (% Recovery) 92.4%96.1%99.2%

Scientific Verdict: The Phenyl-Hexyl column is the superior choice. The standard C18 fails to adequately retain the polar des-ethyl degradant (eluting near the void volume) and suffers from co-elution between the API and its oxidation products. The Phenyl-Hexyl phase utilizes π−π electron-donor/acceptor interactions with the nitroaromatic ring, selectively retaining the parent API and structurally intact degradants while providing baseline resolution ( Rs​>2.0 ) for all critical pairs.

Self-Validating Experimental Protocol

To ensure the method generates scientifically sound data, the following protocol integrates continuous system suitability testing (SST) and mass balance calculations, functioning as a self-validating system per [2].

Phase 1: Forced Degradation Sample Preparation

Objective: Generate 10-20% degradation to evaluate resolving power without causing secondary/tertiary degradation.

  • Acid Stress: Transfer 10 mg of EANPC to a 100 mL volumetric flask. Add 10 mL of 0.1 N HCl. Heat at 60°C for 4 hours. Neutralize with 10 mL of 0.1 N NaOH. Dilute to volume with diluent (50:50 Water:Acetonitrile).

  • Base Stress: Repeat above using 10 mL of 0.1 N NaOH. Neutralize with 0.1 N HCl.

  • Oxidative Stress: Add 10 mL of 3% H2​O2​ at room temperature for 2 hours.

  • Photolytic Stress: Expose solid API to 1.2 million lux hours and 200 watt hours/square meter of UV light (per ICH Q1B). Dissolve to 100 µg/mL.

  • Control: Prepare an unstressed EANPC standard at 100 µg/mL.

Phase 2: HPLC Analytical Workflow
  • System Setup:

    • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C (controls mobile phase viscosity and stabilizes π−π interactions).

    • Detection: UV at 254 nm (optimal for the nitrophenyl chromophore).

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: Linear ramp to 80% B

    • 15-18 min: Hold at 80% B

    • 18-18.1 min: Return to 10% B

    • 18.1-25 min: Re-equilibration

  • System Suitability Injection Sequence:

    • Inject Blank (Diluent) ×2 (Verify no ghost peaks).

    • Inject Control Standard ×6 (Calculate %RSD of area and retention time; must be ≤1.0% ).

    • Inject Stressed Samples ×1 each.

    • Calculate Mass Balance: (Sumofallpeakareasinstressedsample)/(Peakareaofunstressedcontrol)×100 . A mass balance of 98-102% validates that no degradants are permanently retained on the column or invisible to UV detection.

Validation Metrics & Results

Following method optimization, a full validation must be executed. The [3]—Specificity, Linearity, Accuracy, and Precision—were evaluated against standard acceptance criteria.

Table 2: Method Validation Summary for EANPC (Phenyl-Hexyl Method)
Validation ParameterExperimental DesignAcceptance CriteriaExperimental ResultStatus
Specificity Peak purity analysis via Photodiode Array (PDA) on all stressed samples.Purity Angle < Purity Threshold; No interference at API RT.Purity Angle: 0.142 < Threshold: 0.280. No co-eluting peaks.Pass
Linearity 5 concentration levels ranging from 25% to 150% of nominal concentration (100 µg/mL).Correlation coefficient ( R2 ) ≥0.999 . R2=0.9998 ; y-intercept ≤2.0% of response.Pass
Accuracy Spiked API recovery at 50%, 100%, and 150% levels (n=3 per level).Mean recovery between 98.0% and 102.0%.99.4% – 100.8% across all levels.Pass
Precision (Repeatability) 6 replicate injections of 100 µg/mL standard.% RSD of peak area ≤1.5% .% RSD = 0.42%Pass
Robustness Deliberate variations in Flow Rate ( ±0.1 mL/min) and Temp ( ±5 °C). Rs​≥2.0 maintained for all critical pairs.Lowest Rs​ observed = 2.4.Pass

Conclusion: By understanding the specific degradation pathways of the ethyl carbamate and nitroaromatic moieties, and pairing that knowledge with orthogonal π−π chromatographic selectivity, this method proves highly robust. It exceeds all ICH Q2(R1) requirements, ensuring the safe and accurate shelf-life determination of EANPC.

References

  • European Medicines Agency (EMA). (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from[Link]

  • U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from[Link]

Sources

Comparative

Analytical Reference Standards for Ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate Validation: A Comprehensive Comparison Guide

Introduction In the synthesis of complex targeted therapeutics—such as piperazine-linked kinase inhibitors and PROTAC degraders—Ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate (CAS 23470-45-3) [1] frequently emer...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the synthesis of complex targeted therapeutics—such as piperazine-linked kinase inhibitors and PROTAC degraders—Ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate (CAS 23470-45-3) [1] frequently emerges as a critical intermediate and a highly monitored process impurity. Because the nitroaniline and piperazine-1-carboxylate moieties are highly reactive, precise impurity profiling is paramount to ensure the biological safety and efficacy of the final Active Pharmaceutical Ingredient (API)[2].

As a Senior Application Scientist, I frequently observe analytical laboratories struggling with out-of-specification (OOS) results stemming from poorly characterized reference materials. This guide objectively compares the performance of different reference standard tiers and provides a field-proven, self-validating experimental framework for certifying CAS 23470-45-3 standards.

Part 1: Performance Comparison of Reference Standard Tiers

When validating analytical methods, the choice of reference standard directly dictates the reliability of your quantitative data. Relying on sub-standard materials introduces systemic errors that can jeopardize entire API batches.

Objective Comparison of Reference Standard Alternatives
ParameterCertified Reference Material (CRM)In-House Working StandardLow-Tier Commercial Standard
Purity Certification Mass balance approach (HPLC + KF + TGA + Ash).Often area % by HPLC only (overestimates purity).Variable; often lacks orthogonal verification.
Structural Proof 1 H/ 13 C NMR, HRMS, and IR provided in CoA.Relies on internal R&D data; may lack QA oversight.Basic 1 H NMR only; missing isotopic/HRMS data.
Traceability Fully traceable to SI units or pharmacopeial standards.Traceable only to the primary lot.Rarely traceable; high risk for regulatory audits.
Regulatory Fit Meets and requirements[3][4].Acceptable if strictly qualified against a CRM.High risk of FDA/EMA rejection during NDA/ANDA.
Cost vs. Risk High initial cost, lowest compliance risk.Moderate cost, high labor and maintenance risk.Low initial cost, severe risk of batch rejection.

Expertise & Causality Insight: Why does relying solely on HPLC area % lead to critical failures? HPLC-UV cannot detect inorganic salts or water. If a low-tier standard of CAS 23470-45-3 contains 3% moisture and 2% inorganic ash, an HPLC chromatogram might still show 99.5% purity, giving a false sense of security. The true assay is actually ~94.5%. Using this inflated value as an external standard to quantify impurities in an API batch will underestimate the actual impurity load, potentially releasing toxic batches to the clinic.

Part 2: The Self-Validating Analytical Framework

To establish a trustworthy reference standard, the validation protocol must be a self-validating system —meaning the data generated inherently proves the method's suitability without relying on external assumptions.

Mandatory Visualization: Analytical Validation Workflow

ValidationWorkflow cluster_0 Phase 1: Structural Elucidation cluster_1 Phase 2: Purity Assessment cluster_2 Phase 3: Certification Start Raw Material: CAS 23470-45-3 Ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate NMR 1H & 13C NMR (Confirm connectivity) Start->NMR HRMS HRMS (ESI-TOF) (Exact mass & isotopes) Start->HRMS HPLC HPLC-UV/PDA (Chromatographic Purity) NMR->HPLC HRMS->HPLC KF Karl Fischer & TGA (Water & Solvents) HPLC->KF MassBalance Mass Balance Calculation (100% - Impurities) KF->MassBalance CoA Certified Reference Material (USP <11> Compliant) MassBalance->CoA

Fig 1. Orthogonal validation workflow for CAS 23470-45-3 reference standards ensuring mass balance.

Experimental Protocols: Step-by-Step Methodologies
Protocol 1: Structural Elucidation & Confirmation

Objective : Prove the exact molecular connectivity of the ethyl carbamate and nitroaniline groups.

  • High-Resolution Mass Spectrometry (HRMS) :

    • Method: ESI-TOF in positive ion mode.

    • Causality: The nitro group on the aromatic ring is highly susceptible to in-source reduction. By deliberately utilizing mild desolvation temperatures (≤250°C) and low cone voltages, we prevent artifact formation. We target the exact mass of [M+H]+ at m/z 295.1401 (calculated for C13​H19​N4​O4+​ ) to confirm the molecular formula.

  • Nuclear Magnetic Resonance (NMR) :

    • Method: 1 H and 13 C NMR in DMSO- d6​ .

    • Causality: DMSO- d6​ is specifically chosen over CDCl3​ due to the strong intermolecular hydrogen bonding potential of the aniline amine. The ethyl carbamate protons (quartet at ~4.0 ppm, triplet at ~1.2 ppm) and the distinct aromatic splitting pattern (ortho/meta coupling of the 3-amino-4-nitrophenyl ring) must integrate perfectly to 18 protons.

Protocol 2: Chromatographic Purity Assessment (HPLC-PDA)

Objective : Quantify organic impurities using a stability-indicating method.

  • System Suitability Test (SST) [The Self-Validating Anchor] :

    • Action: Inject a resolution mixture containing CAS 23470-45-3 and its known degradation product (e.g., 3-amino-4-nitrophenylpiperazine, formed via carbamate hydrolysis).

    • Requirement: Resolution ( Rs​ ) > 2.0.

    • Causality: This proves the column can successfully discriminate between the parent molecule and its closest structural relative before analyzing the standard, validating the system's resolving power internally.

  • Mobile Phase Preparation :

    • Buffer (A): 0.1% Formic Acid in LC-MS grade water.

    • Organic (B): Acetonitrile.

    • Causality: Formic acid ensures the piperazine tertiary amine remains fully protonated. This prevents severe peak tailing caused by secondary ion-exchange interactions with residual silanols on the C18 stationary phase.

  • Gradient Elution : 5% B to 95% B over 20 minutes on a Waters XBridge C18 (150 x 4.6 mm, 3.5 µm).

  • Detection : Dual-wavelength at 254 nm (universal aromatic) and 410 nm (specific to the nitroaniline chromophore).

Protocol 3: Mass Balance Calculation

Objective : Determine the absolute assay of the standard for quantitative use.

  • Water Content : Perform Karl Fischer (KF) coulometric titration.

  • Residual Solvents : Execute Headspace GC-FID to quantify residual ethanol or DMSO from the synthesis.

  • Calculation :

    Assay (%)=HPLC Purity (%)×100100−(Water %+Solvents %+Ash %)​

    Causality: This orthogonal approach guarantees that non-UV-absorbing contaminants do not artificially inflate the assigned purity value, ensuring absolute trustworthiness when used as an external standard.

Part 3: Implementation in Routine API Validation

Once the reference standard is certified via the mass balance approach, it is deployed to validate the API manufacturing process. When performing limit tests for CAS 23470-45-3 in a final API, the validated standard is used to determine the Limit of Quantitation (LOQ) and Limit of Detection (LOD) based on the standard deviation of the response and the slope, as mandated by the [3].

By utilizing a high-purity CRM, analysts eliminate the baseline noise and matrix interference typically introduced by low-tier standards, allowing for a highly sensitive LOQ (often <0.05% relative to the API concentration).

Conclusion

The validation of Ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate reference standards is not merely a documentation exercise; it is the scientific bedrock of API safety. By rejecting superficial area-percent purities in favor of rigorous mass-balance CRMs, analytical scientists protect the integrity of the entire drug development lifecycle.

References

  • Analytical advances in pharmaceutical impurity profiling. European Journal of Pharmaceutical Sciences.[Link]

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation (ICH). [Link]

Sources

Validation

GC-MS vs. LC-MS for Trace Analysis of Ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate: A Definitive Methodological Guide

As an Application Scientist evaluating trace-level analytical platforms, it is a fundamental rule that the physicochemical properties of the target analyte must dictate the instrumental approach. Ethyl 4-(3-amino-4-nitro...

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Author: BenchChem Technical Support Team. Date: April 2026

As an Application Scientist evaluating trace-level analytical platforms, it is a fundamental rule that the physicochemical properties of the target analyte must dictate the instrumental approach. Ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate presents a unique trifecta of analytical challenges: a thermally labile nitroaromatic core, a highly polar primary amine, and a bulky piperazine-carboxylate backbone.

Because nitroaromatic compounds are widely recognized as structural alerts for genotoxicity, their presence as impurities in active pharmaceutical ingredients (APIs) must be rigorously controlled at sub-ppm levels under Threshold of Toxicological Concern (TTC) guidelines 1. This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the trace analysis of this complex intermediate, providing field-proven protocols and mechanistic insights.

Mechanistic Evaluation: Platform Selection

Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility Bottleneck

Direct GC-MS analysis of this compound is fundamentally flawed due to two primary mechanisms:

  • Thermal Degradation: Nitroaromatics are notoriously unstable at the high temperatures (250–280 °C) required for vaporization in a GC injection port, often leading to unpredictable breakdown products and loss of quantitative integrity.

  • Irreversible Adsorption: The primary amine group (-NH₂) acts as a strong hydrogen-bond donor. During chromatographic separation, it interacts irreversibly with residual active silanol sites on fused-silica capillary columns. This causes severe peak tailing and complete signal loss at trace concentrations.

To bypass these issues, pre-column chemical derivatization is mandatory. However, derivatization introduces analytical variability, significantly increases sample preparation time, and risks incomplete reaction yields.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard

LC-MS/MS eliminates the need for volatilization, preserving the structural integrity of the nitroaromatic moiety. Furthermore, the molecule possesses multiple protonation sites—specifically the piperazine nitrogen and the primary amine—making it highly responsive to Electrospray Ionization in positive mode (ESI+).

By utilizing a triple quadrupole (QqQ) mass spectrometer in Multiple Reaction Monitoring (MRM) mode, the technique provides exceptional selectivity. This allows for direct, derivatization-free quantification capable of reaching the stringent sub-ppm limits required for trace impurity profiling 2.

AnalyticalStrategy A Target Analyte: Ethyl 4-(3-amino-4-nitrophenyl) piperazine-1-carboxylate D Thermal Lability & Amine Tailing A->D E High Proton Affinity (Polar Groups) A->E B GC-MS Pathway F Derivatization Required B->F C LC-MS/MS Pathway G Direct Injection (RPLC) C->G D->B E->C H Sub-optimal LOQ High Prep Time F->H I Gold Standard Sub-ppm LOQ G->I

Fig 1. Decision matrix for analytical platform selection based on physicochemical properties.

Experimental Protocols (Self-Validating Systems)

Protocol A: LC-MS/MS Workflow (Recommended)

Rationale: Reversed-phase liquid chromatography (RPLC) coupled with ESI+ provides a direct, highly sensitive assay.

  • Sample Preparation: Dissolve the sample in an 80:20 (v/v) Water:Methanol diluent. Causality: Matching the sample diluent to the initial mobile phase conditions prevents solvent-induced peak distortion (the "solvent effect") during injection.

  • Chromatography: Waters Acquity UPLC HSS T3 (100 x 3.0 mm, 1.8 µm) or equivalent C18 column. Column temperature: 40 °C.

  • Mobile Phase:

    • A: 0.1% Formic acid in water. Causality: The acidic modifier ensures the amine and piperazine nitrogens remain fully protonated (pH < pKa), which prevents secondary silanol interactions on the column and maximizes ESI+ ion yield 3.

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 7 minutes at a flow rate of 0.4 mL/min.

  • MS/MS Conditions (MRM):

    • Source: Positive Electrospray Ionization (ESI+).

    • Precursor Ion: m/z 295.1 [M+H]⁺

    • Product Ions: m/z 249.1 (Quantifier, loss of ethanol from the carbamate) and m/z 153.1 (Qualifier, cleavage of the piperazine ring).

  • System Suitability (Self-Validation): Inject a diluent blank to confirm zero carryover. The signal-to-noise (S/N) ratio of the Limit of Quantification (LOQ) standard must be ≥ 10. The calibration curve must exhibit an R² > 0.995 across the dynamic range 4.

MRM N1 ESI+ Source Protonation N2 Q1: Precursor Ion [M+H]+ m/z 295.1 N1->N2 N3 Q2: Collision Cell CID (Argon) N2->N3 N4 Q3: Quant Ion m/z 249.1 N3->N4 -EtOH N5 Q3: Qual Ion m/z 153.1 N3->N5 Cleavage

Fig 2. LC-MS/MS Multiple Reaction Monitoring (MRM) transition workflow for trace quantification.

Protocol B: GC-MS Workflow (Alternative/Derivatization-Dependent)

Rationale: If LC-MS is unavailable, GC-MS can only be utilized after chemically masking the polar amine group to prevent thermal degradation and column adsorption.

  • Sample Preparation & Derivatization: Extract the analyte into ethyl acetate. Add 50 µL of Trifluoroacetic anhydride (TFAA) and incubate at 60 °C for 30 minutes. Causality: TFAA rapidly converts the primary amine into a trifluoroacetamide. This replaces the active hydrogen with an electron-withdrawing group, drastically reducing the molecule's polarity and increasing its thermal stability for GC vaporization.

  • Chromatography: HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm).

  • Injection: 1 µL, Splitless mode, Injector Temperature: 250 °C.

  • MS Conditions: Electron Ionization (EI) at 70 eV. Selected Ion Monitoring (SIM) mode targeting the molecular ion of the derivatized product.

  • System Suitability (Self-Validation): Derivatization efficiency is inherently variable. You must incorporate an isotopically labeled internal standard (e.g., ¹³C-labeled analog) prior to extraction to correct for incomplete reaction yields and matrix suppression.

Quantitative Performance Comparison

The following table synthesizes the expected analytical performance of both platforms when analyzing ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate in a typical pharmaceutical matrix.

Performance MetricLC-MS/MS (Direct MRM)GC-MS (TFAA Derivatization)
Limit of Quantification (LOQ) 1 – 5 ng/mL (Sub-ppm)50 – 100 ng/mL
Linearity (R²) > 0.995> 0.980
Sample Preparation Time < 15 minutes> 2 hours (Incubation required)
Thermal Degradation Risk None (Cold ESI Source)High (Even post-derivatization)
Matrix Effect Susceptibility Moderate (Corrected via gradient)High (Derivatization interference)
Throughput High (~7 min per run)Low (~25 min per run)

References

  • Title: Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS Source: Analytical Methods (RSC Publishing) URL: [Link]

  • Title: Development of a sensitive LC-MS/MS method for determination of N-nitrosopiperazine in levocetirizine Source: Analytical Methods (RSC Publishing) URL: [Link]

  • Title: Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE Source: ScienceAsia URL: [Link]

  • Title: A sensitive green analytical LC-MS/MS method for the quantification of trace levels of nine nitrosamine impurities... Source: Journal of Applied Pharmaceutical Science URL: [Link]

Sources

Comparative

Comprehensive In Vitro Assay Cross-Validation Guide: Evaluating Piperazine-Carboxylate Derivatives as HPK1 Inhibitors

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound in Focus: Ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate (Compound EANP) Executive Summary & Mechanistic Rational...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound in Focus: Ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate (Compound EANP)

Executive Summary & Mechanistic Rationale

Hematopoietic Progenitor Kinase 1 (HPK1, also known as MAP4K1) has emerged as a highly prioritized intracellular immune checkpoint in oncology. Upon T-cell receptor (TCR) activation, HPK1 phosphorylates the adaptor protein SLP76 at Ser376. This specific phosphorylation event triggers 14-3-3-mediated ubiquitination and subsequent proteasomal degradation of SLP76, effectively dampening TCR signaling and driving T-cell exhaustion[1],[2].

To rescue anti-tumor immunity, small-molecule HPK1 inhibitors are being heavily investigated. Recently, piperazine-carboxylate derivatives—such as ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate (Compound EANP) —have proven to be highly tractable scaffolds. Literature indicates that structurally related piperazine analogs (e.g., compound XHS) achieve low-nanomolar biochemical potency against HPK1[1].

As a Senior Application Scientist, I emphasize that validating these fragment hits requires a rigorous, multi-orthogonal in vitro testing funnel. Relying on a single assay modality often leads to late-stage attrition due to poor cellular permeability or off-target binding.

HPK1_Pathway TCR T-Cell Receptor (Activation) HPK1 HPK1 (MAP4K1) Kinase TCR->HPK1 Stimulates SLP76 SLP76 (Adaptor) HPK1->SLP76 Phosphorylates EANP Piperazine-Carboxylate (Compound EANP) EANP->HPK1 Inhibits Proliferation T-Cell Proliferation EANP->Proliferation Rescues pSLP76 pSLP76 (Ubiquitinated) SLP76->pSLP76 Inactivates Exhaustion T-Cell Exhaustion pSLP76->Exhaustion Drives

Figure 1: HPK1 signaling pathway and the mechanism of action for piperazine-carboxylate inhibitors.

The Cross-Validation Triad: A Self-Validating System

To objectively evaluate Compound EANP, we employ a tripartite cross-validation workflow. Each assay compensates for the blind spots of the others:

  • Biochemical Assay (ADP-Glo): Proves direct, cell-free kinase inhibition. However, it cannot account for cell membrane permeability.

  • Biophysical Assay (SPR): Provides ATP-independent binding kinetics ( Kd​ , Kon​ , Koff​ ). Essential for confirming that the biochemical IC50​ is driven by direct target engagement rather than assay artifacts.

  • Cellular Assay (pSLP76 Flow Cytometry): Confirms that the compound crosses the plasma membrane and functionally inhibits HPK1 inside a living T-cell[3].

CrossValidation Input Compound Input: EANP Derivative Biochem 1. Biochemical (ADP-Glo) Input->Biochem IC50 Biophys 2. Biophysical (SPR Binding) Input->Biophys Kd / Kinetics Cellular 3. Cellular (pSLP76 Flow) Biochem->Cellular Permeability Biophys->Cellular Target Engagement Output Validated Lead (In Vitro Efficacy) Cellular->Output Functional Rescue

Figure 2: Tripartite in vitro cross-validation workflow for HPK1 inhibitor screening.

Comparative Efficacy Data Synthesis

The table below benchmarks the performance of Compound EANP against established HPK1 reference inhibitors. The data highlights how biochemical potency translates (or fails to translate) into cellular efficacy.

CompoundBiochemical IC50​ (nM)SPR Kd​ (nM)Cellular pSLP76 IC50​ (nM)Mechanistic Notes
Compound EANP 15.422.1145.0Representative piperazine-carboxylate fragment hit.
XHS (Reference) 2.64.8~600.0Piperazine analog; shows potent biochemical activity but significant cellular drop-off[1].
Compound K (BMS) 2.63.112.0Highly optimized clinical candidate with excellent permeability[1].
Sunitinib (Control) 10.0N/A>1000.0Multi-kinase inhibitor used as a positive biochemical control[1].

Experimental Methodologies & Causality

Do not treat protocols as mere recipes. Understanding the causality behind each step is critical for troubleshooting and ensuring scientific integrity.

Protocol 1: Biochemical Validation via ADP-Glo™ Kinase Assay

Objective: Quantify direct HPK1 kinase inhibition by measuring ADP production[4]. Why ADP-Glo? Unlike radiometric assays, ADP-Glo provides a universal, non-radioactive readout. It measures the exact amount of ADP generated during the kinase reaction, which is directly proportional to HPK1 activity.

Step-by-Step Workflow:

  • Kinase Reaction Setup: Prepare 1X Kinase Buffer (HEPES pH 7.5, MgCl2​ , DTT). Add 0.5 nM recombinant HPK1 and serially diluted Compound EANP.

  • Pre-incubation: Incubate for 15 minutes at room temperature. Causality: This allows the inhibitor to reach binding equilibrium with the kinase before ATP introduces competitive pressure.

  • Initiation: Add 20 µM ATP and 3 µM SLP76 peptide substrate. Incubate for 60 minutes.

  • ATP Depletion: Add ADP-Glo™ Reagent and incubate for 40 minutes. Causality: This step is the most critical. The reagent terminates the kinase reaction and completely depletes unconsumed background ATP. Failing to fully deplete ATP results in false negatives (artificially high luminescence).

  • Detection: Add Kinase Detection Reagent for 30 minutes. Causality: This converts the generated ADP back into ATP, which subsequently drives a luciferase/luciferin reaction to produce a measurable luminescent signal.

Protocol 2: Cellular Target Engagement via pSLP76 Flow Cytometry

Objective: Validate that Compound EANP penetrates the T-cell membrane and inhibits HPK1 functionally. Why pSLP76? SLP76 is the direct downstream substrate of HPK1. The level of phosphorylated SLP76 (Ser376) is the most accurate intracellular biomarker for HPK1 activity[3],[2].

Step-by-Step Workflow:

  • Cell Preparation: Plate Jurkat cells or primary human T-cells in RPMI medium.

  • Compound Treatment: Pre-incubate cells with Compound EANP for 1 hour. Causality: Ensures sufficient intracellular accumulation of the compound prior to TCR stimulation.

  • TCR Stimulation: Add anti-CD3 antibody (OKT3) for 10 minutes[2]. Causality: OKT3 crosslinks the TCR, inducing rapid, transient HPK1 activation and subsequent SLP76 phosphorylation.

  • Fixation: Immediately add 4% Paraformaldehyde (PFA) for 15 minutes. Causality: Instantly halts all cellular signaling and cross-links proteins to preserve the transient phosphorylation state.

  • Permeabilization: Wash cells, then resuspend in ice-cold 90% methanol for 30 minutes. Causality: Methanol not only permeabilizes the plasma and nuclear membranes to allow antibody access, but it also denatures endogenous phosphatases, permanently "freezing" the pSLP76 signal.

  • Staining & Analysis: Stain with a fluorophore-conjugated anti-pSLP76 (Ser376) antibody and analyze via flow cytometry.

Protocol 3: Biophysical Validation via Surface Plasmon Resonance (SPR)

Objective: Determine the binding kinetics ( Kon​ , Koff​ ) and affinity ( Kd​ ) of Compound EANP. Why SPR? Biochemical IC50​ values can shift based on the ATP concentration used in the assay. SPR provides an orthogonal, ATP-independent measurement. Furthermore, optimizing the dissociation rate ( Koff​ ) to increase target residence time is often a better predictor of in vivo efficacy than raw binding affinity.

Step-by-Step Workflow:

  • Surface Preparation: Use a Biacore CM5 sensor chip. Immobilize an anti-His antibody via standard amine coupling.

  • Target Capture: Flow His-tagged HPK1 kinase domain over the chip. Causality: Using anti-His capture rather than direct amine coupling ensures that all HPK1 molecules are oriented uniformly, keeping the active site accessible to the inhibitor.

  • Analyte Injection: Flow varying concentrations of Compound EANP (e.g., 1.5 nM to 100 nM) over the captured HPK1.

  • Kinetic Measurement: Record the association phase (compound flowing) and dissociation phase (buffer flowing). Calculate Kd​ as Koff​/Kon​ .

Sources

Validation

A Comparative Benchmarking Guide to the Synthesis of Ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate

This guide provides an in-depth comparison of viable synthetic routes for the production of ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate, a key intermediate in pharmaceutical and materials science. The methodo...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of viable synthetic routes for the production of ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate, a key intermediate in pharmaceutical and materials science. The methodologies discussed are grounded in established chemical principles and supported by experimental data from peer-reviewed literature. Our focus is on providing researchers, chemists, and process development professionals with a robust framework for selecting the most efficient, scalable, and reliable synthetic strategy.

Introduction: The Significance of a Key Building Block

Ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate (CAS No. 23470-45-3) is a substituted N-arylpiperazine that serves as a crucial scaffold in the synthesis of a wide range of biologically active compounds and functional materials.[1] The strategic placement of the amino and nitro groups on the phenyl ring, combined with the versatile piperazine-1-carboxylate moiety, makes it an attractive starting material for creating complex molecular architectures. The efficiency of its synthesis directly impacts the cost and accessibility of downstream products, making the selection of an optimal synthetic route a critical decision in any research or development pipeline.

This guide will focus primarily on the most industrially viable and chemically sound approach: the Nucleophilic Aromatic Substitution (SNAr) reaction. We will explore two distinct pathways leveraging this mechanism, benchmarking them on criteria such as step economy, reagent availability, yield, and purity.

Core Synthesis Strategy: Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is the cornerstone for constructing the target N-arylpiperazine.[2] This reaction is particularly effective because the target phenyl ring is "activated" by a strongly electron-withdrawing nitro group. This activation drastically lowers the energy barrier for a nucleophile, in this case, the secondary amine of the piperazine ring, to attack the aromatic system.[3][4]

The key requirements for a successful SNAr reaction are:

  • An Activated Aromatic Ring: The presence of at least one potent electron-withdrawing group (like -NO2) is essential.[3]

  • A Good Leaving Group: Typically a halide, with the reaction rate following the trend F > Cl > Br > I, which is opposite to SN2 reactions. Fluorine's high electronegativity makes the ipso-carbon highly electrophilic, facilitating the initial nucleophilic attack.[3]

  • A Strong Nucleophile: Secondary amines, such as the nitrogen in ethyl piperazine-1-carboxylate, are excellent nucleophiles for this transformation.

We will now compare two SNAr-based routes that leverage these principles.

Route A: Direct Single-Step SNAr Condensation

This is the most direct and atom-economical approach, involving the reaction between a pre-functionalized aniline and the piperazine nucleophile.

Causality and Experimental Choices

The logical starting point for this route is 5-fluoro-2-nitroaniline .[5] This substrate is ideal because:

  • It already contains the required amino and nitro groups in the correct 1,2,4-substitution pattern.

  • The fluorine atom serves as an excellent leaving group, positioned para to the activating nitro group, which provides maximal resonance stabilization for the Meisenheimer complex intermediate.[2][3]

  • The nucleophile is ethyl piperazine-1-carboxylate , a commercially available and relatively inexpensive reagent.[6]

The reaction is typically performed in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to solubilize the reactants and facilitate the formation of the charged intermediate. A mild inorganic base, such as potassium carbonate (K2CO3), is included to act as a scavenger for the hydrofluoric acid (HF) byproduct, driving the reaction to completion.

Visual Workflow: Route A

Route_A cluster_reactants A 5-Fluoro-2-nitroaniline P Ethyl 4-(3-amino-4-nitrophenyl) piperazine-1-carboxylate B Ethyl piperazine-1-carboxylate Cond K₂CO₃, DMSO Heat (e.g., 80-120 °C) Cond->P SₙAr Reaction

Caption: Direct SNAr synthesis of the target compound.

Experimental Protocol (Representative)

This protocol is adapted from standard SNAr procedures for analogous compounds.[7]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-fluoro-2-nitroaniline (1.0 eq.), ethyl piperazine-1-carboxylate (1.1 eq.), and potassium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous DMSO to the flask to achieve a reactant concentration of approximately 0.5 M.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.

  • Workup: After completion, cool the mixture to room temperature and pour it into a beaker of ice water. The product should precipitate as a solid.

  • Isolation & Purification: Collect the solid by vacuum filtration and wash thoroughly with water to remove residual DMSO and inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a yellow or orange solid.

Route B: Two-Step SNAr and Selective Reduction

This alternative strategy begins with a more readily available, albeit less functionalized, starting material and introduces the amino group in a subsequent step.

Causality and Experimental Choices

This route commences with 2,4-dinitrofluorobenzene . This starting material is often cheaper and more accessible than 5-fluoro-2-nitroaniline.

  • Step 1: SNAr Reaction: 2,4-dinitrofluorobenzene is reacted with ethyl piperazine-1-carboxylate. The aromatic ring is highly activated by two nitro groups, making this SNAr reaction very efficient, often proceeding at lower temperatures than Route A. The product of this step is ethyl 4-(2,4-dinitrophenyl)piperazine-1-carboxylate.

  • Step 2: Selective Reduction: The key challenge is the selective reduction of one nitro group in the presence of the other. The nitro group at the 2-position (ortho to the piperazine) is sterically hindered compared to the one at the 4-position. Chemical reducing agents like sodium sulfide (Na2S) or sodium hydrosulfide (NaSH) are known to selectively reduce one nitro group in a dinitro-aromatic system. Alternatively, catalytic hydrogenation can be employed under carefully controlled conditions to achieve selective reduction.[8][9] A procedure using iron powder in acetic acid is a classic and effective method for this transformation.[9]

Visual Workflow: Route B

Route_B Start 2,4-Dinitrofluorobenzene Inter Ethyl 4-(2,4-dinitrophenyl) piperazine-1-carboxylate Start->Inter Step 1: SₙAr Nuc Ethyl piperazine-1-carboxylate Nuc->Inter Step 1: SₙAr Prod Ethyl 4-(3-amino-4-nitrophenyl) piperazine-1-carboxylate Inter->Prod Step 2: Selective Reduction (e.g., Fe / Acetic Acid)

Caption: Two-step synthesis via a dinitro intermediate.

Experimental Protocol (Representative)

This protocol is a composite based on established methods for SNAr and selective nitro reduction.[7][9]

Step 1: Synthesis of Ethyl 4-(2,4-dinitrophenyl)piperazine-1-carboxylate

  • Setup: In a round-bottom flask, dissolve 2,4-dinitrofluorobenzene (1.0 eq.) in ethanol.

  • Nucleophile Addition: Add ethyl piperazine-1-carboxylate (1.05 eq.) to the solution.

  • Reaction: Heat the mixture to reflux for 2-4 hours. Monitor by TLC until the starting material is consumed.

  • Isolation: Cool the reaction mixture. The product will often crystallize out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol.

Step 2: Selective Reduction

  • Setup: Suspend the dinitro intermediate (1.0 eq.) and iron powder (3.0-4.0 eq.) in acetic acid.

  • Reaction: Heat the suspension to 80-100 °C with vigorous stirring for 2-3 hours. The reaction is exothermic.

  • Workup: After cooling, filter the mixture through a pad of celite to remove the iron salts.

  • Isolation: Concentrate the filtrate under reduced pressure. Neutralize the residue carefully with an aqueous base (e.g., NaHCO3 or NaOH solution) until the product precipitates.

  • Purification: Collect the solid by filtration, wash with water, and dry. Recrystallize from ethanol to obtain the pure final product.

Performance Benchmarking: Route A vs. Route B

ParameterRoute A: Direct SNArRoute B: Two-Step SNAr & ReductionRationale & Field Insights
Number of Steps 12Route A is more step-economical, reducing labor, solvent usage, and potential for material loss between steps.
Starting Material Cost Moderate to HighLow to Moderate5-Fluoro-2-nitroaniline is a more specialized reagent than 2,4-dinitrofluorobenzene, which can impact cost at scale.[5][9]
Overall Yield Good (Typically 70-90%)Moderate (Typically 50-70% over two steps)Two-step processes inherently have a lower theoretical maximum yield. Selective reductions can sometimes be challenging to drive to full conversion without over-reduction.
Process Simplicity HighModerateRoute A is a straightforward one-pot condensation. Route B requires an additional reaction and workup, including the filtration of fine iron salts, which can be cumbersome.
Purity & Side Products HighModerate to HighRoute A is generally very clean. Route B carries the risk of incomplete reduction or over-reduction to the diamine, requiring more stringent purification.
Scalability ExcellentGoodBoth routes are scalable. However, the exotherm and solid handling in the iron/acetic acid reduction of Route B may require more specialized equipment for large-scale production.
Green Chemistry FairPoorRoute B utilizes stoichiometric amounts of iron, generating significant inorganic waste. Route A is cleaner, with the main byproduct being an inorganic salt (KF).

Conclusion and Recommendation

For laboratory-scale synthesis and most industrial applications, Route A (Direct SNAr Condensation) is the superior method for producing ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate. Its single-step efficiency, high potential yield, and process simplicity make it the more attractive option, provided the starting material, 5-fluoro-2-nitroaniline, is available at an acceptable cost.

Route B (Two-Step SNAr & Reduction) serves as a valuable alternative if the cost of 5-fluoro-2-nitroaniline is prohibitive or if 2,4-dinitrofluorobenzene is a more readily available precursor within an existing supply chain. While chemically robust, this route's additional step and waste generation make it less efficient and environmentally friendly compared to the direct approach.

Ultimately, the choice of synthesis will depend on a careful evaluation of starting material costs, available equipment, and the desired scale of production. However, for achieving high purity and yield with operational simplicity, the direct condensation of 5-fluoro-2-nitroaniline stands out as the recommended pathway.

References

  • Yilmaz, F., & Menteşe, M. (2017). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 62(12), 941-950. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. [Link]

  • Lee, S., et al. (2018). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 23(11), 2963. [Link]

  • Kim, Y., et al. (2012). Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]. ACS Medicinal Chemistry Letters, 3(11), 915-920. [Link]

  • Krasavin, M., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(15), 5659. [Link]

  • Selli, E., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2022(4), M1486. [Link]

  • Preshlock, S., et al. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry, 88(6), 3723-3733. [Link]

  • González-Lara, A., et al. (2021). Synthesis of Chromeno[3,4-b]piperazines by an Enol-Ugi/Reduction/Cyclization Sequence. Molecules, 26(5), 1324. [Link]

  • Jung, M. E., & Rohloff, J. C. (1985). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry, 50(24), 4909-4913. [Link]

  • Khan Academy. (2018, April 11). 34.05 Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]

  • Shelke, N. B., et al. SNAr reaction in aqueous medium in presence of mixed organic and inorganic bases. RSC Advances. [Link]

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  • PrepChem.com. Synthesis of 2-fluoro-5-nitroaniline. [Link]

  • Kumar, D. R., et al. (2016). Characterization, synthesis and biological evaluation of naphthalene based piperazines as anti bacterial agents. Der Pharma Chemica, 8(18), 374-379. [Link]

  • Google Patents. (1984). EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline.
  • Siddiqui, H. L., et al. (2011). Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2401. [Link]

  • SIELC Technologies. (2018, May 17). Ethyl 4-((2-nitrophenyl)amino)piperidine-1-carboxylate. [Link]

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Comparative

comparing NMR spectra of ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate and its isomers

Comparative NMR Elucidation Guide: Ethyl 4-(amino-nitrophenyl)piperazine-1-carboxylate Isomers Executive Summary In the development of targeted therapeutics—such as kinase inhibitors and Proteolysis Targeting Chimeras (P...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative NMR Elucidation Guide: Ethyl 4-(amino-nitrophenyl)piperazine-1-carboxylate Isomers

Executive Summary

In the development of targeted therapeutics—such as kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs)—phenylpiperazine derivatives serve as critical structural motifs[1]. The precise positional isomerism of substituents on the aromatic ring profoundly impacts binding affinity, pharmacokinetics, and spatial geometry. This guide provides a rigorous, objective comparison of the Nuclear Magnetic Resonance (NMR) spectra of ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate (Isomer A) and its primary alternative, ethyl 4-(4-amino-3-nitrophenyl)piperazine-1-carboxylate (Isomer B) . By analyzing the push-pull electronic effects of the amino and nitro groups, researchers can definitively elucidate these structures.

Mechanistic Grounding: The Causality of Chemical Shifts

The differentiation of these isomers relies entirely on the aromatic region of the 1 H NMR spectrum. The ethyl piperazine-1-carboxylate moiety remains electronically insulated from the aromatic ring's positional changes, yielding near-identical aliphatic signals across all isomers. However, the aromatic protons (H-2, H-5, H-6) are subject to intense, competing electronic effects:

  • The Nitro Group (-NO 2​ ): A strong electron-withdrawing group (EWG). Through both inductive effects and resonance, it severely depletes electron density at the ortho and para positions. Protons adjacent to the nitro group experience significant deshielding and shift downfield (higher ppm).

  • The Amino Group (-NH 2​ ): A strong electron-donating group (EDG). The lone pair on the nitrogen delocalizes into the aromatic ring via resonance, increasing electron density at the ortho and para positions. Protons adjacent to the amino group are highly shielded and shift upfield (lower ppm).

Predictive Causality:

  • In Isomer A (3-amino-4-nitrophenyl) , the H-5 proton is ortho to the nitro group and meta to the amino group. It receives the full deshielding force of the -NO 2​ group without the shielding resonance of the -NH 2​ group, pushing it past 8.0 ppm. Conversely, H-2 is shielded by both the ortho amino group and the ortho piperazine ring, pulling it near 6.1 ppm.

  • In Isomer B (4-amino-3-nitrophenyl) , the H-5 proton is now ortho to the amino group, shifting it upfield to ~6.8 ppm. The H-2 proton is ortho to the nitro group, shifting it downfield to ~7.5 ppm[2][3].

Experimental Protocol: Self-Validating NMR Acquisition

To ensure absolute trustworthiness and reproducibility, the following protocol establishes a self-validating system where internal solvent locks and standard references prevent calibration drift.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15–20 mg of the highly purified isomer (>98% via HPLC) in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS).

  • Instrument Calibration: Tune and match the probe on a 400 MHz or 500 MHz NMR spectrometer. Lock the magnetic field to the deuterium frequency of CDCl 3​ .

  • Acquisition Parameters ( 1 H NMR):

    • Pulse Sequence: Standard 1D proton (zg30).

    • Relaxation Delay (D1): Set to 2.0 seconds. Causality: A sufficient D1 ensures complete longitudinal relaxation (T1) of the rigid aromatic protons, guaranteeing that integration values accurately reflect the 1:1:1 ratio of the aromatic protons.

    • Number of Scans (NS): 16 to 32 scans for optimal signal-to-noise ratio.

  • Acquisition Parameters ( 13 C NMR):

    • Pulse Sequence: Proton-decoupled 13 C (zgpg30).

    • Number of Scans (NS): 512 to 1024 scans.

  • Validation & Processing: Phase and baseline correct the spectrum manually. Reference the spectrum internally to the TMS peak at δ 0.00 ppm. Validate the solvent residual peak at δ 7.26 ppm ( 1 H) and δ 77.16 ppm ( 13 C).

Quantitative Data Presentation

The following table synthesizes the expected 1 H NMR chemical shifts, multiplicities, and coupling constants ( J ) based on empirically grounded data from structurally analogous tert-butyl carbamate derivatives[1][2][3].

Structural RegionIsomer A: 4-(3-amino-4-nitrophenyl)...Isomer B: 4-(4-amino-3-nitrophenyl)...Splitting & Causality
Ethyl -CH 3​ 1.28 ppm (3H)1.28 ppm (3H)Triplet ( J = 7.1 Hz). Coupled to adjacent -CH 2​ -.
Ethyl -CH 2​ - 4.15 ppm (2H)4.15 ppm (2H)Quartet ( J = 7.1 Hz). Deshielded by carbamate oxygen.
Piperazine Ring 3.40 (4H), 3.55 (4H) ppm3.00 (4H), 3.57 (4H) ppmMultiplets. Shift varies slightly based on N-phenyl electronics.
Amine (-NH 2​ ) 6.05 ppm (2H)5.92 ppm (2H)Broad singlet. Exchangeable; broadens due to quadrupolar relaxation of 14 N.
Aromatic H-2 6.15 ppm (1H) 7.56 ppm (1H) Doublet ( J ~ 2.5 Hz). Meta coupling only. In A: Shielded by -NH 2​ . In B: Deshielded by -NO 2​ .
Aromatic H-5 8.05 ppm (1H) 6.79 ppm (1H) Doublet ( J ~ 9.0 Hz). Ortho coupling. In A: Deshielded by -NO 2​ . In B: Shielded by -NH 2​ .
Aromatic H-6 6.35 ppm (1H)7.15 ppm (1H)Doublet of doublets ( J ~ 9.0, 2.5 Hz). Ortho and meta coupling.

Structural Elucidation Workflow

The logical relationship for differentiating these isomers relies on a top-down analytical approach, moving from the verification of the constant aliphatic scaffold to the highly variable aromatic region.

G Start Synthesized Piperazine Derivative NMR 1H NMR Acquisition (CDCl3, 400 MHz) Start->NMR Aliphatic Aliphatic Region (1.0 - 4.5 ppm) NMR->Aliphatic Aromatic Aromatic Region (6.0 - 8.5 ppm) NMR->Aromatic VerifyEthyl Verify Ethyl & Piperazine (Triplets/Quartets/Multiplets) Aliphatic->VerifyEthyl AnalyzeShifts Analyze Splitting & Shifts (Ortho/Meta/Para Coupling) Aromatic->AnalyzeShifts IsomerA Isomer A (3-amino-4-nitro) H-5 doublet at ~8.05 ppm AnalyzeShifts->IsomerA Strong Deshielding (Ortho to NO2) IsomerB Isomer B (4-amino-3-nitro) H-2 doublet at ~7.56 ppm AnalyzeShifts->IsomerB Moderate Deshielding (Meta to NO2)

Workflow for the NMR-based structural elucidation of amino-nitrophenyl piperazine isomers.

References

  • US Patent 8,901,304 B1. Benzo[D]imidazole derivatives of piperidine and piperazine.
  • Taylor & Francis. Synthesis and dual D2 and 5-HT1A receptor binding affinities of 5-piperidinyl and 5-piperazinyl-1H-benzo[d]imidazol-2(3H)-ones. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • American Chemical Society (ACS). Discovery of Novel PROTAC SIRT6 Degraders with Potent Efficacy against Hepatocellular Carcinoma. Journal of Medicinal Chemistry.[Link]

Sources

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Route proposals generated from BenchChem retrosynthesis models.

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Ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate
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Ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate
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